Motilin
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRVABPNVHYXRT-BQWXUCBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H188N34O35S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9072-41-7 | |
| Record name | Human motilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of the Motilin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by endocrine M-cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[1] It plays a crucial role in regulating gastrointestinal (GI) motility, most notably by initiating the migrating motor complex (MMC), a recurring motility pattern in the stomach and small intestine during the fasting state.[2] This "housekeeper" function of the gut clears undigested material, preventing bacterial overgrowth.[1] Beyond its effects on motility, this compound influences pepsin and insulin (B600854) secretion. Given its prokinetic properties, the this compound receptor has become a significant target for the development of therapeutic agents aimed at treating GI motility disorders such as gastroparesis. This guide provides a comprehensive overview of the structure, function, and signaling pathways of this compound, along with detailed experimental protocols and a review of its therapeutic potential.
This compound Peptide Structure
The primary structure of human this compound consists of 22 amino acids with the sequence: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[1][3] The molecular weight of this compound is approximately 2698 daltons.[1] The three-dimensional structure of this compound in a phospholipid bicellar environment, as determined by NMR spectroscopy, reveals an ordered alpha-helical conformation between residues Glu-9 and Lys-20, with a well-structured N-terminus that forms a beta-turn-like structure.[4] The PDB ID for the NMR solution structure of this compound is 1lbj.[4][5]
Amino Acid Sequence Comparison
The amino acid sequence of this compound is highly conserved across several mammalian species, particularly in the N-terminal region which is critical for its biological activity. However, significant variations are observed in non-mammalian vertebrates.
| Species | Amino Acid Sequence |
| Human/Porcine | F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |
| Canine | F-V-P-I-F-T-Y-G-E-L-Q-K-M-Q-E-K-E-R-N-K-G-Q |
| Feline | F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |
| Rabbit | F-V-P-I-F-T-H-S-E-L-Q-K-M-Q-E-K-E-R-N-K-G-Q |
| Chicken | F-L-P-V-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |
| Alligator | F-L-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |
| Newt | F-L-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q |
| Zebrafish | H-L-P-I-F-G-T-Y-G-S-L-Q-R-M-Q-E-K-E-K-N-K-A-Q |
Table 1: Comparison of this compound Amino Acid Sequences in Various Vertebrates.[3][6]
Physiological Functions of this compound
This compound's primary and most well-characterized function is the induction of Phase III of the migrating motor complex (MMC) during the interdigestive state.[2] The MMC is a cyclical pattern of smooth muscle contractions that sweeps the stomach and small intestine clear of residual food, cellular debris, and bacteria.[1] this compound is released cyclically at approximately 100-minute intervals during fasting, and these pulses correlate with the onset of Phase III contractions.[1]
Beyond its role in the MMC, this compound exhibits a range of other physiological effects:
-
Stimulation of Gastric Emptying: By inducing powerful contractions of the antrum and duodenum, this compound accelerates gastric emptying.[1]
-
Increased Lower Esophageal Sphincter (LES) Pressure: this compound has been shown to increase the pressure of the LES.[6]
-
Stimulation of Pepsin Secretion: It stimulates the release of pepsin from chief cells in the stomach.[2]
-
Gallbladder Contraction: this compound promotes the contraction of the gallbladder, aiding in the release of bile.[4]
-
Pancreatic Polypeptide and Insulin Release: It can also stimulate the release of pancreatic polypeptide and insulin.[2]
The this compound Receptor and Signaling Pathways
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR), formerly known as GPR38.[7] The this compound receptor is primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract.[7] The binding of this compound to its receptor initiates a dual signaling cascade that leads to both a rapid, transient contraction and a sustained contraction of the smooth muscle.
Initial, Transient Contraction (Ca²⁺-dependent)
The initial phase of muscle contraction is mediated by the Gαq subunit of the G protein.[8] Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9] The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀), leading to the initial muscle contraction.[8]
Sustained Contraction (Ca²⁺-sensitization)
The sustained phase of contraction involves both Gαq and Gα₁₃, which activate RhoA-dependent pathways.[8] This leads to the activation of Rho kinase and Protein Kinase C (PKC).[8] Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity.[9] Simultaneously, PKC phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), which further inhibits MLCP.[8][9] The inhibition of MLCP prevents the dephosphorylation of MLC₂₀, resulting in a sustained contractile state.[8]
This compound Receptor Signaling Pathway
Quantitative Data on this compound Receptor Ligands
The binding affinity of various agonists and antagonists for the this compound receptor has been characterized in numerous studies. This data is crucial for the development of new therapeutic agents.
| Ligand | Species/System | Assay Type | Parameter | Value |
| This compound | Human Smooth Muscle Cells | Radioligand Binding | IC₅₀ | 0.7 ± 0.2 nM[8] |
| This compound | Human Smooth Muscle Cells | Contraction Assay | EC₅₀ | 1.0 ± 0.2 nM[8] |
| This compound (human, porcine) | CHO cells | Radioligand Binding | Kᵢ | 2.3 nM[11] |
| This compound (human, porcine) | CHO cells | Ca²⁺ Mobilization | EC₅₀ | 0.3 nM[11] |
| [Phe³,Leu¹³]porcine this compound | Rabbit Antral Smooth Muscle | Radioligand Binding | pKd | 9.26 ± 0.04[11] |
| MA-2029 | Rabbit Duodenum | Radioligand Binding | IC₅₀ | 4.9 nM[10] |
| Camicinal (B1668245) (GSK962040) | Dog this compound Receptor | Functional Assay | pEC₅₀ | 5.79[12] |
| Mitemcinal (GM-611) | Human Recombinant Receptor | Contraction Assay | EC₅₀ | 36 nM[11] |
| Erythromycin (B1671065) | Rabbit Duodenum | Contraction Assay | EC₅₀ | 4.2 ± 1.8 nM[11] |
Table 2: Binding Affinity and Potency of this compound Receptor Agonists and Antagonists.
Experimental Protocols
Radioimmunoassay (RIA) for this compound Quantification
This protocol describes a competitive radioimmunoassay for the quantification of this compound in plasma samples.
Materials:
-
Anti-motilin antibody (raised in rabbits or guinea pigs)
-
¹²⁵I-labeled this compound (tracer)
-
This compound standard solutions (for standard curve)
-
Plasma samples (unknowns)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Precipitating agent (e.g., goat anti-rabbit IgG serum and normal rabbit serum)
-
Gamma counter
Procedure:
-
Sample Preparation: Collect blood in tubes containing a protease inhibitor (e.g., aprotinin) and centrifuge to obtain plasma. Plasma samples may require extraction (e.g., with methanol) to minimize non-specific interference.[13][14]
-
Assay Setup: In duplicate tubes, pipette the assay buffer, standard or unknown sample, and a fixed amount of anti-motilin antibody.[14]
-
Incubation 1: Vortex the tubes and incubate for 16-24 hours at 4°C to allow for the binding of this compound (standard or sample) to the antibody.[15]
-
Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound to each tube.[15]
-
Incubation 2: Vortex and incubate for another 16-24 hours at 4°C. During this incubation, the labeled this compound will compete with the unlabeled this compound for binding to the antibody.[15]
-
Precipitation: Add the precipitating agent (e.g., goat anti-rabbit IgG and normal rabbit serum) to all tubes (except total count tubes) to precipitate the antibody-bound this compound.[14] Incubate at room temperature for 90 minutes.[15]
-
Centrifugation: Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[14]
-
Aspiration: Carefully aspirate the supernatant.[14]
-
Counting: Measure the radioactivity of the pellet in a gamma counter.[16]
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.[16]
Radioimmunoassay (RIA) Workflow
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound for the this compound receptor.[17]
Materials:
-
Cell membranes expressing the this compound receptor (e.g., from HEK293 cells)
-
Radiolabeled this compound (e.g., [¹²⁵I]-Motilin)
-
Unlabeled this compound (for non-specific binding)
-
Test compound (serial dilutions)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the binding buffer, radiolabeled this compound at a fixed concentration, and either:
-
Buffer (for total binding)
-
A high concentration of unlabeled this compound (for non-specific binding)
-
Serial dilutions of the test compound.[17]
-
-
Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.[17]
-
Incubation: Incubate the plate for 90 minutes at room temperature to reach equilibrium.[17]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[17]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
In Vitro Gastrointestinal Muscle Strip Contraction Assay
This ex vivo assay measures the contractile response of intestinal smooth muscle to this compound or its analogs.[18][19]
Materials:
-
Animal model (e.g., rabbit, guinea pig)
-
Krebs-Ringer bicarbonate solution (gassed with 95% O₂ / 5% CO₂)
-
Organ bath system with force-displacement transducers
-
This compound or test compound solutions
-
Acetylcholine (B1216132) or potassium chloride (for viability check)
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestinal tissue (e.g., duodenum, ileum).[18] Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).[19]
-
Mounting: Mount the muscle strips in the organ bath containing Krebs-Ringer solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[18]
-
Equilibration: Apply a small initial tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.[18]
-
Viability Check: Test the viability of the muscle strips by inducing a contraction with a high concentration of acetylcholine or potassium chloride.
-
Drug Addition: After a washout period and return to baseline, add cumulative concentrations of this compound or the test compound to the organ bath.[11]
-
Data Recording: Record the isometric contractions using the force-displacement transducers.
-
Data Analysis:
-
Measure the amplitude of the contractile response at each concentration.
-
Express the response as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine).
-
Plot the percentage of maximal contraction against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.[11]
-
This compound in Drug Development
The prokinetic properties of this compound have made its receptor an attractive target for the treatment of GI motility disorders, particularly gastroparesis.
This compound Receptor Agonists
-
Erythromycin: This macrolide antibiotic was one of the first recognized this compound receptor agonists.[2] While it can be effective in stimulating gastric emptying, its long-term use is limited by its antibiotic activity and the potential for bacterial resistance, as well as tachyphylaxis (rapid desensitization of the receptor).[20]
-
Motilides: These are erythromycin derivatives that lack antibiotic activity but retain this compound agonist properties. An early motilide, ABT-229 , showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of efficacy, possibly due to rapid receptor desensitization.[8]
-
Camicinal (GSK962040): A potent and selective non-macrolide, small-molecule this compound receptor agonist.[20] Camicinal has been shown to accelerate gastric emptying in healthy volunteers and critically ill patients with feed intolerance.[21][22] Clinical trials have demonstrated its potential for treating gastroparesis with a favorable safety profile and no significant tachyphylaxis reported.[20][23] However, in some studies with critically ill patients, it did not show a statistically significant improvement in the volume of enteral feed delivered.[23]
-
Mitemcinal (GM-611): Another motilide that showed some efficacy in improving symptoms in a subset of patients with diabetic gastropathy.[24]
This compound Receptor Antagonists
The development of this compound receptor antagonists has been pursued for conditions characterized by excessive GI motility, such as diarrhea-predominant irritable bowel syndrome (IBS-D). However, this area of research has been less active compared to agonist development.
Conclusion
This compound is a key regulator of gastrointestinal motility, with its primary role being the initiation of the migrating motor complex. Its well-defined structure, receptor, and signaling pathways have made it a compelling target for drug development. While early attempts to develop this compound receptor agonists were met with challenges, newer compounds like camicinal have shown promise in clinical trials for gastroparesis. Future research will likely focus on optimizing the therapeutic window of this compound agonists to maximize their prokinetic effects while minimizing potential side effects and receptor desensitization. A deeper understanding of the tissue-specific and species-specific differences in this compound receptor signaling will be crucial for the successful translation of preclinical findings into effective therapies for a range of gastrointestinal motility disorders.
References
- 1. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C120H188N34O35S | CID 16136567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. opm.phar.umich.edu [opm.phar.umich.edu]
- 6. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of radioimmunoassay for this compound (Journal Article) | OSTI.GOV [osti.gov]
- 14. phoenixbiotech.net [phoenixbiotech.net]
- 15. This compound-(1-11) (human) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. microbenotes.com [microbenotes.com]
- 17. benchchem.com [benchchem.com]
- 18. ijper.org [ijper.org]
- 19. reprocell.com [reprocell.com]
- 20. The investigational drug camicinal for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. ora.ox.ac.uk [ora.ox.ac.uk]
- 23. Nutrition Adequacy Therapeutic Enhancement in the Critically Ill: A Randomized Double-Blind, Placebo-Controlled Trial of the this compound Receptor Agonist Camicinal (GSK962040): The NUTRIATE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of mitemcinal, a this compound agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Motilin (MLN) Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the human motilin gene (MLN), its expression patterns, and the complex mechanisms governing its regulation. It is designed to serve as a comprehensive resource, detailing the molecular biology of this compound, the signaling pathways it governs, and the experimental methodologies used for its study.
Introduction to this compound
This compound is a 22-amino acid peptide hormone primarily known for its role in regulating gastrointestinal (GI) motility.[1][2] Secreted by endocrine Mo cells in the upper small intestine, this compound is a key initiator of the migrating motor complex (MMC), a series of powerful contractions that sweep the gut during the fasting state.[1][3] This "housekeeper" function is critical for clearing undigested material and preventing bacterial overgrowth.[2] The human this compound peptide is encoded by the MLN gene and exerts its effects by binding to the this compound receptor (GPR38), a G-protein coupled receptor (GPCR).[1][4] Understanding the regulation of the MLN gene is paramount for developing therapeutics targeting GI motility disorders such as gastroparesis and functional dyspepsia.
This compound (MLN) Gene Structure and Expression
Gene Structure
The human MLN gene is located on chromosome 6p21.3.[2] It spans approximately 9 kilobases (kb) and is composed of five exons separated by four introns.[5][6] The gene structure is notable in that the codons for the mature 22-amino-acid this compound peptide are split between Exon II and Exon III.[5][6] Proteolytic processing of the translated preproprotein yields the mature this compound peptide and a C-terminal this compound-associated peptide (MAP).[4]
Tissue Distribution of Expression
MLN gene expression is most abundant in the small intestine, specifically in the duodenum and jejunum, where it is produced by endocrine Mo cells within the mucosal crypts.[2][7] Expression of this compound precursor mRNA is highest in the duodenum of mammals, including humans.[7] In addition to the gastrointestinal tract, this compound mRNA has also been identified in the central nervous system (CNS) of humans and rabbits, with notable expression in the hippocampus, hypothalamus, and cerebellum, suggesting a potential role in the gut-brain axis.[7][8]
Quantitative Expression Data
While extensively studied, precise quantitative expression data for the human MLN gene across a wide range of tissues is not consolidated in a single source. The following table summarizes relative expression levels based on available literature.
| Tissue | Species | Relative mRNA Expression Level | Citation(s) |
| Duodenum | Human, Monkey, Cat | Very High | [7] |
| Jejunum | Human | High | [2] |
| Ileum | Pheasant | High | [9] |
| Stomach | Human | Low / Not primary site | [3] |
| Colon | Pheasant | Moderate | [9] |
| Brain (Hippocampus) | Rabbit | High | [8] |
| Brain (Cerebellum) | Human, Monkey, Cat | Present | [7] |
| Pancreas | Pheasant | Low | [9] |
Regulation of this compound Gene Expression and Secretion
The regulation of this compound occurs primarily at the level of secretion from Mo cells, which is tightly linked to the digestive state. While direct transcriptional control of the MLN gene is not fully elucidated, several physiological stimuli are known to govern the release of the this compound peptide.
Transcriptional Regulation
Analysis of the MLN gene promoter region has identified potential binding sites for several transcription factors, although their functional role in regulating this compound expression requires further investigation.
-
Predicted Transcription Factors: Bioinformatic analyses suggest potential binding sites for factors including aMEF-2 , MEF-2A , and NRSF in the MLN gene promoter.[10]
Regulation of Secretion
The release of this compound is cyclic during the interdigestive (fasting) period, peaking approximately every 100 minutes in humans to trigger Phase III of the MMC.[2] This cyclic release is suppressed by feeding.
-
Fasting and pH: The primary stimulus for this compound release is the fasting state.[2] Duodenal alkalinization (an increase in pH) during this period is also suggested to stimulate its release.[2]
-
Neural Control: The vagus nerve and enteric nervous system play a crucial role. Acetylcholine (B1216132), a key neurotransmitter, stimulates this compound release via a cholinergic pathway.[11]
-
Hormonal and Paracrine Control:
-
Stimulatory: Serotonin (5-HT) can induce acetylcholine release from enteric neurons, which in turn stimulates this compound secretion.[1]
-
Inhibitory: The intake of nutrients, particularly glucose, leads to the release of insulin, which inhibits this compound secretion.[2] Somatostatin and pancreatic polypeptide also suppress this compound release.[1]
-
Caption: A diagram illustrating the primary stimulatory (green) and inhibitory (red) factors that regulate the secretion of this compound from duodenal Mo cells.
This compound Receptor (GPR38) Signaling Pathway
Once secreted, this compound binds to its receptor, GPR38, which is expressed on enteric neurons and smooth muscle cells of the GI tract.[1] This binding event triggers a biphasic intracellular signaling cascade leading to muscle contraction.
-
G-Protein Activation: The this compound receptor couples to and selectively activates Gαq and Gα13 proteins.
-
Transient Ca²⁺-Dependent Contraction:
-
Activated Gαq stimulates Phospholipase C (PLC).[1]
-
PLC hydrolyzes PIP₂ into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptor on the sarcoplasmic reticulum, causing a rapid release of intracellular Ca²⁺.[1]
-
The rise in cytosolic Ca²⁺ activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).
-
MLCK phosphorylates the myosin light chain (MLC₂₀), initiating a transient, initial muscle contraction.
-
-
Sustained RhoA-Dependent Contraction:
-
Both Gαq and Gα13 activate the small GTPase RhoA.
-
RhoA activates Rho-associated kinase (ROCK), which phosphorylates and inactivates the regulatory subunit of Myosin Light Chain Phosphatase (MYPT1).
-
Separately, DAG activates Protein Kinase C (PKC), which phosphorylates CPI-17, another potent inhibitor of MLC Phosphatase.
-
The dual inhibition of MLC Phosphatase prevents the dephosphorylation of MLC₂₀, leading to a sustained muscle contraction.
-
Caption: The biphasic signaling cascade initiated by this compound binding to its receptor, GPR38, leading to both transient and sustained smooth muscle contraction.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate this compound gene expression and regulation.
Protocol 1: Quantification of MLN mRNA by RT-qPCR
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify mRNA levels.[12] Total RNA is reverse transcribed to cDNA, which then serves as a template for qPCR using gene-specific primers. The amount of amplified product, measured in real-time using a fluorescent dye (e.g., SYBR Green), is proportional to the initial amount of MLN mRNA.[12]
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 4. MLN this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structure and expression of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 8. Identification of this compound mRNA in the brain of man and rabbit. Conservation of polymorphism of the this compound gene across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. elearning.unite.it [elearning.unite.it]
The Physiological Roles of Motilin in the Gastrointestinal Tract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin is a 22-amino acid polypeptide hormone synthesized and secreted by enterochromaffin (EC) cells and M cells in the mucosa of the upper small intestine, primarily the duodenum and jejunum.[1] For decades, this compound has been recognized as a key regulator of gastrointestinal (GI) motility, particularly during the interdigestive state. Its discovery and subsequent research have illuminated its critical role in orchestrating the migrating motor complex (MMC), a cyclic pattern of motility in the stomach and small intestine that occurs during fasting.[2][3] This guide provides a comprehensive overview of the physiological roles of this compound in the GI tract, its signaling pathways, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development targeting the this compound system.
Core Physiological Functions of this compound
This compound's primary and most well-characterized function is the initiation and regulation of the migrating motor complex (MMC).[2] The MMC is a recurring cycle of motor activity that sweeps through the stomach and small intestine during fasting periods, serving a "housekeeping" role by clearing residual undigested material and preventing bacterial overgrowth.[2][4] The MMC consists of three distinct phases:
-
Phase I: A period of motor quiescence with minimal contractile activity.[4]
-
Phase II: Characterized by intermittent, irregular, and low-amplitude contractions.[4]
-
Phase III: A short period of intense, regular, and high-amplitude peristaltic contractions that propagate distally from the stomach or duodenum down the small intestine.[4]
Plasma this compound levels fluctuate in a cyclical manner, peaking during Phase III of the MMC, and exogenous administration of this compound can prematurely induce a Phase III-like activity.[5] This tight correlation underscores this compound's role as the primary hormonal regulator of the gastric component of the MMC.[4]
Beyond the MMC, this compound exerts several other important physiological effects on the GI tract:
-
Gastric Emptying: this compound accelerates gastric emptying of both liquids and solids.[6] This prokinetic effect is particularly relevant in the context of gastroparesis, a condition characterized by delayed gastric emptying.[6]
-
Gallbladder Contraction: this compound stimulates gallbladder contraction, contributing to the interdigestive release of bile.[7][8]
-
Lower Esophageal Sphincter (LES) Pressure: this compound has been shown to increase LES pressure.[9]
-
Pepsin Secretion: It stimulates the secretion of pepsin from chief cells in the stomach.[2]
-
Hunger Signaling: Recent evidence suggests that this compound-induced gastric contractions during Phase III of the MMC may act as a hunger signal.[5]
Quantitative Effects of this compound on GI Function
The following tables summarize the quantitative data from key clinical studies investigating the effects of this compound on gastric emptying and gallbladder contraction.
Table 1: Effect of this compound Infusion on Gastric Emptying
| Study Population | This compound Infusion Rate | Outcome Measure | Result (this compound vs. Placebo/Control) | Reference |
| 6 patients with diabetic gastroparesis | 10 pmol/kg/min | Liquid half-emptying time | 22 ± 11 min vs. 51 ± 6 min (P < 0.01) | [6] |
| 6 patients with diabetic gastroparesis | 10 pmol/kg/min | Solid half-emptying time | 51 ± 12 min vs. 111 ± 4 min (P < 0.01) | [6] |
| 5 healthy subjects | 0.34 pmol/kg/min | % Meal emptied at 60 min | 31 ± 4% vs. 17 ± 2% (P < 0.01) | [10] |
| 7 healthy subjects | 0.2 pmol/kg/min | % Isotope emptied at 30 min (25% glucose) | 25.5 ± 2% vs. 11.0 ± 1.5% (p < 0.005) | [11] |
Table 2: Effect of this compound Infusion on Gallbladder Contraction
| Study Population | This compound Infusion Rate | Outcome Measure | Result (% Reduction in Gallbladder Volume) | Reference |
| 8 healthy men | 2 pmol/kg/min | Gallbladder volume | 8.0 ± 5.0% | [7][8] |
| 8 healthy men | 4 pmol/kg/min | Gallbladder volume | 17.1 ± 5.0% | [7][8] |
| 8 healthy men | 8 pmol/kg/min | Gallbladder volume | 18.5 ± 4.7% | [7][8] |
| 8 healthy men | 16 pmol/kg/min | Gallbladder volume | 16.1 ± 4.9% | [7][8] |
This compound Signaling Pathways
This compound exerts its effects by binding to the this compound receptor (MTLR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[1] The MTLR is predominantly expressed on smooth muscle cells and enteric neurons within the GI tract.[12] The binding of this compound to its receptor initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction.
The primary signaling pathway involves the coupling of the this compound receptor to Gq/11 and G13 proteins.[13] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][13]
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13]
-
The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK).
-
MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent smooth muscle contraction.
-
DAG activates protein kinase C (PKC), which can also contribute to the contractile response.
Experimental Protocols
A variety of experimental techniques have been instrumental in defining the physiological roles of this compound. Detailed methodologies for some of the key experiments are provided below.
In Vitro Gastrointestinal Muscle Strip Contraction Assay
This assay is used to assess the direct contractile effect of this compound on GI smooth muscle.[14]
1. Tissue Preparation:
-
Animals (e.g., rabbits, guinea pigs) are euthanized according to approved protocols.[15]
-
Segments of the desired GI region (e.g., duodenum, antrum) are excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.[14]
-
The longitudinal or circular muscle layer is carefully dissected and cut into strips (e.g., 2 mm wide and 10 mm long).[16]
2. Experimental Setup:
-
Muscle strips are mounted in organ baths containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[14]
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.[14]
-
The strips are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes) before the experiment begins.[15]
3. Data Acquisition:
-
A baseline recording of spontaneous contractile activity is established.
-
This compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner.
-
The change in contractile force is recorded and analyzed. To investigate the involvement of neural pathways, experiments can be performed in the presence of nerve blockers like tetrodotoxin.[14]
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive technique used to measure the concentration of this compound in biological fluids like plasma.[17][18]
1. Principle:
-
The assay is based on the principle of competitive binding.[18] A known amount of radiolabeled this compound (e.g., with 125I) competes with the unlabeled this compound in the sample for binding to a limited amount of anti-motilin antibody.[17] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[18]
2. Reagents and Materials:
-
Anti-motilin antibody (polyclonal or monoclonal).[17]
-
Radiolabeled this compound (tracer).[17]
-
This compound standards of known concentrations.
-
Separating agent (e.g., a second antibody that precipitates the primary antibody, or solid-phase coated tubes).[19]
-
Gamma counter.
3. Procedure:
-
A standard curve is generated by incubating the antibody with the radiolabeled this compound and varying concentrations of unlabeled this compound standards.
-
In parallel, the antibody and radiolabeled this compound are incubated with the unknown samples.
-
After incubation, the antibody-bound this compound is separated from the free this compound.[19]
-
The radioactivity of the bound fraction is measured using a gamma counter.[18]
-
The concentration of this compound in the samples is determined by comparing the results to the standard curve.
Intracellular Calcium Measurement
This method is used to investigate the intracellular signaling mechanisms of this compound by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound receptor activation.[20]
1. Cell Preparation and Dye Loading:
-
Smooth muscle cells or cell lines expressing the this compound receptor are cultured on coverslips or in microplates.[20][21]
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.[20][22] These dyes are cell-permeant and are cleaved by intracellular esterases to their active, cell-impermeant form. Their fluorescence intensity or emission wavelength changes upon binding to Ca2+.[23]
2. Experimental Setup:
-
The coverslip with the loaded cells is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system, or the microplate is placed in a fluorescence plate reader.
-
The cells are continuously perfused with a physiological salt solution.
3. Data Acquisition and Analysis:
-
A baseline level of fluorescence is recorded.
-
This compound is added to the perfusion solution.
-
The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is recorded over time.[23]
-
The change in fluorescence is proportional to the change in [Ca2+]i. To investigate the source of the calcium increase (intracellular stores vs. extracellular influx), experiments can be performed in calcium-free medium or in the presence of inhibitors of specific calcium channels or signaling molecules.[20]
Logical Relationships
The interplay between this compound release and the phases of the MMC is a tightly regulated process.
Conclusion and Future Directions
This compound plays an indispensable role in the regulation of gastrointestinal motility, primarily through its orchestration of the migrating motor complex. Its prokinetic effects on gastric emptying and gallbladder contraction have positioned the this compound receptor as a promising therapeutic target for disorders such as gastroparesis and functional dyspepsia. A thorough understanding of its physiological functions, signaling pathways, and the experimental methods used to study it is crucial for the continued development of novel and effective this compound receptor agonists and antagonists. Future research will likely focus on further elucidating the role of this compound in hunger and satiety signaling, as well as its potential involvement in other physiological and pathophysiological processes within and beyond the gastrointestinal tract.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. [Relations between gastrointestinal interdigestive motility and secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Interdigestive Migrating Motor Complex [jnmjournal.org]
- 5. This compound-induced gastric contractions signal hunger in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on gastric emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces gall bladder emptying and antral contractions in the fasted state in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces gall bladder emptying and antral contractions in the fasted state in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on the rate of gastric emptying and gut hormone release during breakfast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the gastric emptying of glucose and fat in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. Does this compound stimulate the gastrointestinal motility of the pig? In vitro study using smooth muscle strips and dispersed muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. rnlkwc.ac.in [rnlkwc.ac.in]
- 20. Effects of this compound on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
Elucidating the Motilin Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal (GI) motility, primarily known for its role in initiating the migrating motor complex (MMC), the "housekeeper" of the gut during the interdigestive phase.[1][2] Its effects are mediated through the this compound receptor (MLNR), a G protein-coupled receptor (GPCR), making it a significant target for the development of prokinetic agents to treat motility disorders such as gastroparesis and functional dyspepsia.[2][3] This guide provides a comprehensive overview of the this compound signaling pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data to aid researchers and drug development professionals in this field.
The this compound Signaling Cascade
The binding of this compound to its receptor, located on smooth muscle cells and enteric neurons, initiates a biphasic signaling cascade mediated by the heterotrimeric G proteins Gαq and Gα13.[2][4] This activation leads to both a rapid, transient contraction and a more sustained contractile response.
1. Initial, Calcium-Dependent Contraction:
Upon this compound binding, the activated Gαq subunit stimulates Phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2] The subsequent increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the 20-kDa regulatory myosin light chain (MLC20).[2] This phosphorylation event is the critical step that initiates actin-myosin cross-bridge cycling and results in the initial phase of smooth muscle contraction.[2]
2. Sustained, Calcium-Sensitizing Contraction:
The sustained phase of contraction involves a calcium-sensitizing mechanism mediated by both Gαq and Gα13, which activate RhoA-dependent pathways.[2][4] This leads to the activation of Rho kinase and Protein Kinase C (PKC).[2][4]
-
Rho Kinase Pathway: Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), which inhibits the activity of MLCP.[2][5]
-
PKC Pathway: PKC, activated by DAG and intracellular Ca²⁺, phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), which further inhibits MLCP.[2][5]
The dual inhibition of MLCP prevents the dephosphorylation of MLC20, leading to a sustained contractile state even as cytosolic Ca²⁺ levels may begin to decline.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound and related ligands with the this compound receptor.
Table 1: Binding Affinity of this compound Receptor Ligands
| Ligand | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.11 ± 0.01 | [6] |
| [Phe3,Leu13]porcine this compound (OHM-11526) | Rabbit antral smooth muscle | Radioligand Binding | pKd | 9.26 ± 0.04 | [6] |
| ANQ-11125 | Rabbit antral smooth muscle | Radioligand Binding | pKd | 8.24 ± 0.06 | [6] |
| This compound (26-47), human, porcine | Chinese hamster ovary cell line | Radioligand Binding | Ki | 2.3 nM | [7] |
| MA-2029 | Not Specified | Radioligand Binding | IC50 | 4.9 nM | [7] |
| This compound | Gastric and intestinal smooth muscle cells | Radioligand Binding | IC50 | 0.7 ± 0.2 nM | [4] |
Table 2: Functional Potency of this compound Receptor Agonists
| Agonist | System | Assay Type | Parameter | Value | Reference |
| This compound | Gastric and intestinal smooth muscle cells | Contraction | EC50 | 1.0 ± 0.2 nM | [4] |
| This compound (26-47), human, porcine | Chinese hamster ovary cell line | Not Specified | EC50 | 0.3 nM | [7] |
| This compound, human, porcine | Human stomach | Cholinergic Activity | EC50 | 33 nM | [7] |
| Azithromycin (B1666446) | CHO cells with human this compound receptor | Intracellular Ca²⁺ | EC50 | 2.9 µM | [8] |
| Erythromycin (B1671065) | CHO cells with human this compound receptor | Intracellular Ca²⁺ | EC50 | 0.92 µM | [8] |
| This compound | CHO cells with human this compound receptor | Intracellular Ca²⁺ | EC50 | 0.036 µM | [8] |
| EM-523 | Rabbit small intestinal tissue | Contraction | pED50 | 8.19 | [7] |
| EM-523 | Human duodenal tissue | Contraction | pED50 | 6.08 | [7] |
Experimental Protocols
Detailed methodologies for key experiments used in the elucidation of the this compound signaling pathway are provided below.
Competitive Radioligand Binding Assay
This protocol is a generalized example for determining the binding affinity (Ki) of a test compound for the this compound receptor.[1]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Antagonistic properties of [Phe3,Leu13]porcine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The antibiotic azithromycin is a this compound receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Gut: An In-depth Technical Guide to the Extra-Gastrointestinal Functions of Motilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motilin, a 22-amino acid polypeptide hormone, is well-established as a key regulator of gastrointestinal motility, primarily known for inducing the migrating motor complex (MMC). However, a growing body of evidence reveals that this compound's physiological roles extend far beyond the digestive tract. This technical guide provides a comprehensive overview of the extra-gastrointestinal functions of this compound, detailing its involvement in endocrine signaling, metabolic regulation, and central nervous system activities. We present a synthesis of current knowledge, including detailed signaling pathways, experimental methodologies, and quantitative data, to serve as a valuable resource for researchers and professionals in drug development.
Introduction
First identified for its ability to stimulate gastric motor activity, this compound is secreted by enteroendocrine M cells in the upper small intestine.[1][2] Its actions are mediated through the this compound receptor (MLN-R), a G protein-coupled receptor (GPCR) formerly known as GPR38.[1][3] While the gastrointestinal functions of this compound have been extensively studied, its presence and activity in other tissues suggest a more pleiotropic role in systemic physiology. This guide explores these non-canonical functions, providing a deeper understanding of this compound's broader physiological significance.
Endocrine and Metabolic Functions
Regulation of Growth Hormone Secretion
This compound has been identified as a novel agent capable of stimulating the release of growth hormone (GH) from the anterior pituitary gland.[4] This suggests a physiological role for this compound in the control of GH secretion.[4]
Experimental Evidence:
-
In Vitro Studies: Experiments using dispersed anterior pituitary cells from rats demonstrated a dose-dependent stimulation of GH release by synthetic this compound. The minimum effective concentration was initially found to be 10⁻⁷ M, with subsequent experiments showing significant GH release at concentrations as low as 10⁻⁹ M.[4]
-
In Vivo Studies: Intravenous administration of large doses of this compound (100 micrograms) in rats resulted in a significant elevation of circulating GH levels.[4] Conversely, the administration of an antiserum to porcine this compound (100 microliters, IV) led to a significant depression of plasma GH levels, indicating a physiological role for endogenous this compound in GH regulation.[4]
-
Central Administration: Infusion of this compound into the third ventricle of conscious rats caused a significant depression of GH levels, suggesting a potential ultrashort-loop feedback mechanism on its own release or on the release of somatostatin.[4]
| Experimental Model | This compound Concentration/Dose | Effect on Growth Hormone (GH) | Reference |
| Dispersed rat anterior pituitary cells | 10⁻⁹ M (minimum effective) | Significant stimulation of release | [4] |
| Conscious rats (in vivo) | 100 µg (IV) | Significant elevation of circulating levels | [4] |
| Conscious rats (in vivo) | 100 µL anti-motilin serum (IV) | Significant depression of plasma levels | [4] |
| Conscious rats (in vivo) | Infusion into third ventricle | Significant depression of levels | [4] |
Influence on Pancreatic Function and Glucose Metabolism
This compound plays a role in pancreatic function, including the release of insulin (B600854) and pancreatic polypeptide.[2][5][6] This suggests a link between the gastrointestinal tract and glucose homeostasis that is, in part, mediated by this compound.
Experimental Evidence:
-
Insulin Release: In fasted dogs, plasma insulin concentrations fluctuate in close association with plasma this compound levels and the phase III contractions of the MMC.[5] Intravenous infusion of this compound (0.3 µg/kg/h) mimicked this spontaneous insulin release.[5] Exogenous this compound stimulated insulin release in a dose-dependent manner (0.01-0.3 µg/kg), an effect that was abolished by atropine, hexamethonium, ondansetron, and truncal vagotomy, indicating a vagal cholinergic pathway.[5] Studies in individuals after acute pancreatitis have shown that diabetes is associated with elevated circulating levels of this compound.[7][8]
-
Pancreatic Polypeptide and Somatostatin Release: this compound stimulates the release of pancreatic polypeptide and somatostatin.[2][6] The release of pancreatic polypeptide is mediated via vagal, cholinergic muscarinic pathways that involve 5-HT3 receptors.[9]
| Parameter | Experimental Condition | Observation | Reference |
| Plasma Insulin | Fasted dogs, associated with this compound peaks | Fluctuation in close association | [5] |
| Insulin Release | Intravenous this compound (0.3 µg/kg/h) in dogs | Mimicked spontaneous release | [5] |
| Insulin Release | Exogenous this compound (0.01-0.3 µg/kg) in dogs | Dose-dependent stimulation | [5] |
| Pancreatic Polypeptide | This compound administration in dogs | Stimulated release via vagal pathways | [9] |
| Plasma this compound | Individuals with diabetes after acute pancreatitis | Significantly higher levels | [7][8] |
Central Nervous System and Behavioral Effects
The presence of this compound and its receptors in the central nervous system (CNS) points to its involvement in neurological functions, including the regulation of feeding behavior and anxiety.[1][9]
Regulation of Food Intake and Hunger
This compound is considered a potential hunger hormone, with its levels peaking during gastric phase III contractions in the interdigestive state.[10]
Experimental Evidence:
-
Animal Studies: In the house musk shrew (Suncus murinus), a mammal that produces this compound, food intake was significantly higher during spontaneous phase III contractions (high this compound levels) compared to phase I (low this compound levels).[10] Intravenous administration of this compound stimulated food intake during phase I, and this effect was abolished in vagotomized animals, indicating mediation by the vagus nerve.[10] this compound also increased c-Fos expression in feeding-related neurons in the hindbrain and hypothalamus.[10]
-
Human Studies: In humans, hunger peaks are significantly associated with both spontaneous and pharmacologically induced phase III contractions.[11] The this compound receptor agonist erythromycin (B1671065) was found to significantly stimulate food intake compared to a placebo.[11]
| Study Subject | Experimental Condition | Effect on Food Intake/Hunger | Reference |
| Suncus murinus | Spontaneous phase III vs. phase I | Higher food intake during phase III | [10] |
| Suncus murinus | IV this compound administration | Stimulated food intake (abolished by vagotomy) | [10] |
| Humans | Spontaneous & induced phase III | Significant association with hunger peaks | [11] |
| Humans | Erythromycin administration | Significant stimulation of food intake | [11] |
Anxiolytic Effects
Studies in animal models suggest that this compound may have anxiolytic properties.
Experimental Evidence:
-
Central administration of this compound in mice has been shown to have an anxiolytic effect.[1] This effect was reversed by the administration of a this compound antagonist, GM-109.[12]
Signaling Pathways
The extra-gastrointestinal actions of this compound are initiated by the binding of this compound to its G protein-coupled receptor, which is coupled to Gq/11 protein.[13][14] This triggers a cascade of intracellular events.
General this compound Receptor Signaling
Caption: General signaling pathway of the this compound receptor.
Vagal Cholinergic Pathway in Insulin Release
Caption: Vagal cholinergic pathway for this compound-induced insulin release.
Experimental Protocols
Measurement of Plasma this compound and Insulin
Objective: To determine the circulating concentrations of this compound and insulin.
Methodology:
-
Sample Collection: Collect fasting venous blood samples from the subject (e.g., human, dog).
-
Sample Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Assay:
-
This compound: Utilize a specific radioimmunoassay (RIA) for this compound. This involves competitive binding of a radiolabeled this compound tracer and unlabeled this compound from the sample to a limited amount of anti-motilin antibody.
-
Insulin: Employ a specific enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA). This typically involves capturing insulin from the sample with a specific antibody and detecting it with a second, enzyme-conjugated antibody that produces a measurable signal.
-
-
Data Analysis: Quantify hormone concentrations by comparing sample signals to a standard curve generated with known concentrations of the respective hormones.
In Vitro Assessment of Hormone Release from Pituitary Cells
Objective: To determine the direct effect of this compound on hormone secretion from pituitary cells.
Methodology:
-
Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., with collagenase and hyaluronidase).
-
Cell Culture: Culture the dispersed cells in an appropriate medium for a period to allow recovery.
-
Stimulation: Incubate the cultured pituitary cells with varying concentrations of synthetic this compound for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Measurement: Measure the concentration of the hormone of interest (e.g., growth hormone) in the supernatant using a specific assay such as RIA or ELISA.
-
Data Analysis: Compare hormone concentrations in the supernatant of this compound-treated cells to those of control (vehicle-treated) cells to determine the stimulatory or inhibitory effect.
Assessment of Food Intake in Animal Models
Objective: To evaluate the effect of this compound on feeding behavior.
Methodology:
-
Animal Model: Use an appropriate animal model that expresses a functional this compound system, such as the Suncus murinus.
-
Acclimatization: Acclimate the animals to the experimental conditions, including handling and the feeding environment.
-
Fasting: Fast the animals for a predetermined period to ensure a baseline state of hunger.
-
Drug Administration: Administer this compound or a vehicle control intravenously or via another appropriate route.
-
Food Presentation: Present a pre-weighed amount of food to the animals immediately after drug administration.
-
Measurement: Measure the amount of food consumed over a specific time period by weighing the remaining food.
-
Data Analysis: Compare the food intake between the this compound-treated group and the control group to assess the effect of this compound on feeding. For studies involving vagotomy, compare the response to this compound in sham-operated and vagotomized animals.
Conclusion and Future Directions
The extra-gastrointestinal functions of this compound highlight its role as a multifaceted hormone with significant implications for endocrine regulation, metabolism, and central nervous system function. The ability of this compound to influence growth hormone secretion, insulin release, and feeding behavior opens up new avenues for therapeutic intervention in a range of disorders, including growth deficiencies, metabolic syndrome, and eating disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying these extra-gastrointestinal actions and to explore the therapeutic potential of this compound receptor agonists and antagonists in these non-canonical roles. The development of animal models that faithfully replicate the human this compound system will be crucial for advancing our understanding and translating these findings into clinical applications.
References
- 1. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. This compound: a novel growth hormone releasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound controls cyclic release of insulin through vagal cholinergic muscarinic pathways in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 8. Elevated Circulating Levels of this compound are Associated with Diabetes in Individuals after Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. The this compound receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selfhacked.com [selfhacked.com]
- 13. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 14. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
The Tissue Distribution and Receptor Signaling of Motilin: A Technical Guide for Researchers
An In-depth Examination of Motilin and its G-Protein Coupled Receptor, GPR38, Providing Quantitative Data, Detailed Experimental Methodologies, and Signal Transduction Pathways for Drug Development Professionals.
This technical guide offers a comprehensive overview of the tissue distribution of the gastrointestinal peptide hormone this compound and its cognate receptor, GPR38. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols for localization and quantification, and visually represents the core signaling cascades initiated by this compound receptor activation.
Introduction
This compound is a 22-amino acid polypeptide primarily known for its role in regulating gastrointestinal motility. It is a key initiator of the migrating motor complex (MMC), a series of powerful contractions that sweep through the gut during the fasting state.[1] Its effects are mediated by the this compound receptor, a G-protein coupled receptor (GPCR) also known as GPR38.[2] Understanding the precise tissue distribution of both the ligand and its receptor is paramount for elucidating their physiological functions and for the development of targeted therapeutics for gastrointestinal disorders.
Quantitative Tissue Distribution
The expression of this compound and its receptor, GPR38, exhibits a distinct and functionally relevant distribution pattern, with the highest concentrations found within the gastrointestinal tract. The following tables summarize the available quantitative data on their expression levels in human tissues.
Table 1: this compound Peptide/mRNA Distribution in Human Tissues
| Tissue | Method | Concentration/Expression Level | Reference |
| Duodenum | Radioimmunoassay (RIA) | 165.7 ± 15.9 pmol/g wet weight | [3] |
| Jejunum | Radioimmunoassay (RIA) | 37.5 ± 2.8 pmol/g wet weight | [3] |
| Stomach, Thyroid, Bone Marrow | Northern Blot | mRNA detected | [4] |
Data represent the mean ± standard error of the mean.
Table 2: this compound Receptor (GPR38) Protein/mRNA Distribution
| Tissue | Method | Expression Level | Reference |
| Stomach (Muscle Layer) | Quantitative PCR | High mRNA expression | [5] |
| Stomach (Mucosal Layer) | Quantitative PCR | Low mRNA expression | [5] |
| Stomach (Proximal Corpus) | Quantitative PCR | Highest mRNA expression in the muscle layer | [5] |
| Stomach (Antrum) | Quantitative PCR | Lowest mRNA expression in the muscle layer | [5] |
| Duodenum, Jejunum, Colon | In Situ Hybridization | RNA detected in enteric neurons | [2][6] |
| Colon | - | Lower receptor density compared to the antroduodenal region | [7] |
| Central Nervous System | In Situ Hybridization | Presence indicated | [3] |
Quantitative data for GPR38 protein or absolute mRNA copy numbers in various human tissues are not widely available in the literature. The table reflects relative expression levels and detection of mRNA.
Experimental Protocols
Accurate determination of this compound and GPR38 distribution relies on a variety of sophisticated molecular and immunological techniques. This section provides detailed methodologies for the key experiments cited.
Radioimmunoassay (RIA) for this compound Quantification
Radioimmunoassay is a highly sensitive method for quantifying the concentration of this compound in plasma or tissue extracts.[4][6]
Principle: This competitive immunoassay involves a radiolabeled this compound (e.g., with ¹²⁵I) competing with unlabeled this compound (from the sample) for binding to a limited amount of anti-motilin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample.
Detailed Methodology:
-
Antibody Production: High-titer anti-motilin antisera are typically produced in rabbits or guinea pigs by immunizing them with synthetic porcine this compound conjugated to a carrier protein like bovine serum albumin (BSA).[4][6]
-
Radiolabeling of this compound: Purified this compound is radiolabeled with Na¹²⁵I using the chloramine-T method. The radiolabeled this compound is then purified using chromatography (e.g., CM-Sephadex C-25 column).[4]
-
Sample Preparation: Plasma samples may require extraction (e.g., with methanol) to minimize non-specific interference.[4] Tissue samples are homogenized and extracted to solubilize the this compound.
-
Assay Procedure:
-
A standard curve is generated using known concentrations of unlabeled this compound.
-
A constant amount of anti-motilin antibody and ¹²⁵I-labeled this compound is added to a series of tubes.
-
Standards or unknown samples are added to the respective tubes.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The antibody-bound this compound is separated from the free this compound (e.g., by precipitation with a second antibody or charcoal).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of this compound in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.
Immunohistochemistry (IHC) for GPR38 Localization
Immunohistochemistry allows for the visualization of the this compound receptor (GPR38) within the cellular context of a tissue section.
Principle: This technique utilizes a primary antibody that specifically binds to the GPR38 protein. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, allowing for visualization of the receptor's location.
Detailed Methodology:
-
Tissue Preparation:
-
Tissues are fixed (e.g., in 10% neutral buffered formalin) to preserve cellular structure.
-
Fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions and embedded in paraffin (B1166041) wax.
-
Thin sections (e.g., 5 µm) are cut using a microtome and mounted on glass slides.
-
-
Deparaffinization and Rehydration:
-
Slides are incubated in xylene to remove the paraffin.
-
The tissue sections are then rehydrated by sequential immersion in decreasing concentrations of ethanol, followed by water.
-
-
Antigen Retrieval: This step is often necessary to unmask the antigenic epitope that may have been altered by fixation. This can be achieved by heat-induced epitope retrieval (HIER) in a citrate (B86180) or EDTA buffer, or by proteolytic-induced epitope retrieval (PIER) using enzymes like proteinase K or trypsin.
-
Immunostaining:
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for GPR38, diluted in a suitable buffer (e.g., PBS with BSA). Incubation is typically performed overnight at 4°C or for a shorter period at room temperature.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a biotinylated or enzyme-conjugated (e.g., HRP or AP) secondary antibody that recognizes the primary antibody.
-
Detection: If a biotinylated secondary antibody is used, an avidin-biotin-enzyme complex is added. A chromogenic substrate (e.g., DAB for HRP or NBT/BCIP for AP) is then applied, which results in a colored precipitate at the site of the antigen.
-
-
Counterstaining, Dehydration, and Mounting:
-
The sections are lightly counterstained with a nuclear stain like hematoxylin (B73222) to provide cellular context.
-
The stained sections are dehydrated through graded ethanol and cleared in xylene.
-
Finally, a coverslip is mounted using a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound and GPR38 mRNA Expression
qRT-PCR is a powerful technique for quantifying the levels of this compound and GPR38 messenger RNA (mRNA) in different tissues.
Principle: This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence using the polymerase chain reaction (PCR). The amplification is monitored in real-time using a fluorescent reporter, allowing for the quantification of the initial amount of mRNA.
Detailed Methodology:
-
RNA Extraction: Total RNA is isolated from tissue samples using a method that ensures high purity and integrity (e.g., TRIzol reagent or column-based kits).
-
DNase Treatment: To eliminate any contaminating genomic DNA, the extracted RNA is treated with DNase I.
-
Reverse Transcription (RT): The purified RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.
-
Real-Time PCR:
-
A reaction mixture is prepared containing the cDNA template, forward and reverse primers specific for the target gene (this compound or GPR38), a DNA polymerase, dNTPs, and a fluorescent reporter dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).
-
The PCR is performed in a real-time PCR thermal cycler. The fluorescence intensity is measured at each cycle of amplification.
-
-
Data Analysis: The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle, Cq) is determined. The relative expression of the target gene is typically calculated using the comparative Cq (ΔΔCq) method, normalizing the data to one or more stable reference (housekeeping) genes.
In Situ Hybridization (ISH) for GPR38 mRNA Localization
In situ hybridization is used to visualize the location of specific mRNA transcripts within tissue sections, providing cellular resolution of gene expression.
Principle: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target GPR38 mRNA sequence is hybridized to the tissue section. The probe can then be detected, revealing the cellular location of the mRNA.
Detailed Methodology:
-
Probe Preparation: An antisense RNA probe labeled with a hapten (e.g., digoxigenin (B1670575) - DIG) or a fluorophore is synthesized by in vitro transcription from a linearized plasmid containing the GPR38 cDNA. A sense probe is often used as a negative control.
-
Tissue Preparation:
-
Tissues are fixed (e.g., with 4% paraformaldehyde) and cryoprotected in a sucrose (B13894) solution.
-
Frozen sections are cut using a cryostat and mounted on coated slides.
-
-
Hybridization:
-
The tissue sections are pretreated to enhance probe accessibility (e.g., with proteinase K).
-
The labeled probe is diluted in a hybridization buffer and applied to the sections.
-
Hybridization is carried out overnight at an elevated temperature (e.g., 65°C) in a humidified chamber.
-
-
Post-Hybridization Washes: Stringent washes are performed to remove any non-specifically bound probe.
-
Detection:
-
If a hapten-labeled probe was used, the sections are incubated with an antibody conjugated to an enzyme (e.g., anti-DIG-AP).
-
A chromogenic substrate (e.g., NBT/BCIP) is then added to produce a colored precipitate where the probe has hybridized.
-
-
Imaging: The sections are imaged using a light microscope.
Signaling Pathways and Experimental Workflows
The activation of the this compound receptor (GPR38) initiates a cascade of intracellular events that ultimately lead to its physiological effects, primarily smooth muscle contraction. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and a typical experimental workflow for tissue distribution analysis.
This compound Receptor Signaling Pathway
Caption: this compound receptor activation of the Gq/11-PLC signaling cascade.
Experimental Workflow for Tissue Distribution Analysis
References
- 1. platform.opentargets.org [platform.opentargets.org]
- 2. Receptor for this compound identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. Cloning and characterization of two human G protein-coupled receptor genes (GPR38 and GPR39) related to the growth hormone secretagogue and neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
Species-Specific Variations in Motilin and its Receptor: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the known species differences in the peptide hormone motilin and its corresponding G protein-coupled receptor, the this compound receptor (MLN-R). For researchers and professionals in drug development, a thorough understanding of these variations is critical for the accurate interpretation of preclinical data and the successful translation of novel prokinetic agents. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of core signaling pathways and experimental workflows.
Species Differences in this compound Amino Acid Sequence
The primary structure of this compound, a 22-amino acid peptide, exhibits significant variation across different vertebrate classes. These differences are most pronounced when comparing mammals and birds to reptiles, amphibians, and fish.
Mammalian this compound is highly conserved among species such as humans, pigs, dogs, cats, and rabbits.[1][2] Avian motilins also show a high degree of homology with each other.[1] However, significant divergence in the amino acid sequence is observed in reptiles, amphibians, and fish, which can impact receptor binding and biological activity across species.[1][3] For instance, the N-terminal of mammalian and avian this compound begins with phenylalanine, whereas in some reptiles like turtles, snakes, and lizards, it starts with tyrosine.[1] Fish motilins are even more distinct, typically starting with histidine and comprising 17 to 21 residues.[1] Rodents, including rats and mice, are a notable exception among mammals as they possess pseudogenes for both this compound and its receptor, rendering them unsuitable for studying the this compound system.[1][4]
Table 1: Comparison of this compound Amino Acid Sequences in Various Vertebrates
| Species | Amino Acid Sequence |
| Human / Porcine | F V P I F T Y G E L Q R M Q E K E R N K G Q |
| Canine | F V P I F T H S E L Q K I R E K E R N K G Q |
| Feline | F V P I F T H S E L Q R M R E K E R N K G Q[2] |
| Rabbit | F V P I F T G S E L Q K M R E K E R N K G Q[1] |
| Chicken | F V P I F T R S E L Q K M R E K E R N K E Q[1] |
| Alligator | F L P I F S R S E L H K M R E K D R N K E Q[1] |
| Turtle | Y L P I F S R S E L H K M R E K D R N K E Q[1] |
| Newt (Amphibian) | F L P I F T Y S E L Q R M Q E K E R N K G Q[1] |
| Zebrafish (Fish) | H L P V F S K G E L Q K L Q E K E K N K I Q |
Note: This table presents a selection of sequences to illustrate diversity. For a more exhaustive list, refer to specialized databases.
The this compound Receptor (MLN-R): Structural and Functional Divergence
The this compound receptor, formerly known as GPR38, is a class A G protein-coupled receptor (GPCR).[4][5] The human this compound receptor consists of 412 amino acids.[4] While the overall structure with seven transmembrane domains is conserved, the amino acid sequence identity varies significantly across species, impacting ligand binding and pharmacology.[4]
The homology of the dog and rabbit this compound receptors to the human receptor is 84% and 71%, respectively.[1][6] This divergence in receptor structure is a likely reason for the observed differences in the potency of this compound receptor agonists between species.[4] For example, the potency of erythromycin, a well-known this compound agonist, is approximately 100 times lower in dogs compared to humans.[7] Furthermore, some this compound mimetics that show efficacy in canine models have failed to translate to clinical efficacy in humans.[4]
The distribution of this compound receptors also differs among species. In humans, the highest concentration is found on the enteric nerves of the stomach.[4][7] In dogs, while receptor immunoreactivity is primarily in the enteric nervous system, mRNA expression is highest in the duodenum.[7] In rabbits, this compound receptors are present on both enteric neurons and directly on smooth muscle cells.[6] These differences in localization (neuronal vs. muscular) can lead to different physiological responses to this compound agonists.
Quantitative Analysis of Binding Affinity and Functional Potency
The interaction of this compound and its analogs with the this compound receptor has been quantified in various species and cellular systems. The following tables summarize key binding affinity (Ki, IC50) and functional potency (EC50) data. It is important to note that assay conditions, tissue preparations, and the specific ligand used can influence these values.
Table 2: Binding Affinity of this compound and Related Ligands
| Ligand | Species/System | Assay Type | Parameter | Value | Reference |
| This compound | Human (HEK293 cells) | Radioligand Binding | pKi | 8.39 | [8] |
| This compound | Rabbit Duodenum | Radioligand Binding | pKi | 8.58 ± 0.04 | [8] |
| This compound | Rabbit Jejunum | Radioligand Binding | Ki | 6.83 ± 1.3 nM | [9] |
| This compound | Smooth Muscle Cells | Binding Assay | IC50 | 0.7 ± 0.2 nM | [5][10][11] |
| Erythromycin | Rabbit Jejunum | Radioligand Binding | Ki | 432 ± 33 nM | [9] |
| GM-109 | Rabbit Small Intestine | Radioligand Binding | pKi | 7.99 ± 0.04 | [8] |
| MA-2029 | Human (HEK293 cells) | Radioligand Binding | IC50 | 4.9 nM | [8] |
Table 3: Functional Potency of this compound and its Agonists
| Ligand | Species/System | Assay Type | Parameter | Value | Reference |
| This compound | Smooth Muscle Cells | Contraction Assay | EC50 | 1.0 ± 0.2 nM | [5][12] |
| This compound | Guinea Pig Gastric Smooth Muscle | Contraction Assay | ED50 | 1.0 nM | [5] |
| This compound (human) | Rabbit Duodenum | Contraction Assay | EC50 | 4.2 ± 1.8 nM | [11] |
| This compound (26-47) | Human Recombinant Receptor | Contraction Assay | EC50 | 36 nM | [11] |
| Mitemcinal | Human Recombinant Receptor | Calcium Mobilization | EC50 | 0.3 nM | [5] |
| MA-2029 | Rabbit Duodenum | Muscle Contraction | pA2 | 9.17 ± 0.01 | [8] |
This compound Receptor Signaling Pathways
Activation of the this compound receptor initiates a cascade of intracellular events predominantly through the Gαq and Gα13 G proteins.[10][12] Upon agonist binding, the receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][13]
This initial, transient phase of smooth muscle contraction is dependent on the Ca2+/calmodulin-dependent activation of myosin light chain kinase (MLCK).[12][15] A sustained contraction is subsequently mediated by a dual pathway involving both Gαq and Gα13.[10] This leads to the activation of RhoA, which in turn activates Rho kinase and Protein Kinase C (PKC).[10][12] Rho kinase phosphorylates the myosin phosphatase target subunit 1 (MYPT1), and PKC phosphorylates the 17-kDa protein kinase C-potentiated inhibitor protein (CPI-17).[10][15] Both of these events lead to the inhibition of myosin light chain phosphatase, resulting in sustained phosphorylation of the myosin light chain and prolonged muscle contraction.[12]
References
- 1. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and amino acid sequence of this compound from cat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Study of the binding of this compound to the membranes of enterocytes from rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. benchchem.com [benchchem.com]
- 12. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
role of motilin in migrating motor complex (MMC)
An In-depth Technical Guide on the Role of Motilin in the Migrating Motor Complex (MMC)
Executive Summary
The Migrating Motor Complex (MMC) is a crucial, cyclical pattern of gastrointestinal motility that occurs during the interdigestive state, serving as a "housekeeper" to cleanse the stomach and small intestine of residual food, secretions, and bacteria.[1][2] The hormone this compound is a primary regulator of this process, specifically responsible for initiating the powerful, propulsive Phase III contractions of the MMC in the stomach.[3][4] Released cyclically from enteroendocrine cells (Mo cells) in the upper small intestine during fasting, this compound acts through a complex interplay of neural pathways involving the vagus nerve, the enteric nervous system (ENS), and serotonin (B10506) (5-HT).[3][4][5] Understanding the precise mechanisms of this compound action is fundamental for developing prokinetic therapies for motility disorders like gastroparesis and functional dyspepsia. This guide provides a detailed overview of this compound's signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
The Migrating Motor Complex (MMC): Phases and Function
The MMC is characterized by four distinct phases that cycle approximately every 90 to 120 minutes in humans and dogs during fasting.[5][6][7] Ingestion of food promptly abolishes this pattern.[1][2]
-
Phase I: A period of motor quiescence with minimal contractile activity, lasting 40-60% of the cycle.[1]
-
Phase II: Characterized by intermittent, irregular, low-amplitude contractions that gradually increase in frequency.[1][5][6] This phase constitutes 20-30% of the cycle.[1]
-
Phase III: A short period (5-10 minutes) of intense, regular, high-amplitude propulsive contractions that originate in the stomach and propagate down the small intestine.[1][5][6] This phase is considered the "housekeeping" wave.[1][2]
-
Phase IV: A brief, transitional period as the activity declines back to the quiescence of Phase I.[5][7]
The primary functions of the MMC are to transport undigested material and sloughed epithelial cells from the stomach to the colon, prevent the overgrowth of bacteria in the small intestine, and inhibit the backward migration of colonic bacteria into the ileum.[1][4][8]
This compound's Central Role in MMC Regulation
This compound is a 22-amino acid polypeptide hormone produced by endocrine cells in the duodenal and jejunal mucosa.[3][5] Its secretion is cyclical during the interdigestive state, with plasma levels peaking just before the onset of gastric Phase III contractions.[3][9] This tight correlation, along with evidence that exogenous this compound infusion can prematurely induce a Phase III-like front, establishes this compound as the key hormonal initiator of gastric MMC.[9][10]
It is critical to note that this regulatory system is well-established in species like humans, dogs, and the house musk shrew (Suncus murinus).[3][11] Rodents such as rats and mice lack a functional this compound/motilin receptor system; in these species, the hormone ghrelin appears to fulfill a similar role in regulating MMC-like contractions.[6][9][12]
Signaling Pathways of this compound Action
This compound initiates gastric contractions primarily through neural pathways, rather than by acting directly on smooth muscle cells. The mechanism involves a coordinated activation of the vagal nerve and the enteric nervous system, with a significant contribution from serotonin (5-HT).[3][5] this compound receptors (MLN-Rs) are found on both enteric neurons and smooth muscle cells.[3][13]
The key signaling events are:
-
This compound Release: During fasting, this compound is cyclically released from M-cells in the duodenal mucosa.[3][4]
-
Serotonin (5-HT) Release: this compound stimulates the release of 5-HT from duodenal enterochromaffin (EC) cells into the lumen and interstitium.[5][13] This creates a positive feedback loop, as 5-HT can also stimulate this compound release.[5][7]
-
Vagal Nerve Activation: The released 5-HT activates 5-HT₃ receptors on vagal afferent nerve endings.[5][13] This sensory information travels to the brainstem, specifically the nucleus tractus solitarius (NTS) and the dorsal motor nucleus of the vagus (DMV).[5][13]
-
Efferent Signal: The brainstem processes this input and sends an efferent signal back down the vagus nerve.[5][13]
-
Cholinergic Stimulation: The vagal efferent pathways stimulate the release of acetylcholine (B1216132) (ACh) from myenteric plexus neurons, which in turn acts on muscarinic receptors on smooth muscle cells to induce the powerful, coordinated contractions of Phase III.[3][5][13]
-
Enteric Nervous System (ENS) Role: this compound also acts directly on MLN-Rs within the myenteric plexus, further stimulating intrinsic cholinergic pathways that contribute to contraction.[3] The intestinal MMC, in contrast to the gastric MMC, appears to be regulated more by intrinsic neurons and 5-HT₄ receptors and is less dependent on this compound and vagal input.[5]
Quantitative Data on this compound and MMC
The following tables summarize key quantitative data from studies investigating the relationship between this compound and the MMC.
Table 1: General Characteristics of the Migrating Motor Complex (MMC) Cycle
| Parameter | Species | Value | Reference(s) |
|---|---|---|---|
| MMC Cycle Duration | Human | 90 - 230 minutes | [1] |
| Dog | 80 - 120 minutes | [3][5] | |
| Rhesus Monkey | 120 - 150 minutes | [14][15] | |
| Phase I Duration | Human/Dog | 40 - 60% of cycle | [1] |
| Phase II Duration | Human/Dog | 20 - 30% of cycle | [1] |
| Phase III Duration | Human/Dog | 5 - 15 minutes |[1][2] |
Table 2: Effects of Exogenous this compound Infusion on MMC in Humans
| Study Parameter | Finding | Quantitative Data | Reference(s) |
|---|---|---|---|
| Study Population | Normal, healthy volunteers | 16 subjects | [10] |
| Timing of Infusion | During Phase I (quiescent period) | Shortly after onset | [10] |
| Infusion Dose | Low dose, pure porcine this compound | 0.4 pmol/kg/min | [10] |
| Effect on MMC | Induced a premature activity front | Mean interval reduced from 137 min to 46 min (P < 0.001) | [10] |
| Resulting Plasma this compound | Moderate increase in plasma levels | Increase of 57 pmol/liter | [10] |
| Peak Endogenous this compound | Rise in this compound preceding spontaneous MMC | Peak level was 25 pmol/liter higher than lowest level |[10] |
Experimental Protocols for Studying this compound and MMC
Research into this compound's role in MMC relies on a combination of in vivo and in vitro techniques.
Animal Models
-
Dogs: Considered a classic and reliable model for MMC research, as their gastrointestinal physiology and this compound system closely resemble those of humans.[5][6]
-
House Musk Shrew (Suncus murinus): A small mammal that, unlike rodents, possesses both this compound and ghrelin systems, making it a valuable model for studying the interplay between these hormones.[3][11]
-
Rhesus Monkeys: As non-human primates, their GI motility patterns and responses to this compound are very similar to humans, making them a useful translational model.[14][15]
-
Rabbits: Frequently used for in vitro studies, particularly for preparing isolated GI muscle strips to examine contractile responses to this compound agonists and antagonists.[14][16]
Measurement of MMC Activity
-
Gastrointestinal Manometry: The gold standard for measuring MMC. This invasive technique involves placing a catheter with multiple pressure sensors into the stomach and small intestine of a fasted subject to record the pressure waves corresponding to the different MMC phases.[9][10]
-
Wireless Motility Capsule (WMC): A less invasive method where a patient swallows a small capsule that measures pressure, pH, and temperature as it travels through the GI tract. WMC can reliably detect the high-amplitude contractions of Phase III.[17]
-
Force Transducers: Surgically attached to the serosal surface of the stomach and intestine in animal models to directly measure muscle contractions.[14][15]
Pharmacological Investigation
-
This compound Receptor Agonists: Compounds that mimic the action of this compound.
-
This compound Receptor Antagonists: Compounds that block the action of this compound, used to confirm the physiological role of endogenous this compound.
-
Other Pharmacological Agents:
-
Atropine (Muscarinic Antagonist): Used to demonstrate the involvement of a final cholinergic pathway.[6][9]
-
Hexamethonium (Nicotinic Antagonist): Used to investigate the role of nicotinic transmission in the neural ganglia.[6]
-
5-HT₃ and 5-HT₄ Receptor Antagonists: Used to dissect the specific role of serotonin pathways in gastric versus intestinal MMC.[5][7]
-
Hormone Measurement
-
Blood Sampling: Venous blood is drawn periodically from fasted subjects. Samples are collected in chilled tubes containing anticoagulants and a protease inhibitor like aprotinin (B3435010) to prevent hormone degradation.[9]
-
Assay Methods: Plasma this compound concentrations are typically quantified using radioimmunoassay (RIA) or, more recently, by the highly specific and sensitive method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][19]
Conclusion
This compound is the indispensable hormonal regulator of the interdigestive migrating motor complex, acting as the primary trigger for the gastric Phase III "housekeeper" wave in humans and other non-rodent mammals. Its action is not a simple hormonal command but a sophisticated, neurally-mediated process involving a positive feedback loop with serotonin and the coordinated activation of both the central (vagal) and enteric nervous systems. A thorough understanding of these signaling pathways, supported by quantitative in vivo data and targeted pharmacological studies, continues to be paramount for drug development professionals seeking to create novel prokinetic agents to treat disorders of gastrointestinal motility. The this compound receptor remains a key therapeutic target for alleviating symptoms associated with delayed gastric emptying and functional dyspepsia.
References
- 1. Migrating motor complex - Wikipedia [en.wikipedia.org]
- 2. The Migrating Motor Complex [vivo.colostate.edu]
- 3. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Interdigestive Migrating Motor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Interdigestive Migrating Motor Complex [jnmjournal.org]
- 7. Interdigestive migrating motor complex -its mechanism and clinical importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound and the interdigestive migrating motor complex in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of phase III migrating motor complexes in stomach and small bowel using wireless motility capsule and antroduodenal manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Motilin in Hunger and Satiety Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal motility and plays a significant role in the signaling of hunger and satiety. Secreted by endocrine M cells in the upper small intestine, this compound's primary function is to initiate the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and bacteria from the stomach and small intestine during the fasting state. The cyclical release of this compound is closely associated with the onset of "hunger pangs," suggesting its involvement in appetite regulation. This technical guide provides an in-depth overview of this compound's core functions, its signaling pathways, and detailed methodologies for its study, aimed at researchers and professionals in drug development.
Introduction to this compound and its Physiological Significance
This compound is a gastrointestinal hormone primarily secreted by M cells located in the mucosa of the duodenum and jejunum.[1] Its release is cyclical during the fasting state and is suppressed by the ingestion of food, particularly carbohydrates and fats.[2][3] The primary and most well-understood function of this compound is the initiation of the migrating motor complex (MMC).[2][4] The MMC is a recurring motility pattern in the stomach and small intestine that occurs during fasting and is essential for housekeeping functions, such as clearing residual food and preventing bacterial overgrowth.[5][6]
The MMC is divided into three phases:
-
Phase I: A period of motor quiescence.[7]
-
Phase II: Characterized by intermittent, irregular contractions.[7]
-
Phase III: A burst of strong, rhythmic peristaltic contractions that propagate from the stomach down the small intestine.[7]
This compound levels peak just before the onset of Phase III, which is responsible for the powerful contractions often associated with hunger sensations.[8][9] This has led to the hypothesis that this compound acts as a hunger signal, preparing the gastrointestinal tract for the next meal.[9]
The this compound Receptor and Signaling Pathway
This compound exerts its effects by binding to its specific receptor, GPR38 (also known as the this compound receptor), a G protein-coupled receptor (GPCR).[2][10] The this compound receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[11]
Upon binding of this compound to GPR38, a conformational change in the receptor activates intracellular signaling pathways. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[12] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the contraction of gastrointestinal smooth muscle cells.[12]
Interaction with Other Gut Hormones: The Ghrelin Connection
This compound and ghrelin, another gut hormone known for its orexigenic (appetite-stimulating) effects, share structural similarities and are considered part of the same peptide family.[6] Their receptors also share significant sequence homology.[6] While both hormones are released during fasting and can stimulate gastric motility, they appear to act through distinct, yet potentially coordinated, pathways.[13][14]
Ghrelin is primarily produced in the stomach and its levels rise before meals, signaling hunger to the brain.[15] Some studies suggest a synergistic or permissive role of ghrelin in this compound-induced gastric contractions.[16] For instance, the presence of ghrelin may be necessary for this compound to exert its full effect on inducing phase III of the MMC.[17] This interplay highlights a complex hormonal regulation of hunger and gastrointestinal preparation for food intake.
Quantitative Data on this compound Levels
The concentration of this compound in the plasma fluctuates significantly between the fasting and postprandial states. The following tables summarize representative quantitative data from studies in healthy human subjects.
| Physiological State | Mean Plasma this compound Concentration (pg/mL) | Standard Deviation (SD) | Number of Subjects (n) | Reference |
| Fasting (overnight) | 180 | 19.4 | 6 | [18] |
| Fasting (fluctuating peak) | up to 545 | - | - | [19] |
| Postprandial (liquid meal) | Significant increase from baseline | - | 10 | [20] |
| Postprandial (standard breakfast) | Transient rise then decrease | - | - | [19] |
| Condition | Effect on this compound Levels | Reference |
| Glucose Ingestion | Decrease | [2][19] |
| Fat Ingestion | Increase or no effect (conflicting reports) | [2][12] |
| Duodenal Acidification | Increase | [2] |
| Pregnancy | Decrease | [2] |
| Diabetes Mellitus | Elevated fasting levels | [19] |
Detailed Experimental Protocols
Accurate measurement of this compound levels and its physiological effects is crucial for research and drug development. The following sections provide detailed methodologies for key experiments.
Quantification of Plasma this compound
RIA is a highly sensitive method for quantifying this compound concentrations in plasma.[3][21][22]
Principle: This assay is based on the competitive binding of radiolabeled this compound and unlabeled this compound (from the sample) to a limited number of anti-motilin antibodies. The amount of bound radiolabeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample.
Protocol Outline:
-
Antibody Coating: Coat microtiter wells with a specific anti-motilin antibody.
-
Sample and Standard Preparation: Prepare a standard curve using known concentrations of synthetic this compound. Prepare plasma samples, often requiring extraction to minimize interference.[21]
-
Competitive Binding: Add a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-motilin) and the standards or samples to the antibody-coated wells.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation: Separate the antibody-bound this compound from the free this compound. This is often achieved using a secondary antibody and precipitation.
-
Detection: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: Determine the concentration of this compound in the samples by interpolating from the standard curve.
ELISA is another common and sensitive method for this compound quantification.[23][24][25]
Principle: A sandwich ELISA is typically used. An antibody specific for this compound is coated onto a microplate. The sample containing this compound is added, and the this compound binds to the capture antibody. A second, enzyme-linked antibody that also recognizes this compound is then added, forming a "sandwich." The addition of a substrate for the enzyme results in a color change that is proportional to the amount of this compound in the sample.
Protocol Outline:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA).
-
Sample and Standard Incubation: Add standards of known this compound concentration and the prepared samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for this compound and incubate.
-
Enzyme Conjugate Incubation: Add an enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate this compound concentrations from the standard curve.
Assessment of Gastric Motility
This is the gold standard for measuring the rate of gastric emptying.[8][26]
Principle: A meal containing a radiolabeled substance is ingested, and a gamma camera tracks its movement out of the stomach over time.
Protocol Outline:
-
Patient Preparation: Patients should fast overnight. Medications that may affect gastric motility should be discontinued (B1498344) for a specified period before the test.[4][5]
-
Standardized Meal: The patient consumes a standardized meal, typically a low-fat, egg-white meal, radiolabeled with Technetium-99m (⁹⁹mTc) sulfur colloid.[5][8]
-
Image Acquisition: Images are acquired using a gamma camera immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-ingestion.[8][26]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the percentage of gastric retention and the gastric emptying half-time (T₁/₂).
This technique measures the pressure changes in the antrum of the stomach and the duodenum, providing detailed information about the coordination and strength of muscle contractions.[27][28]
Principle: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum. The sensors record the pressure waves generated by muscle contractions.
Protocol Outline:
-
Catheter Placement: The manometry catheter is positioned in the antroduodenal region, often with fluoroscopic guidance.
-
Fasting Recording: Pressure activity is recorded for several hours during a fasting state to observe the phases of the MMC.
-
Postprandial Recording: The patient is given a standardized meal, and recordings continue for 1-2 hours to assess the fed motor response.
-
Data Analysis: The recordings are analyzed for the presence, frequency, amplitude, and propagation of contractions, identifying normal patterns like the MMC and any abnormalities.
Assessment of Hunger and Satiety
VAS are a simple and widely used method to subjectively quantify feelings of hunger, fullness, and desire to eat.[1][2][18]
Principle: Participants rate their subjective sensations on a 100-mm line anchored with opposing statements at each end (e.g., "Not hungry at all" to "As hungry as I have ever felt").
Protocol Outline:
-
Scale Administration: Present the VAS to the participant at baseline (before a meal or intervention) and at regular intervals afterward.
-
Participant Response: The participant marks a vertical line on the scale to indicate their current feeling.
-
Quantification: The distance from the left anchor to the mark is measured in millimeters to provide a quantitative score for the sensation.
-
Data Analysis: Changes in VAS scores over time are analyzed to assess the effects of an intervention on appetite.
Conclusion
This compound is a critical hormonal regulator of interdigestive gastrointestinal motility and a key player in the complex signaling of hunger. Its role in initiating the migrating motor complex directly links it to the physiological sensations of an empty stomach and the drive to eat. Understanding the intricate details of this compound's function, its signaling pathways, and its interactions with other hormones like ghrelin is essential for developing novel therapeutic strategies for gastrointestinal motility disorders and conditions related to appetite dysregulation. The standardized experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to accurately investigate the multifaceted role of this compound.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. radiology.wisc.edu [radiology.wisc.edu]
- 5. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 6. The Migrating Motor Complex [vivo.colostate.edu]
- 7. Mechanism of Interdigestive Migrating Motor Complex [jnmjournal.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. scribd.com [scribd.com]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ghrelin and this compound Control Systems in GI Physiology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 15. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel Methodological Considerations Regarding the Use of Visual Analog Scale (VAS) Appetite Questionnaires in Tightly Controlled Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma this compound levels in normal subjects and patients with diabetes mellitus and certain other diseases. Fasting levels and responses to food and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of radioimmunoassay for this compound (Journal Article) | OSTI.GOV [osti.gov]
- 22. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cloud-clone.com [cloud-clone.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. assaygenie.com [assaygenie.com]
- 26. med.emory.edu [med.emory.edu]
- 27. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry [jnmjournal.org]
- 28. iffgd.org [iffgd.org]
Endogenous Regulators of Motilin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core endogenous regulators of motilin secretion. This compound, a 22-amino acid peptide hormone synthesized by enteroendocrine M cells in the upper small intestine, plays a crucial role in regulating interdigestive gastrointestinal motility, specifically initiating the migrating motor complex (MMC). Understanding the intricate mechanisms governing its release is paramount for the development of therapeutic agents targeting motility disorders such as gastroparesis and functional dyspepsia. This document summarizes the key stimulatory and inhibitory pathways, presents quantitative data on their effects, details relevant experimental methodologies, and provides visual representations of the underlying signaling cascades.
Core Regulatory Pathways of this compound Secretion
The secretion of this compound is a tightly controlled process influenced by a variety of luminal stimuli, neurohormonal signals, and paracrine factors. These can be broadly categorized into stimulatory and inhibitory pathways.
Stimulatory Regulation
Several endogenous factors have been identified to potently stimulate the release of this compound from M cells. These include bile acids, products of fat digestion, and duodenal acidification, primarily acting through specific receptors on the M cell surface. Neural pathways involving acetylcholine (B1216132) and serotonin (B10506) also play a significant excitatory role.
Inhibitory Regulation
To maintain physiological balance, the secretion of this compound is also subject to inhibitory control. Key players in this process include the hormones somatostatin (B550006) and pancreatic polypeptide, which act to suppress this compound release, particularly in the postprandial state.
Quantitative Data on this compound Secretion Regulators
The following tables summarize the quantitative effects of various endogenous regulators on this compound secretion as determined in experimental studies. The data is primarily derived from studies utilizing human duodenal organoid models.
Table 1: Stimulatory Regulators of this compound Secretion
| Regulator/Agonist | Receptor/Channel | Experimental Model | Fold Change in this compound Secretion (vs. Basal) | Reference |
| Bile Acid Agonist (GPBAR-A) | GPBAR1 | Human Duodenal Organoids | 3.4-fold increase | [1][2] |
| Long-Chain Fatty Acid Agonist (AM1638) | FFA1 (GPR40) | Human Duodenal Organoids | 2.4-fold increase | [1][2] |
| Monoacylglycerol Agonist (AR231453) | GPR119 | Human Duodenal Organoids | 1.5-fold increase | [1][2] |
| Duodenal Acidification | Acid-Sensing Ion Channels (ASICs) | Human Duodenal Organoids | Modest but significant increase | [1] |
Table 2: Inhibitory Regulators of this compound Secretion
| Regulator | Receptor | Experimental Model | Effect on this compound Secretion | Reference |
| Somatostatin | Somatostatin Receptors (SSTRs) | Canine Models, Human Studies | Inhibition of release and effect | [3][4][5] |
| Pancreatic Polypeptide | Pancreatic Polypeptide Receptors | Human Studies | Decrease in plasma this compound | [6] |
Experimental Protocols
The study of this compound secretion has been significantly advanced by the development of sophisticated in vitro models and analytical techniques. Below are outlines of key experimental methodologies.
Human Duodenal Organoid Culture
Human duodenal organoids are three-dimensional structures grown from adult stem cells isolated from duodenal biopsies. They recapitulate the cellular diversity and functionality of the native intestinal epithelium, including the presence of this compound-producing M cells.
-
Establishment: Duodenal crypts are isolated from biopsy tissue and embedded in a basement membrane extract (e.g., Matrigel).
-
Culture Medium: The organoids are maintained in a specialized growth medium containing essential factors such as Wnt-3a, R-spondin 1, Noggin, and EGF to support stem cell proliferation and differentiation.[7]
-
Monolayer Culture for Secretion Assays: For secretion experiments, 3D organoids can be dissociated into single cells and seeded onto plates to form a 2D monolayer, which provides easier access to the apical and basolateral compartments for stimulation and sample collection.[8]
-
Genetic Modification: CRISPR-Cas9 technology can be used to genetically modify the organoids, for instance, to express fluorescent reporters under the control of the this compound promoter for easy identification and isolation of M cells.[1][9]
Measurement of this compound Secretion by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of peptides like this compound in biological samples.
-
Sample Preparation: Samples (e.g., supernatant from organoid cultures, plasma) are subjected to protein precipitation, often using acetonitrile. An internal standard (e.g., stable isotope-labeled this compound) is added for accurate quantification.[10]
-
Solid-Phase Extraction (SPE): The sample is then purified and concentrated using SPE to remove interfering substances.[10]
-
Liquid Chromatography (LC): The extracted sample is injected into an HPLC system where this compound is separated from other peptides based on its physicochemical properties as it passes through a chromatographic column.
-
Tandem Mass Spectrometry (MS/MS): The eluting peptide is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The instrument first selects the precursor ion corresponding to this compound's mass-to-charge ratio. This ion is then fragmented, and specific fragment ions are detected. This two-stage mass analysis (MS/MS) provides high specificity.[10][11]
-
Quantification: The amount of this compound is determined by comparing the signal intensity of the endogenous this compound fragments to that of the internal standard.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound secretion.
Stimulatory Signaling Pathways
Caption: Stimulatory signaling pathways for this compound secretion.
Inhibitory Signaling Pathways
Caption: Inhibitory signaling pathways for this compound secretion.
Experimental Workflow for Studying this compound Secretion
Caption: Experimental workflow for this compound secretion studies.
References
- 1. Stimulation of this compound secretion by bile, free fatty acids, and acidification in human duodenal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin inhibits this compound-induced interdigestive contractile activity in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of somatostatin on gastric motility in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Somatostatin in the Gastrointestinal Tract [mdpi.com]
- 6. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 7. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 8. Monolayer platform using human biopsy-derived duodenal organoids for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
The Molecular Crosstalk of Motilin and Ghrelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular basis of the interaction between motilin and ghrelin, two structurally related gut peptides that play crucial roles in regulating gastrointestinal motility. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in drug development.
Introduction: A Tale of Two Gut Hormones
This compound and ghrelin, along with their respective receptors, the this compound receptor (MLNR, also known as GPR38) and the growth hormone secretagogue receptor (GHSR), form a critical axis in the control of gastrointestinal function.[1] Both peptides are released during fasting and are implicated in the initiation of the migrating motor complex (MMC), a series of coordinated contractions that "cleans" the gut between meals.[2][3] Despite their structural similarities and overlapping functions, this compound and ghrelin act through distinct receptor systems.[4] However, emerging evidence points towards a complex interplay, including co-localization in enteroendocrine cells, synergistic effects on gastric contractility, and mutual regulation of their secretion, suggesting a coordinated physiological role.[5][6]
Quantitative Data on this compound and Ghrelin Receptor Interactions
Understanding the binding affinities and functional potencies of this compound and ghrelin is fundamental for elucidating their physiological roles and for the development of targeted therapeutics. The following tables summarize key quantitative data from various in vitro studies.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | This compound Receptor (GPR38) | CHO cells | Radioligand Binding | Ki | 2.3 nM | [7] |
| This compound | This compound Receptor (GPR38) | Gastric/Intestinal Smooth Muscle | Radioligand Binding | IC50 | 0.7 ± 0.2 nM | [8] |
| Ghrelin | Ghrelin Receptor (GHSR) | HEK293 cells | Radioligand Binding | Kd | 4.4 nM | [9] |
| Ghrelin | Ghrelin Receptor (GHSR) | HEK293 cells | Radioligand Binding | Ki | 4.6 nM | [9] |
| Ghrelin (acylated human) | Ghrelin Receptor (GHSR) | HEK293 cells | Radioligand Displacement | IC50 | 2.48 nM | [10] |
| Compound 21 (Antagonist) | Ghrelin Receptor (GHSR) | - | Radioligand Binding | Kd | 17.2 ± 7.1 nM | [11] |
Table 1: Ligand Binding Affinities (Kd, Ki, IC50) for this compound and Ghrelin Receptors. This table presents the dissociation constants (Kd), inhibitor constants (Ki), and half-maximal inhibitory concentrations (IC50) of this compound and ghrelin for their respective receptors.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | This compound Receptor (GPR38) | CHO cells | Calcium Release | EC50 | 0.3 nM | [7] |
| This compound | This compound Receptor (GPR38) | Gastric/Intestinal Smooth Muscle | Contraction | EC50 | 1.0 ± 0.2 nM | [8] |
| This compound | This compound Receptor (GPR38) | Rat Antral Smooth Muscle Cells | Calcium Release | - | Dose-dependent increase | [12] |
| Ghrelin | Ghrelin Receptor (GHSR) | Intact Islets | Calcium Release | - | Robust increase | [13] |
Table 2: Functional Potencies (EC50) of this compound and Ghrelin. This table outlines the half-maximal effective concentrations (EC50) of this compound and ghrelin in inducing downstream cellular responses.
Signaling Pathways: A Visual Guide
The physiological effects of this compound and ghrelin are mediated by distinct intracellular signaling cascades upon binding to their respective G protein-coupled receptors (GPCRs).
This compound Receptor (GPR38) Signaling
The this compound receptor primarily couples to the Gq/11 family of G proteins.[8] Activation of GPR38 initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.
Caption: this compound Receptor (GPR38) Signaling Pathway.
Ghrelin Receptor (GHSR) Signaling
The ghrelin receptor exhibits more complex signaling, coupling to multiple G protein subtypes including Gq/11, Gi/o, and G12/13.[14][15] This promiscuous coupling allows ghrelin to regulate a wider array of cellular processes beyond smooth muscle contraction, including hormone secretion and metabolic regulation.
References
- 1. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and ghrelin as prokinetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 5. Coordination of this compound and ghrelin regulates the migrating motor complex of gastrointestinal motility in Suncus murinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Stimulates Gastric Acid Secretion in Coordination with Ghrelin in Suncus murinus | PLOS One [journals.plos.org]
- 7. This compound Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concerted conformational dynamics and water movements in the ghrelin G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
motilin's effect on gastric emptying and motility
An In-depth Technical Guide on the Core Effects of Motilin on Gastric Emptying and Motility
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a 22-amino acid polypeptide hormone synthesized and secreted by endocrine cells in the upper small intestine, primarily the duodenum and jejunum.[1] For decades, it has been recognized as a key regulator of interdigestive gastrointestinal motility. Its primary physiological role is the initiation of Phase III of the Migrating Motor Complex (MMC), a series of strong, propulsive contractions that sweep undigested material from the stomach and small intestine during fasting periods.[2][3] This "housekeeper" function is crucial for maintaining gut hygiene and preparing the gastrointestinal tract for the next meal.[2] this compound exerts its effects by binding to a specific G protein-coupled receptor, the this compound receptor (MLNR), which is found on smooth muscle cells and within the myenteric plexus of the enteric nervous system.[2][3] Activation of this receptor triggers a signaling cascade that leads to smooth muscle contraction, both directly and through cholinergic pathways. The prokinetic properties of this compound have made its receptor a target for therapeutic agents, such as erythromycin (B1671065) and other "motilides," aimed at treating disorders of gastric motility like gastroparesis. This guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on gastric function, the experimental protocols used for its study, and the underlying signaling pathways.
This compound and the Migrating Motor Complex (MMC)
During the interdigestive state (fasting), the gastrointestinal tract exhibits a cyclical pattern of motility known as the Migrating Motor Complex (MMC). The MMC is composed of three distinct phases:
-
Phase II: Characterized by intermittent, irregular, low-amplitude contractions.[2][4]
-
Phase III: A short burst of intense, high-amplitude, propulsive contractions that propagate distally.[2][4]
This compound is the primary hormonal trigger for Phase III of the MMC in the stomach and upper small intestine in species like humans and dogs.[2][3] Plasma this compound levels peak cyclically in correspondence with the onset of Phase III contractions.[3][4] This powerful contractile wave serves to clear the stomach of undigested residue, preventing bacterial overgrowth and generating the sensation of hunger.[1][4] The administration of this compound can induce premature Phase III-like activity, while the application of this compound receptor antagonists or anti-motilin serum can inhibit spontaneous Phase III contractions.[3]
Quantitative Data on this compound's Prokinetic Effects
The prokinetic effects of this compound and its agonists have been quantified in various preclinical and clinical studies. The data highlights their ability to accelerate gastric emptying and enhance contractility.
Table 1: Effect of this compound Receptor Agonists on Gastric Emptying
| Species/Model | Compound | Administration | Gastric Emptying Rate (% Control) | Key Findings | Reference |
| hMTLR-Tg Mice | Erythromycin (10 mg/kg) | Intraperitoneal | ~130% (70.3% vs 54.4% vehicle) | Significantly promoted gastric emptying in transgenic mice expressing the human this compound receptor, with no effect in wild-type mice. | [3] |
| hMTLR-Tg Mice | Erythromycin (3 µg) | Intracerebroventricular | ~138% (0.44 vs 0.32 vehicle) | Central administration of erythromycin significantly accelerated gastric emptying, an effect attenuated by the muscarinic antagonist atropine (B194438). | [5] |
| hMTLR-Tg Mice | Ghrelin (0.5 mg/kg) | Intraperitoneal | ~194% (0.60 vs 0.31 vehicle) | Ghrelin also demonstrated a potent prokinetic effect on gastric emptying in this model. | [5] |
| Healthy Volunteers | GSK962040 | Oral (repeated dosing) | Maintained Increase | The non-motilide agonist GSK962040 produced a sustained increase in gastric emptying over a 14-day period. | [1] |
| Diabetic Gastroparesis Patients | Mitemcinal (GM-611) | Oral | Increased | Provided symptomatic relief and increased gastric emptying in a subset of patients. | [1] |
Table 2: In Vitro Contractile Response to this compound Receptor Agonists in hMTLR-Tg Mice
| Gastric Region | Compound | Concentration for Significant Effect | Potency Order | Key Findings | Reference |
| Fundus | Human this compound | >10⁻⁸ M | Fundus > Corpus > Antrum | This compound induced concentration-dependent contractions in gastric strips from hMTLR-Tg mice, with the fundus showing the most potent response. | [3] |
| Corpus | Human this compound | >10⁻⁷ M | Fundus > Corpus > Antrum | The contractile response was direct and not blocked by atropine or tetrodotoxin (B1210768). | [3] |
| Antrum | Human this compound | >10⁻⁷ M | Fundus > Corpus > Antrum | The response was completely dependent on extracellular calcium. | [3] |
| Fundus | Erythromycin | >10⁻⁶ M | Fundus > Corpus > Antrum | Erythromycin also caused concentration-dependent contractions, though it was less potent than human this compound. | [3] |
| Corpus | Erythromycin | >10⁻⁷ M | Fundus > Corpus > Antrum | Similar to this compound, the effect was direct on the smooth muscle. | [3] |
| Antrum | Erythromycin | >10⁻⁶ M | Fundus > Corpus > Antrum | The mechanism appears identical to that of this compound, involving extracellular Ca²⁺ influx. | [3] |
Signaling Pathways and Mechanism of Action
This compound initiates its physiological effects by binding to the this compound receptor (MLNR), a G protein-coupled receptor.[3] The primary signaling pathway involves the Gq alpha subunit of the G protein.
-
Receptor Binding: this compound or an agonist binds to the MLNR located on gastrointestinal smooth muscle cells and enteric neurons.[2]
-
Gq Protein Activation: This binding event activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).[6]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1] Simultaneously, activation of the receptor facilitates the influx of extracellular Ca²⁺.[3]
-
Muscle Contraction: The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction.
In addition to this direct effect on muscle cells, this compound also acts on the enteric nervous system. It facilitates the release of acetylcholine (B1216132) (ACh) from cholinergic neurons within the myenteric plexus, which then acts on muscarinic receptors on smooth muscle cells to potentiate contraction.[1] This neural pathway is crucial for the coordinated, propulsive nature of the MMC.
Experimental Protocols
Investigating the effects of this compound requires robust in vivo and in vitro experimental models. Rodents lack a functional this compound system, making them unsuitable for direct study; therefore, research often relies on species like dogs, rabbits, or transgenic mice expressing the human this compound receptor (hMTLR-Tg).[3][6]
In Vivo Gastric Emptying Assessment (Phenol Red Method)
This method is widely used in small animal models to quantify the rate of liquid or semi-solid gastric emptying.[3][5]
Protocol:
-
Animal Preparation: hMTLR-Tg mice and wild-type controls are fasted for approximately 18-24 hours with free access to water to ensure an empty stomach.[3][5]
-
Test Meal Preparation: A non-nutrient test meal is prepared, typically consisting of 1.5% carboxymethyl cellulose (B213188) (CMC) containing a non-absorbable marker, 0.05% phenol (B47542) red.[3]
-
Compound Administration: The test compound (e.g., this compound agonist like erythromycin) or vehicle is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at a set time (e.g., 20-30 minutes) before the test meal.[3][5]
-
Gavage: A precise volume (e.g., 0.5 mL) of the phenol red test meal is administered to each mouse via oral gavage.[5] A control group is euthanized immediately (t=0) to determine the initial amount of phenol red administered.
-
Emptying Period: Mice are returned to their cages for a defined period, typically 10 to 20 minutes, to allow for gastric emptying to occur.[3][5]
-
Stomach Excision: At the end of the period, mice are euthanized by cervical dislocation. The stomach is clamped at the cardia and pylorus and surgically excised.[5]
-
Phenol Red Quantification:
-
The excised stomach and its contents are homogenized in a known volume of 0.1 N NaOH.[5]
-
The homogenate is centrifuged, and proteins in the supernatant are precipitated with trichloroacetic acid.[5]
-
After a second centrifugation, the supernatant is alkalinized with 2 N NaOH, and the absorbance is measured spectrophotometrically at 560 nm.[5]
-
-
Calculation: The percentage of gastric emptying is calculated using the formula:
-
Gastric Emptying (%) = [1 - (Amount of phenol red in stomach at t=X / Average amount of phenol red in stomach at t=0)] x 100
-
In Vitro Gastric Muscle Strip Contractility Assay
This assay directly measures the contractile force generated by isolated gastric smooth muscle in response to pharmacological agents.[3]
Protocol:
-
Tissue Preparation: After fasting and euthanasia, the stomach is removed and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[3]
-
Muscle Strip Dissection: Circular muscle strips (e.g., 3x5 mm) are carefully dissected from specific gastric regions (fundus, corpus, antrum).[3]
-
Organ Bath Setup: Each strip is suspended in an organ bath chamber containing the physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.[3]
-
Tensioning and Equilibration: The strips are connected to isometric force transducers and placed under a resting tension (e.g., 10 mN). They are allowed to equilibrate for a period (e.g., 60 minutes) until a stable baseline is achieved.[3]
-
Compound Application: this compound, its agonists, or other test agents are added to the bath in a cumulative, concentration-dependent manner.
-
Data Recording: The isometric contractile force is recorded continuously. The response is typically measured as the change in tension from the baseline.
-
Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds. To investigate the mechanism, the protocol can be repeated in the presence of antagonists (e.g., atropine for muscarinic receptors), neurotoxins (e.g., tetrodotoxin for neural blockade), or in a Ca²⁺-free solution.[3]
Logical Relationships in this compound Function
The physiological role of this compound is tightly linked to the digestive cycle, acting as a key regulator during the fasting state. The relationship between fasting, this compound release, and the induction of the MMC is a cornerstone of interdigestive gut physiology.
References
- 1. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Motilin in Gallbladder Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physiological role and molecular mechanisms of motilin in inducing gallbladder contraction. It is intended for an audience with a strong background in gastrointestinal physiology, pharmacology, and cellular biology. The guide details the intracellular signaling cascades, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate this compound's function.
Introduction: this compound and Interdigestive Motility
This compound is a 22-amino acid polypeptide hormone primarily secreted by endocrine M-cells in the mucosa of the upper small intestine, particularly the duodenum.[1][2] It is a key regulator of the migrating motor complex (MMC), a distinct pattern of cyclical, propulsive gastrointestinal contractions that occurs during the fasting or interdigestive state.[3] A primary function of the MMC is to sweep undigested material and bacteria from the stomach and small intestine, preparing the tract for the next meal.[4] In addition to its effects on gastric and intestinal motility, this compound plays a significant role in stimulating gallbladder contraction during this fasting period, contributing to the periodic emptying of bile into the duodenum.[2][5][6]
Molecular Mechanism of Action: The this compound Receptor Signaling Cascade
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR), formerly known as GPR38, now designated as the this compound receptor (MTLR).[4][7] In gallbladder smooth muscle, the activation of this receptor initiates a complex signaling cascade leading to muscle cell contraction. This process involves both calcium-dependent and calcium-sensitizing pathways, resulting in an initial phasic contraction followed by a more sustained tonic contraction.[8][9]
The binding of this compound to its receptor on smooth muscle cells selectively activates two heterotrimeric G proteins: Gαq and Gα13.[8][9]
-
Gαq-Mediated Pathway (Initial Contraction): Activation of Gαq stimulates the enzyme phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][10] The resulting increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK).[9] MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC20), enabling the interaction between actin and myosin filaments and initiating smooth muscle contraction.[8][9]
-
Gα13 and RhoA-Mediated Pathway (Sustained Contraction): The sustained phase of contraction is mediated by pathways that increase the sensitivity of the contractile apparatus to Ca2+. The activation of both Gαq and Gα13 leads to the stimulation of the small GTPase RhoA.[8][9] RhoA activates Rho-associated kinase (ROCK). Concurrently, DAG, produced via the Gαq pathway, activates Protein Kinase C (PKC).[9] Both ROCK and PKC phosphorylate and inhibit myosin light chain phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1) and an inhibitory protein (CPI-17), respectively.[9] The inhibition of MLCP prevents the dephosphorylation of MLC20, leading to a prolonged or sustained contractile state even as intracellular Ca2+ levels begin to decline.[8][9]
Caption: this compound signaling cascade in gallbladder smooth muscle cells.
Quantitative Data on this compound-Induced Gallbladder Contraction
The contractile effect of this compound on the gallbladder has been quantified in both in vivo and in vitro studies. The data consistently demonstrate a potent, dose-dependent action.
Table 1: In Vivo Effects of this compound on Human Gallbladder Volume
| This compound Infusion Dose | Mean Reduction in Gallbladder Volume (% of Baseline) | Study Subjects | Method | Reference |
|---|---|---|---|---|
| 2 pmol/kg/min | 8.0% (± 5.0) | 8 healthy men | Ultrasonography | [5][6] |
| 4 pmol/kg/min | 17.1% (± 5.0) | 8 healthy men | Ultrasonography | [5][6] |
| 8 pmol/kg/min | 18.5% (± 4.7) | 8 healthy men | Ultrasonography | [5][6] |
| 16 pmol/kg/min | 16.1% (± 4.9) | 8 healthy men | Ultrasonography | [5][6] |
Note: The study observed that after reaching a maximal reduction, higher doses did not decrease the volume further.[5][6]
Table 2: In Vitro Effects of this compound on Gallbladder Smooth Muscle
| Parameter | Value | Species / Model | Method | Reference |
|---|---|---|---|---|
| Binding Affinity (IC₅₀) | 0.7 ± 0.2 nM | Rabbit gastric & intestinal smooth muscle cells | Receptor Binding Assay | [8][9] |
| Contraction (EC₅₀) | 1.0 ± 0.2 nM | Rabbit gastric & intestinal smooth muscle cells | Cell Contraction Assay | [8][9] |
| Contraction (ED₅₀) | 6 pM | Human isolated gallbladder smooth muscle cells | Phase Contrast Microscopy | [10] |
| Maximal Contraction | 23.7 ± 0.7% decrease in cell length | Human isolated gallbladder smooth muscle cells | Phase Contrast Microscopy | [10] |
| Contractile Force | 11.5 ± 0.57 g | Dog (in vivo) | Force Transducer | [11] |
Note: In the canine model, the increase in contractile force was not dose-related within the tested range of 0.3-0.9 µ g/kg-hr .[11]
Key Experimental Protocols
The methodologies employed to study this compound's effect on gallbladder contraction are crucial for data interpretation and future research design.
This protocol is based on studies determining the effect of exogenous this compound on gallbladder emptying in healthy volunteers.[5][6]
-
Subject Preparation: Healthy human volunteers undergo an overnight fast to ensure a basal gallbladder state and interdigestive motility.
-
Study Design: A double-blind, randomized, placebo-controlled crossover design is employed. Each subject receives an intravenous infusion of either this compound (e.g., Leu¹³-motilin) at various doses or a placebo (0.9% NaCl) on separate study days.
-
Infusion: this compound is infused intravenously at increasing doses (e.g., 2, 4, 8, and 16 pmol/kg/min), with each dose administered for a set duration (e.g., 60 minutes).
-
Gallbladder Volume Measurement: Gallbladder volume is measured non-invasively at regular intervals using real-time ultrasonography. The sum-of-cylinders method is typically used, where the gallbladder is imaged in longitudinal and transverse planes to calculate its volume.
-
Data Analysis: Gallbladder volumes are expressed as a percentage of the baseline (pre-infusion) volume. The percentage reduction in volume over time is calculated and compared between this compound and placebo treatments using appropriate statistical analyses (e.g., ANOVA).
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiological functions and potential clinical applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. This compound induces gall bladder emptying and antral contractions in the fasted state in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces gall bladder emptying and antral contractions in the fasted state in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct contractile effect of this compound on isolated smooth muscle cells from human gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and gallbladder: new dimensions in gastrointestinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Motilin Radioimmunoassay (RIA) Protocol: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the motilin radioimmunoassay (RIA), a highly sensitive method for quantifying this compound levels in biological samples. These application notes and protocols are designed to assist researchers in obtaining accurate and reproducible results.
Introduction and Principle of the Assay
This compound is a 22-amino acid peptide hormone primarily produced by enterochromaffin cells in the small intestine. It plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), which functions as a "housekeeping" wave to sweep undigested material through the gut during the fasting state. The measurement of this compound levels is essential for studying gastrointestinal physiology, pathophysiology, and the effects of therapeutic interventions.
The this compound radioimmunoassay is a competitive binding assay.[1] It operates on the principle of competition between a known amount of radiolabeled this compound (the "tracer") and the unlabeled this compound present in a sample or standard for a limited number of binding sites on a specific anti-motilin antibody.[2] As the concentration of unlabeled this compound in the sample increases, it displaces the radiolabeled this compound from the antibody binding sites.[1] By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, from which the concentration of this compound in unknown samples can be determined. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials and Reagents
This protocol is based on commercially available RIA kits, such as those from Phoenix Pharmaceuticals.[3]
| Reagent/Material | Description |
| This compound RIA Kit | Containing this compound Standard, Anti-Motilin Antibody, 125I-labeled this compound (Tracer), Goat Anti-Rabbit IgG Serum (Second Antibody), Normal Rabbit Serum, and Assay Buffer. |
| Samples | Serum or EDTA plasma.[4] |
| Equipment | Gamma counter, centrifuge, vortex mixer, precision pipettes and tips, polystyrene tubes (12x75 mm). |
| Other Reagents | Distilled water, Aprotinin (optional, for sample collection).[3] |
Specimen Collection and Patient Preparation
Proper sample collection and patient preparation are critical for accurate this compound measurement.
-
Patient Preparation: Patients should fast for 10-12 hours prior to sample collection.[4] If possible, medications that affect intestinal motility or antacids should be discontinued (B1498344) for at least 48 hours before the test.[4]
-
Blood Collection: Collect blood into tubes containing EDTA.[3]
-
Sample Handling:
-
Immediately after collection, gently mix the blood.[3]
-
For enhanced stability, Aprotinin can be added (0.6 TIU/mL of blood) to inhibit proteolytic degradation.[3]
-
Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.[3]
-
Separate the plasma and freeze immediately.[4]
-
Samples can be stored at -70°C for up to one month.[3]
-
Experimental Protocol
This protocol is a general guideline and may need to be optimized based on the specific RIA kit used.
Reagent Preparation
-
RIA Buffer: Dilute the concentrated RIA buffer with distilled water as per the kit instructions (e.g., 1:4 dilution).[3]
-
This compound Standard: Reconstitute the lyophilized this compound standard with RIA buffer to create a stock solution. Prepare serial dilutions to create standards for the standard curve.
-
Anti-Motilin Antibody (First Antibody): Reconstitute the lyophilized antibody with RIA buffer.
-
125I-Motilin (Tracer): Reconstitute the radiolabeled this compound with RIA buffer. The final concentration should be approximately 8,000-10,000 cpm/100 µL.[3]
-
Goat Anti-Rabbit IgG Serum (Second Antibody) and Normal Rabbit Serum: Reconstitute with RIA buffer.
Assay Procedure
-
Tube Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Total Binding (B0), Standards, and Unknown Samples.[3]
-
Pipetting:
-
Add 200 µL of RIA buffer to the NSB tubes.[3]
-
Add 100 µL of RIA buffer to the B0 tubes.[3]
-
Add 100 µL of each standard dilution to the respective tubes.[3]
-
Add 100 µL of each unknown sample to the respective tubes.[3]
-
Add 100 µL of the reconstituted Anti-Motilin Antibody to all tubes except the TC and NSB tubes.[3]
-
-
First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.[3]
-
Tracer Addition: Add 100 µL of the 125I-Motilin tracer to all tubes.[3]
-
Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.[3]
-
Precipitation:
-
Centrifugation and Aspiration:
-
Counting: Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value | Reference |
| Standard Curve Range | 10 - 1280 pg/mL | [2] |
| Sensitivity | 25.9 pg/mL | [5] |
| Incubation Time (1st) | 16-24 hours at 4°C | [3] |
| Incubation Time (2nd) | 16-24 hours at 4°C | [3] |
| Centrifugation | ~1700 x g for 20 min at 4°C | [3] |
| Sample Volume | 100 µL | [3] |
Calculation of Results
-
Average CPM: Calculate the average CPM for each set of duplicate tubes.
-
Calculate Percent Bound (%B/B0):
-
Subtract the average CPM of the NSB tubes from the average CPM of all other tubes (standards, B0, and samples).
-
Calculate the percentage of tracer bound for each standard and sample relative to the maximum binding (B0) using the formula: %B/B0 = (Average Sample/Standard CPM - Average NSB CPM) / (Average B0 CPM - Average NSB CPM) * 100
-
-
Standard Curve: Plot the %B/B0 (Y-axis) against the corresponding this compound concentration (X-axis) for the standards on a semi-logarithmic graph.
-
Determine Sample Concentrations: Determine the this compound concentration of the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
This compound RIA Signaling Pathway
Caption: Principle of this compound Radioimmunoassay.
Experimental Workflow
Caption: this compound RIA Experimental Workflow.
References
Application Note: A Quantitative LC-MS/MS Method for the Determination of Motilin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of motilin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a 22-amino acid polypeptide hormone, plays a key role in regulating gastrointestinal motility.[1][2][3] Accurate measurement of this compound levels is crucial for research in gastroenterology and drug development. The described method employs a simple protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion mode. The use of a stable isotope-labeled this compound as an internal standard ensures high accuracy and precision.[4][5][6] This method is suitable for pharmacokinetic studies and clinical research involving the measurement of this compound.
Introduction
This compound is a peptide hormone secreted by enteroendocrine cells in the small intestine that modulates gastrointestinal motility, specifically regulating the migrating motor complex.[2][3][7] Its cyclical release during the interdigestive period is a key factor in gastric motility.[8] Given its physiological importance, the accurate quantification of this compound in biological matrices is of significant interest to researchers and drug development professionals. LC-MS/MS offers a highly selective and sensitive alternative to traditional immunoassay methods, which can be prone to cross-reactivity.[4][7] This application note provides a detailed protocol for a quantitative LC-MS/MS assay for this compound in human plasma.
This compound Signaling Pathway
This compound initiates its physiological effects by binding to the this compound receptor (MLNR), a G protein-coupled receptor.[8][9] Upon binding, the receptor selectively activates Gq and G13 proteins.[9][10] This activation triggers a cascade of intracellular events, including the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[8][9][10] This signaling pathway ultimately results in the contraction of smooth muscle cells in the gastrointestinal tract.[9][10][11]
References
- 1. pnas.org [pnas.org]
- 2. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry. [repository.cam.ac.uk]
- 4. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Frontiers | this compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry [frontiersin.org]
- 8. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Motilin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various techniques used to study the binding of ligands to the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) crucial for regulating gastrointestinal motility.[1][2] The methodologies covered include traditional radioligand binding assays, fluorescence-based techniques, and modern label-free approaches. This document is intended to serve as a comprehensive resource for researchers involved in the discovery and development of novel prokinetic agents targeting the this compound receptor.
Introduction to the this compound Receptor
The this compound receptor is a Class A GPCR that, upon binding its endogenous ligand this compound, a 22-amino acid peptide, initiates a signaling cascade that leads to smooth muscle contraction.[3] The primary signaling pathway involves the activation of Gαq proteins, which in turn stimulates phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in smooth muscle contraction.[3][4] Understanding the interaction of novel compounds with this receptor is fundamental for developing therapies for motility disorders like gastroparesis.
This compound Receptor Signaling Pathway
The activation of the this compound receptor initiates a well-defined signaling cascade leading to physiological responses in the gastrointestinal tract. The diagram below illustrates the primary Gq-coupled signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound receptor (version 2020.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 3. Measurement of receptor-ligand binding by FRET | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. Methods to immobilize GPCR on the surface of SPR sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Motilin-Induced Smooth Muscle Contraction Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Motilin is a 22-amino acid peptide hormone that plays a critical role in regulating gastrointestinal motility, primarily by stimulating the migrating motor complex (MMC), which facilitates the movement of undigested food during fasting periods.[1][2] It exerts its effects by binding to the this compound receptor (MTLR), a G protein-coupled receptor (GPCR) located on smooth muscle cells and enteric neurons.[2][3][4] The in vitro smooth muscle contraction assay is an indispensable tool for studying the physiological effects of this compound and for screening and characterizing novel prokinetic agents or this compound receptor antagonists.[5][6] This document provides a detailed protocol for performing this assay using an isolated organ bath system and presents key quantitative data for this compound and its antagonists.
This compound Receptor Signaling Pathway
Activation of the this compound receptor initiates a biphasic signaling cascade leading to both a rapid, transient contraction and a more sustained contraction of smooth muscle cells.[7][8] This process is mediated through the G proteins Gαq and Gα13.[2][7][8][9]
-
Initial, Transient Contraction (Ca²⁺-dependent): Upon this compound binding, the activated Gαq subunit stimulates Phospholipase C (PLC).[2][8][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][7] The subsequent increase in cytosolic Ca²⁺ leads to its binding with calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).[8][9] MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC20), initiating actin-myosin cross-bridge cycling and the initial phase of muscle contraction.[8][9]
-
Sustained Contraction (Ca²⁺-sensitization): The sustained phase involves both Gαq and Gα13, which activate RhoA-dependent pathways.[7][8][9] This leads to the activation of Rho kinase and Protein Kinase C (PKC).[8][9] Rho kinase phosphorylates and inhibits the myosin-binding subunit of myosin light chain phosphatase (MYPT1), while PKC phosphorylates the phosphatase inhibitor CPI-17.[7][8][9] Both actions lead to the inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in a sustained state of MLC20 phosphorylation and muscle contraction.[8][9]
Caption: this compound receptor signaling pathway in smooth muscle cells.
Experimental Protocols
The isolated organ bath is a classical pharmacological method to evaluate concentration-response relationships in contractile tissues.[6][11] This protocol details the measurement of isometric contraction of isolated gastrointestinal smooth muscle strips (e.g., rabbit duodenum) in response to this compound.
I. Materials and Reagents
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar (e.g., in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Agonist: this compound (human or species-specific).
-
Viability Check Agent: High concentration Potassium Chloride (KCl) solution (e.g., 80-110 mM).
-
Test Compounds: this compound receptor antagonists or other modulatory drugs.
-
Equipment:
II. Experimental Workflow: Organ Bath Assay
Caption: Experimental workflow for the in vitro smooth muscle contraction assay.
III. Detailed Protocol
-
System Preparation:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rabbit) according to approved institutional guidelines.
-
Immediately dissect the desired tissue segment (e.g., duodenum) and place it in ice-cold, carbogen-aerated PSS.
-
Carefully remove the mucosa and cut the smooth muscle into longitudinal or circular strips (e.g., 1-2 mm wide and 10-15 mm long).
-
-
Mounting and Equilibration:
-
Tie suture loops to both ends of a muscle strip.
-
Mount the strip in the organ bath chamber, connecting one end to a fixed hook and the other to the isometric force transducer.[14]
-
Fill the chamber with pre-warmed, aerated PSS.
-
Allow the tissue to equilibrate for 60-90 minutes. During this time, apply a small amount of passive tension (e.g., 1 gram) and wash the tissue with fresh PSS every 15-20 minutes.[14]
-
-
Viability Test:
-
After equilibration, test the viability and contractility of the tissue by challenging it with a high concentration of KCl (e.g., 80 mM).[14] This induces depolarization and a strong contraction, indicating tissue health.
-
Once the contraction reaches a stable plateau, wash the tissue with fresh PSS until the tension returns to the baseline. Repeat this challenge 2-3 times to ensure reproducible responses.
-
-
Experimental Procedure (Concentration-Response Curve):
-
For Agonist Testing: Once the baseline is stable, add this compound to the bath in a cumulative manner (i.e., increasing the concentration stepwise without washing in between). Start with a low concentration (e.g., 10⁻¹¹ M) and increase it by half-log or log increments until a maximal response is achieved.
-
For Antagonist Testing: After the viability test and return to baseline, pre-incubate the tissue with the antagonist for a set period (e.g., 20-30 minutes) before generating the this compound concentration-response curve as described above.[15]
-
-
Data Analysis:
-
Record the isometric tension continuously. The contractile response is measured as the increase in force (in grams or millinewtons) above the baseline.
-
Normalize the data by expressing each contraction as a percentage of the maximal response induced by either this compound or the initial KCl challenge.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve.
-
Use non-linear regression analysis to calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).[14]
-
Data Presentation
Quantitative data from in vitro studies are crucial for characterizing the pharmacological properties of this compound and its modulators.
Table 1: Binding Affinities of this compound and Antagonists to the this compound Receptor
This table summarizes the binding affinity (IC₅₀, pIC₅₀, or pKi values) of this compound and selected antagonists to its receptor, as determined in radioligand binding assays or functional studies.
| Compound | Receptor Source | Parameter | Value | Reference |
| This compound | Rabbit Antrum Membranes | pIC₅₀ | 8.96 ± 0.02 | [16] |
| This compound | Dispersed Smooth Muscle Cells | IC₅₀ | 0.7 ± 0.2 nM | [7][8] |
| RWJ-68023 | Endogenous Human this compound Receptor | IC₅₀ | 32 nM | [17] |
| RWJ-68023 | Cloned Human this compound Receptor | IC₅₀ | 114 nM | [17] |
| MA-2029 | Rabbit Colon Homogenate | pKi | 8.58 ± 0.04 | [15] |
| MA-2029 | HEK293 (Human this compound Receptor) | pKi | 8.39 | [15] |
| This compound 1-12 [CH₂NH]¹⁰⁻¹¹ | Rabbit Antrum Membranes | pIC₅₀ | 8.24 ± 0.08 | [16] |
Table 2: Functional Activity and Antagonism of this compound-Induced Smooth Muscle Contraction
This table presents data from functional organ bath assays, including the potency of this compound to induce contraction and the ability of antagonists to inhibit this effect.
| Parameter | Agonist/Antagonist | Tissue Preparation | Value | Reference |
| EC₅₀ (Contraction) | This compound | Dispersed Intestinal Muscle Cells | 1.0 ± 0.2 nM | [8] |
| Ki (Antagonism) | RWJ-68023 | Rabbit Duodenal Smooth Muscle | 89 nM | [17] |
| pA₂ (Antagonism) | MA-2029 | Rabbit Duodenal Longitudinal Muscle | 9.17 ± 0.01 | [15] |
| pIC₅₀ (Antagonism) | This compound 1-12 [CH₂NH]¹⁰⁻¹¹ | Rabbit Duodenum Strips | 7.19 ± 0.40 | [16] |
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. benchchem.com [benchchem.com]
- 3. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. dmt.dk [dmt.dk]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. youtube.com [youtube.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Oral administration of MA-2029, a novel selective and competitive this compound receptor antagonist, inhibits this compound-induced intestinal contractions and visceral pain in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound synthetic analogues and this compound receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of a nonpeptide this compound receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Calcium Mobilization Assay to Determine Motilin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating gastrointestinal motility.[1] It exerts its effects by binding to the this compound receptor (MTLR), also known as GPR38, a G-protein coupled receptor (GPCR).[1][2] Activation of the this compound receptor, which is primarily coupled to the Gq alpha subunit, initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i).[1][3] This transient rise in cytoplasmic calcium is a key event in smooth muscle contraction and serves as a reliable indicator of this compound receptor activation.[1][4]
The intracellular calcium mobilization assay is a robust and widely used method to study the activity of the this compound receptor.[5][6] This functional assay allows for the characterization of agonists, antagonists, and allosteric modulators of the this compound receptor, making it an invaluable tool in drug discovery and pharmacological research.[7][8] The assay is readily adaptable for high-throughput screening (HTS) formats, often utilizing fluorescence imaging plate readers (FLIPR) or similar instruments.[2][9][10]
These application notes provide a detailed protocol for performing an intracellular calcium mobilization assay to measure this compound activity using recombinant cell lines expressing the human this compound receptor.
Principle of the Assay
The assay is based on the use of a fluorescent calcium indicator dye that is pre-loaded into cells expressing the this compound receptor. In their resting state, these cells maintain a low concentration of cytosolic calcium. Upon stimulation with this compound or a this compound receptor agonist, the Gq-coupled receptor activates phospholipase C (PLC).[1][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][11] The fluorescent dye binds to the increased intracellular calcium, resulting in a significant increase in fluorescence intensity, which can be measured in real-time.[5] The magnitude of the fluorescence signal is proportional to the concentration of the agonist, allowing for the determination of potency (e.g., EC50) and efficacy.
Signaling Pathway
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Creating Stable Motilin Receptor-Expressing Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The motilin receptor (MLNR), a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[1][2][3][4] It is the target for this compound, a 22-amino acid peptide hormone, which stimulates contractions in the stomach and small intestine, particularly during the interdigestive period.[1][2][3] The development of cell lines stably expressing the this compound receptor is an invaluable tool for studying its pharmacology, signal transduction pathways, and for screening potential therapeutic agonists and antagonists for various gastrointestinal disorders.[2] This document provides detailed protocols for the generation and validation of this compound receptor-expressing cell lines, along with a summary of key quantitative data and visual representations of the underlying biological processes.
This compound Receptor Signaling Pathway
The this compound receptor primarily couples to Gαq and Gα13 proteins.[5][6] Upon ligand binding, a signaling cascade is initiated that leads to an increase in intracellular calcium and smooth muscle contraction.[1][5][6][7]
Caption: this compound Receptor Signaling Pathway.
Experimental Workflow for Generating Stable Cell Lines
The generation of a stable cell line expressing the this compound receptor involves a multi-step process beginning with the transfection of a suitable host cell line, followed by selection and subsequent validation of receptor expression and function.
Caption: Experimental Workflow for Stable Cell Line Generation.
Data Presentation
The following tables summarize key quantitative data for reagents and conditions used in the creation and validation of this compound receptor-expressing cell lines.
Table 1: Commonly Used Host Cell Lines and Culture Conditions
| Cell Line | Base Medium | Serum | Supplements | Antibiotic for Selection |
| HEK293/HEK293T | DMEM | 10% FBS | L-Glutamine, Penicillin/Streptomycin | Puromycin (B1679871), G418 (Geneticin) |
| CHO-K1 | Ham's F-12K or DMEM/F-12 (1:1) | 10% FBS | L-Glutamine, Penicillin/Streptomycin | Puromycin, G418 (Geneticin) |
Table 2: Reagent Concentrations for Stable Cell Line Generation and Validation
| Reagent | Cell Line | Concentration | Application |
| Puromycin | HEK293T | 1 µg/mL | Selection of stably transfected cells |
| Puromycin | CHO-K1 | 30 µg/mL | Selection of stably transfected cells |
| G418 (Geneticin) | CHO-K1 | 400 µg/mL | Selection of stably transfected cells |
| Tetracycline | HeLa T-REx | 1 µg/mL | Induction of gene expression |
| Hygromycin B | HeLa T-REx | 350 µg/mL | Selection of stably transfected cells |
Table 3: Ligand Binding and Functional Assay Parameters
| Parameter | Value | Assay Condition |
| This compound IC50 | 0.7 ± 0.2 nM | Binding to receptors on smooth muscle cells |
| This compound EC50 | 1.0 ± 0.2 nM | Contraction of smooth muscle |
| Carbacol EC50 (CHO-K1/M1) | 1.39 µM | IP-One accumulation |
| Carbacol EC50 (CHO-K1/M3) | 13.32 nM | Intracellular calcium mobilization |
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before generating stable cell lines, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[8]
-
Plate the host cells (e.g., HEK293 or CHO-K1) in a 24-well plate at a density that allows for several days of growth.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418: 100-1000 µg/mL; for Puromycin: 0.5-10 µg/mL). Include a no-antibiotic control.
-
Incubate the cells and observe them daily for signs of cell death.
-
Replace the selective medium every 2-3 days.
-
After 7-10 days, identify the lowest antibiotic concentration that results in 100% cell death. This concentration will be used for selecting stably transfected cells.
Protocol 2: Generation of a Stable this compound Receptor-Expressing Cell Line
This protocol describes a general method for creating a stable cell line using lipofection-based transfection.
-
Cell Seeding: The day before transfection, seed the host cells (HEK293 or CHO-K1) in a 6-well plate so that they are 50-80% confluent on the day of transfection.
-
Transfection:
-
Prepare a DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine). Use an expression vector containing the full-length human this compound receptor cDNA and a selectable marker gene (e.g., puromycin or neomycin resistance).
-
Add the transfection complex to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete growth medium.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a low density.
-
Add the pre-determined optimal concentration of the selection antibiotic to the culture medium.[8]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue the selection process for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
-
-
Clonal Isolation:
-
Wash the plate with sterile PBS.
-
Using a sterile cloning cylinder or by gentle scraping with a pipette tip, isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing selective medium.
-
-
Expansion:
-
Expand the clonal populations until you have enough cells for cryopreservation and further analysis.
-
Protocol 3: Validation of this compound Receptor Expression by Flow Cytometry (FACS)
This protocol assumes the use of an N-terminally FLAG-tagged this compound receptor.
-
Harvest the expanded clonal cell lines and a non-transfected control cell line.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in FACS buffer containing a primary antibody against the FLAG tag.
-
Incubate on ice for 30-60 minutes.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry. A shift in fluorescence intensity compared to the control cells indicates receptor expression.
Protocol 4: Functional Validation by Calcium Flux Assay
Activation of the this compound receptor leads to an increase in intracellular calcium.[5][7] This can be measured using a calcium-sensitive fluorescent dye.
-
Seed the stably transfected cells and non-transfected control cells into a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the change in fluorescence over time.
-
A dose-dependent increase in fluorescence in the this compound receptor-expressing cells, but not in the control cells, confirms functional receptor expression.
Conclusion
The protocols and data presented here provide a comprehensive guide for the successful generation and validation of this compound receptor-expressing cell lines. These cell lines are essential tools for advancing our understanding of this compound receptor biology and for the development of novel therapeutics targeting this important GPCR. Careful adherence to these protocols will enable researchers to produce robust and reliable cellular models for their specific research needs.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor for this compound identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Studying Motilin Function Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the various animal models available for studying the physiological functions of motilin, a key regulator of gastrointestinal (GI) motility. This document includes detailed comparisons of commonly used animal models, step-by-step experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and executing their studies.
Introduction to this compound and its Receptor
This compound is a 22-amino acid peptide hormone secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[1] It plays a crucial role in regulating the migrating motor complex (MMC), a series of coordinated contractions of the GI tract that occurs during the fasting state.[1][2][3] The MMC is essential for clearing undigested food and cellular debris from the stomach and small intestine, thereby preventing bacterial overgrowth.[4]
The biological effects of this compound are mediated by the this compound receptor (MLNR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[4][5] The human MLNR consists of 412 amino acids and is primarily expressed on smooth muscle cells and enteric neurons within the GI tract.[4] Upon this compound binding, the receptor activates a signaling cascade that leads to smooth muscle contraction.[1][2] Due to its prokinetic properties, the this compound receptor is a significant target for the development of drugs to treat GI motility disorders like gastroparesis and functional dyspepsia.[2]
Comparative Analysis of Animal Models
The choice of an appropriate animal model is critical for the successful study of this compound function. Notably, common laboratory rodents such as mice, rats, and guinea pigs are generally not suitable for this compound research as their genomes contain pseudogenes for this compound and its receptor, rendering them functionally deficient.[6] However, some studies have reported this compound activity in certain strains, suggesting possible genetic variability.[6] To address this limitation, a human this compound receptor transgenic (hMTLR-Tg) mouse model has been developed.[7][8] A summary of the most relevant animal models is presented below.
Table 1: Comparison of Key Animal Models for this compound Research
| Feature | Dog (Canis lupus familiaris) | Rabbit (Oryctolagus cuniculus) | House Musk Shrew (Suncus murinus) | Human MLNR Transgenic Mouse | Rhesus Monkey (Macaca mulatta) |
| Primary Use | In vivo studies of MMC, gastric emptying, and prokinetic drug effects.[5][9] | In vitro smooth muscle contractility and receptor binding assays.[5][10] | In vivo studies of MMC and this compound-ghrelin interactions.[5][11] | In vivo and in vitro evaluation of human-specific this compound receptor agonists.[7][8] | In vivo and in vitro studies with high translational relevance to humans.[12] |
| Advantages | - GI physiology and MMC patterns are very similar to humans.[5][9] - Well-established model for prokinetic drug testing.[9] | - Tissues are readily available for in vitro experiments.[13] - Sensitive to this compound and its agonists in isolated tissue preparations.[14] | - Small body size, easy to handle.[5][11] - Possesses both this compound and ghrelin systems.[5] - MMC pattern is similar to humans and dogs.[11][15] | - Expresses the human this compound receptor, allowing for the study of human-specific compounds.[7][8] - Overcomes the limitation of endogenous this compound system absence in rodents.[7][8] | - this compound function and GI physiology are highly similar to humans.[12] |
| Disadvantages | - Larger animal, higher cost and maintenance. - Ethical considerations. | - Differences in this compound receptor distribution and signaling pathways compared to humans.[11] - MMC characteristics differ from humans and dogs.[11] - Rapid desensitization of receptors in ex vivo preparations.[4] | - A relatively newer model, less historical data available. | - The transgenic expression may not fully recapitulate the physiological expression pattern and density of the human receptor. | - High cost, significant ethical considerations, and specialized housing requirements. |
| MLNR Homology to Human | 84%[5][16] | 71%[5][16] | 76%[5][16] | 100% (transgene)[7][8] | High, but specific percentage not readily available in cited literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound function and the effects of this compound receptor agonists.
In Vivo Measurement of Gastric Motility and MMC in Conscious Dogs
This protocol is adapted from studies investigating the MMC in conscious dogs using implanted strain gauge transducers.[17][18]
Objective: To measure the contractile activity of the stomach and small intestine in response to this compound or this compound receptor agonists.
Materials:
-
Adult mongrel dogs of either sex.
-
Strain gauge force transducers.
-
Surgical equipment for sterile implantation.
-
Data acquisition system and analysis software.
-
Test compounds (e.g., this compound, motilides) and vehicle.
-
Catheters for intravenous administration.
Procedure:
-
Surgical Implantation:
-
Anesthetize the dog following a 12-hour fast.
-
Under sterile surgical conditions, perform a midline laparotomy.
-
Suture strain gauge transducers to the serosal surface of the gastric antrum, duodenum, and jejunum to record circular muscle contractions.
-
Exteriorize the leads from the transducers through a subcutaneous tunnel to the back of the neck.
-
Allow a recovery period of at least two weeks before starting experiments.
-
-
Experimental Procedure:
-
Fast the dogs for at least 18 hours to ensure an interdigestive state, but allow free access to water.
-
Connect the transducer leads to the data acquisition system to record contractile activity.
-
Record baseline motility for at least one full MMC cycle (typically 90-120 minutes) to observe spontaneous phase I, II, and III activity.[3]
-
Administer the test compound or vehicle intravenously at the beginning of a quiescent phase I.
-
Continue recording for several hours to observe the effects on MMC patterns, such as the induction of premature phase III contractions.
-
-
Data Analysis:
-
Quantify the contractile activity by calculating a motility index (e.g., area under the curve of the contractile force over time).
-
Measure the frequency and amplitude of contractions.
-
Determine the time to onset of phase III-like activity following compound administration.
-
In Vitro Smooth Muscle Contraction Assay Using Rabbit Intestine
This protocol describes the measurement of intestinal smooth muscle contraction in response to this compound agonists using an isolated organ bath system.[5][12][14]
Objective: To assess the direct effect of this compound agonists on GI smooth muscle contractility.
Materials:
-
New Zealand white rabbits.
-
Krebs-Ringer bicarbonate solution (or similar physiological salt solution).
-
Organ bath system with temperature control, aeration, and isometric force transducers.
-
Dissection tools.
-
Test compounds and vehicle.
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit and immediately perform a laparotomy to excise a segment of the duodenum.
-
Place the tissue in ice-cold, oxygenated Krebs-Ringer solution.
-
Carefully remove the mesentery and cut the duodenum into longitudinal or circular muscle strips (approximately 2-3 cm in length).
-
-
Experimental Setup:
-
Mount the muscle strips in the organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
-
Compound Testing:
-
After equilibration, record a stable baseline contraction.
-
Add the test compound to the organ bath in a cumulative concentration-response manner.
-
Record the contractile response until a plateau is reached at each concentration.
-
At the end of the experiment, add a maximal dose of a reference agonist (e.g., acetylcholine) to determine the maximum tissue response.
-
-
Data Analysis:
-
Measure the amplitude of contraction at each concentration of the test compound.
-
Express the response as a percentage of the maximum contraction induced by the reference agonist.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
This compound Receptor Binding Assay
This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of test compounds for the this compound receptor.[19]
Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.
Materials:
-
Membrane preparation from a source rich in this compound receptors (e.g., rabbit duodenum or a cell line like HEK293 stably expressing the human this compound receptor).
-
Radioligand: [¹²⁵I]-Motilin.
-
Unlabeled ligand for determining non-specific binding (e.g., high concentration of unlabeled this compound or erythromycin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compounds at various concentrations.
-
96-well plates.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled ligand.
-
Test Compound: 50 µL of the test compound at various dilutions.
-
-
Add 50 µL of diluted [¹²⁵I]-Motilin to all wells. The concentration should be at or below its Kd for the receptor.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Table 2: Quantitative Data on this compound Receptor Agonist Potency
| Compound | Animal Model/System | Assay | Parameter | Value | Reference |
| This compound | Human MLNR-Tg Mouse (gastric strips) | In vitro contraction | EC50 | ~10⁻⁹ M | [7] |
| This compound | Suncus murinus (conscious) | In vivo gastric contraction | Effective Dose | 10-100 ng·kg⁻¹·min⁻¹ (infusion) | [15][20] |
| This compound | Suncus murinus (conscious) | In vivo gastric contraction | Effective Dose | 100-300 ng/kg (bolus) | [15][20] |
| Erythromycin (B1671065) | Suncus murinus (conscious) | In vivo gastric contraction | Effective Dose | 80 µg·kg⁻¹·min⁻¹ (infusion) | [15][20] |
| Erythromycin | Human MLNR-Tg Mouse (conscious) | In vivo gastric emptying | Effective Dose | 1 mg/kg (i.p.) | [7] |
| RWJ-68023 (antagonist) | Rabbit duodenal smooth muscle | In vitro contraction | Ki | 89 nM | [21] |
| RWJ-68023 (antagonist) | Endogenous human this compound receptor | Receptor Binding | IC50 | 32 nM | [21] |
| RWJ-68023 (antagonist) | Cloned human this compound receptor | Receptor Binding | IC50 | 114 nM | [21] |
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
This compound exerts its effects by activating the this compound receptor (MLNR), a Gq protein-coupled receptor.[2] The activation of this pathway leads to an increase in intracellular calcium, which is the primary trigger for smooth muscle contraction.[1][2] The signaling cascade is as follows:
-
Ligand Binding: this compound or a this compound agonist binds to the MLNR on the surface of a smooth muscle cell or enteric neuron.
-
Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and ultimately results in the contraction of the smooth muscle cell.
Experimental Workflow for Evaluating a Novel this compound Agonist
The following diagram outlines a typical workflow for the preclinical evaluation of a novel this compound receptor agonist.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Migrating motor complex - Wikipedia [en.wikipedia.org]
- 4. reprocell.com [reprocell.com]
- 5. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Mechanism of the excitatory action of this compound on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of interdigestive migrating motor complex in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Initiation of the migrating myoelectric complex in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Effects of a nonpeptide this compound receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suncus murinus as a Research Model for Motilin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The house musk shrew, Suncus murinus, has emerged as a crucial animal model for the study of motilin, a 22-amino acid peptide hormone that regulates gastrointestinal motility. Unlike common laboratory rodents such as mice and rats, where the genes for both this compound and its receptor are pseudogenes, Suncus murinus possesses a functional this compound system highly homologous to that of humans.[1][2] This makes it an invaluable tool for elucidating the physiological roles of this compound and for the preclinical evaluation of this compound receptor agonists and antagonists.
Suncus murinus exhibits a migrating motor complex (MMC), the characteristic pattern of gastrointestinal motility during the fasting state, which is regulated by this compound.[3][4] This model allows for the investigation of this compound's effects on gastric emptying, appetite stimulation, and its interplay with other hormones like ghrelin.[5][6] Furthermore, the established use of Suncus murinus in emesis research provides a platform to study the emetic side effects associated with some this compound receptor agonists.[7]
These application notes provide a comprehensive overview of the use of Suncus murinus in this compound research, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in Suncus murinus.
Table 1: In Vivo Effects of this compound on Gastrointestinal Motility
| Parameter | This compound Dose | Route of Administration | Observed Effect | Reference |
| Induction of Gastric Phase III-like Contractions | 100–300 ng/kg (bolus) | Intravenous (IV) | Induces strong, clustered gastric contractions characteristic of MMC Phase III. | [3][5] |
| Increase in Gastric Motility Index | 10–100 ng/kg/min (continuous infusion) | Intravenous (IV) | A dose-dependent increase in the gastric motility index was observed. | [3][4] |
| Inhibition of Spontaneous Phase III Contractions | 0.1 mg/kg MA-2029 (this compound antagonist) | Intravenous (IV) | Abolished spontaneous gastric phase III contractions. | [2][8] |
Table 2: In Vitro Effects of this compound on Gastric Contractions
| Parameter | This compound Concentration | Preparation | Observed Effect | Reference |
| Gastric Contraction | 10⁻⁹ to 10⁻⁷ M | Whole stomach organ bath | Elicits concentration-dependent contractions of the isolated stomach preparation. | [9] |
| Inhibition of this compound-induced Contraction | 10⁻¹⁰ M this compound + 10⁻¹⁰ to 10⁻⁷ M ghrelin | Whole stomach organ bath | Ghrelin enhances this compound-stimulated gastric contractions in a dose-dependent manner. | [10] |
| Neural Blockade of this compound's Effect | 10⁻⁹ to 10⁻⁷ M this compound + tetrodotoxin/atropine | Whole stomach organ bath | The contractile response to this compound is abolished, indicating a neurally mediated pathway. | [9] |
Table 3: Effects of this compound on Gastric Acid Secretion and Food Intake
| Parameter | This compound Dose | Route of Administration | Observed Effect | Reference |
| Stimulation of Gastric Acid Output | 0.1, 1.0, and 10 µg/kg (bolus) | Intravenous (IV) | A dose-dependent increase in gastric acid secretion. | [1][11] |
| Synergistic Effect with Ghrelin on Acid Secretion | 1 µg/kg this compound + 1 µg/kg ghrelin | Intravenous (IV) | Significantly greater stimulation of gastric acid secretion compared to either peptide alone. | [1] |
| Stimulation of Food Intake | 10 µg/kg (bolus) | Intravenous (IV) | Increased food intake during phase I of the MMC. | [5][11] |
| Inhibition of Food Intake | 1 mg/kg/h MA-2029 (this compound antagonist) | Intravenous (IV) infusion | Lowered food intake during spontaneous phase III contractions. | [12] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Gastrointestinal Motility in Conscious Suncus murinus
This protocol describes the surgical implantation of strain gauge transducers for the long-term recording of gastrointestinal contractions in freely moving animals.
Materials:
-
Adult Suncus murinus
-
Strain gauge transducers
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Data acquisition system
Procedure:
-
Anesthetize the Suncus murinus using isoflurane.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Suture strain gauge transducers to the serosal surface of the gastric body and duodenum, orienting them to record circular muscle contractions.[3][5]
-
Tunnel the lead wires subcutaneously to the dorsal side of the neck and exteriorize them.
-
Close the abdominal wall and skin with sutures.
-
Allow the animal to recover for at least one week before commencing experiments.
-
For data recording, connect the exteriorized leads to a data acquisition system. Motility is typically recorded in fasted animals to observe the phases of the MMC.
-
Administer this compound or other test compounds via a pre-implanted intravenous catheter to observe their effects on gastric motility.
Protocol 2: In Vitro Measurement of Gastric Contractions using an Organ Bath
This protocol details the methodology for assessing the direct effects of this compound on isolated stomach preparations.
Materials:
-
Adult Suncus murinus
-
Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)
-
Organ bath system with an isometric force transducer
-
Synthetic Suncus murinus this compound and other test compounds
Procedure:
-
Euthanize the Suncus murinus and immediately excise the whole stomach.[9]
-
Mount the stomach preparation in an organ bath containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously aerated with carbogen (B8564812) gas.
-
Attach the preparation to an isometric force transducer to record contractile activity.
-
Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should be observed.
-
Add this compound or other test compounds to the bath in a cumulative or non-cumulative manner to obtain concentration-response curves.
-
Record the contractile responses and analyze the changes in amplitude and frequency.[9]
Protocol 3: Measurement of Gastric Acid Secretion
This protocol describes an established method for measuring gastric acid secretion in anesthetized Suncus murinus.[1]
Materials:
-
Adult Suncus murinus
-
Urethane anesthesia
-
Gastric perfusion system (including a peristaltic pump and cannulas)
-
pH meter and titrator
-
Saline solution
-
Test compounds (e.g., this compound, ghrelin, histamine)
Procedure:
-
Anesthetize the Suncus murinus with urethane.
-
Cannulate the trachea to ensure a clear airway.
-
Perform a laparotomy and expose the stomach.
-
Insert an inflow cannula through the esophagus into the stomach and an outflow cannula at the pylorus.
-
Perfuse the stomach with saline at a constant rate.
-
Collect the perfusate at regular intervals (e.g., every 10 minutes) and measure its volume.
-
Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a pH of 7.0.
-
After a basal collection period, administer test compounds intravenously and continue to collect and analyze the perfusate to determine the effect on gastric acid output.[1][11]
Visualizations
Caption: this compound signaling pathway in gastrointestinal smooth muscle cells.
Caption: Experimental workflow for in vivo gastrointestinal motility studies.
References
- 1. This compound Stimulates Gastric Acid Secretion in Coordination with Ghrelin in Suncus murinus | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Physiological characteristics of gastric contractions and circadian gastric motility in the free-moving conscious house musk shrew (Suncus murinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Stimulates Gastric Acid Secretion in Coordination with Ghrelin in Suncus murinus | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin Is an Essential Factor for this compound-Induced Gastric Contraction in Suncus murinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myenteric neural network activated by this compound in the stomach of Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Stimulates Gastric Acid Secretion in Coordination with Ghrelin in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols: Development and Application of Motilin Receptor Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating gastrointestinal (GI) motility, particularly in initiating the migrating motor complex (MMC) during the fasted state.[1][2][3] Its receptor, the this compound receptor (MTLR), is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for prokinetic agents to treat conditions like gastroparesis and functional dyspepsia.[2][4][5][6] However, a major hurdle in this compound research and the preclinical development of MTLR agonists has been the absence of a functional this compound system in common laboratory rodents like mice and rats, as their this compound receptor genes have undergone pseudonymization.[2][3][5][7]
To overcome this limitation, researchers have developed transgenic mice that express the human this compound receptor (hMTLR). These hMTLR-Tg mice provide an invaluable in vivo model to investigate the physiological functions of this compound, elucidate its signaling pathways, and evaluate the efficacy and mechanism of action of novel this compound receptor agonists.[2][7][8] This document provides detailed protocols for the generation, characterization, and application of these transgenic mice, along with key quantitative data and a summary of the receptor's signaling pathway.
This compound Receptor Signaling Pathway
Activation of the this compound receptor on smooth muscle cells initiates a cascade of events leading to muscle contraction. The receptor is coupled to Gαq and Gα13 proteins.[9][10] This activation leads to two distinct phases of contraction: an initial, transient phase and a subsequent, sustained phase.
-
Initial Phase: The Gαq-mediated pathway stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3).[1][9][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores. The elevated Ca2+ binds to calmodulin, activating myosin light chain kinase (MLCK), which phosphorylates the myosin light chain 20 (MLC20), leading to a rapid, transient muscle contraction.[9][10]
-
Sustained Phase: Both Gαq and Gα13 activate the RhoA-dependent pathway. This leads to the activation of Rho kinase and Protein Kinase C (PKC). Rho kinase and PKC inhibit MLC phosphatase by phosphorylating its regulatory subunits (MYPT1 and CPI-17, respectively).[9][10] The inhibition of MLC phosphatase results in a sustained state of MLC20 phosphorylation and, consequently, sustained muscle contraction.[9][10]
Caption: this compound receptor Gq/G13-mediated signaling pathway.
Generation of Human this compound Receptor (hMTLR) Transgenic Mice
The generation of hMTLR-Tg mice involves standard transgenic techniques to introduce the human this compound receptor cDNA into the mouse genome. This allows for the expression of a functional receptor in a species that otherwise lacks it.
Caption: General workflow for creating hMTLR transgenic mice.
Protocol 2.1: Generation of hMTLR-Tg Mice
This protocol outlines the general steps for creating transgenic mice expressing the human this compound receptor.[7][12][13]
-
Transgene Construct Preparation:
-
Isolate the full-length cDNA sequence for the human this compound receptor (hMTLR).
-
Clone the hMTLR cDNA into a suitable expression vector. The vector should contain a promoter that drives expression in relevant tissues (e.g., a ubiquitous promoter like CMV or a tissue-specific promoter if desired).
-
Purify the linearized transgene fragment, removing any vector backbone sequences.
-
-
Microinjection:
-
Harvest fertilized oocytes from superovulated female mice (e.g., C57BL/6 strain).[7]
-
Using a microinjection setup, inject the purified transgene DNA solution into the pronucleus of the fertilized oocytes.
-
-
Embryo Transfer:
-
Surgically transfer the microinjected oocytes into the oviducts of pseudopregnant surrogate female mice.
-
-
Screening for Founders:
-
Allow the surrogate mothers to carry the embryos to term and give birth to founder (F0) pups.
-
At approximately 3 weeks of age, obtain tail biopsies from the F0 pups for genomic DNA extraction.
-
Perform Polymerase Chain Reaction (PCR) using primers specific to the hMTLR transgene to identify pups that have successfully integrated the transgene into their genome.
-
-
Establishing the Transgenic Line:
-
Breed the transgene-positive founder mice with wild-type mice (e.g., C57BL/6) to establish stable transgenic lines.
-
Analyze the offspring (F1 generation) to confirm germline transmission of the transgene.
-
Maintain the colony by subsequent breeding, regularly genotyping the offspring to distinguish between transgenic, and wild-type littermates.
-
Characterization and Phenotyping Protocols
Once a stable hMTLR-Tg line is established, a series of experiments are required to confirm the functional expression of the receptor and characterize the phenotype.
Caption: Experimental workflow for characterizing hMTLR-Tg mice.
Protocol 3.1: Immunohistochemical Analysis of hMTLR Expression[6][7][14]
This method is used to visualize the location of the hMTLR protein within the gastrointestinal tract.
-
Tissue Preparation:
-
Euthanize hMTLR-Tg and wild-type (WT) control mice.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) fixative.
-
Dissect the stomach and small intestine. Post-fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by incubation in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until they sink.
-
Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze.
-
Section the frozen tissues at 10-20 µm using a cryostat.
-
-
Staining:
-
Mount tissue sections on slides.
-
Wash with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding sites using a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody specific to the human this compound receptor overnight at 4°C.
-
Wash the sections thoroughly with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
(Optional) Co-stain with markers for specific cell types, such as vesicular acetylcholine (B1216132) transporter (VAChT) for cholinergic neurons.[7][14]
-
Mount with a coverslip using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
Protocol 3.2: In Vitro Contractility Assay (Organ Bath)[6][7][15]
This assay measures the direct effect of this compound agonists on gastric muscle contraction.
-
Tissue Preparation:
-
Euthanize hMTLR-Tg and WT mice.
-
Immediately dissect the stomach and place it in Krebs-Ringer bicarbonate solution.
-
Prepare muscle strips (e.g., 3x5 mm) from the fundus, corpus, or antrum regions, oriented along the circular axis.[15]
-
-
Experimental Setup:
-
Suspend each muscle strip in an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[15]
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of ~10 mN and allow the tissue to equilibrate for at least 60 minutes.[15]
-
-
Data Acquisition:
-
Record isometric contractions using a data acquisition system.
-
After equilibration, add this compound agonists (e.g., human this compound, erythromycin) in a cumulative, concentration-dependent manner.
-
To investigate the mechanism, pre-treat strips with inhibitors such as atropine (B194438) (muscarinic antagonist) or tetrodotoxin (B1210768) (neuronal blocker) before adding the agonist.[7][14]
-
Record the peak contractile response at each concentration.
-
-
Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agent (e.g., KCl).
-
Generate concentration-response curves and calculate EC50 values.
-
Compare responses between hMTLR-Tg and WT mice. A response in Tg but not WT mice indicates the effect is mediated by the expressed hMTLR.[7]
-
Protocol 3.3: In Vivo Gastric Emptying Assay[6][7][8]
This assay assesses the physiological effect of MTLR agonists on gastric motility in the whole animal.
-
Animal Preparation:
-
Fast male hMTLR-Tg and WT mice (e.g., 8-10 weeks old) for 18-24 hours with free access to water.[7]
-
-
Test Meal and Drug Administration:
-
Prepare a non-nutrient test meal containing a non-absorbable marker. A common meal is 1.5% carboxymethyl cellulose (B213188) mixed with 0.05% phenol (B47542) red.[8]
-
Administer the MTLR agonist (e.g., erythromycin) or vehicle control via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[8]
-
After a set time (e.g., 15-30 minutes), administer a fixed volume (e.g., 0.1 mL) of the phenol red test meal orally via a gavage needle.
-
-
Sample Collection:
-
Euthanize the mice by cervical dislocation at a specific time point after the meal (e.g., 20-30 minutes).
-
Clamp the pylorus and cardia of the stomach with forceps.
-
Carefully dissect the entire stomach and place it in a tube with a known volume of NaOH (e.g., 0.1 N) to homogenize the contents and release the phenol red.
-
-
Quantification:
-
Centrifuge the stomach homogenate to pellet debris.
-
Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.
-
Add NaOH to the final supernatant to develop the color of the phenol red.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of phenol red to determine the amount remaining in the stomach.
-
-
Calculation and Analysis:
-
Calculate the gastric emptying percentage using the formula: Gastric Emptying (%) = (1 - [Amount of phenol red in stomach / Average amount of phenol red in stomachs at time 0]) x 100
-
Compare the gastric emptying rates between vehicle- and drug-treated groups in both hMTLR-Tg and WT mice.
-
Summary of Quantitative Data
The use of hMTLR-Tg mice has generated crucial quantitative data for understanding this compound receptor function and pharmacology.
Table 1: In Vivo Effects of this compound Agonists on Gastric Emptying in hMTLR-Tg Mice
| Compound | Administration | Dose | Gastric Emptying Ratio (Mean ± SD) | Control (Vehicle) Ratio | P-value | Citation |
|---|---|---|---|---|---|---|
| Erythromycin (B1671065) | Intraperitoneal (i.p.) | 8 mg/kg | 0.51 ± 0.10 | 0.31 ± 0.13 | p < 0.05 | [8] |
| Ghrelin | Intraperitoneal (i.p.) | 0.2 mg/kg | 0.60 ± 0.08 | 0.31 ± 0.13 | p < 0.05 | [8] |
| Erythromycin | Intracerebroventricular (i.c.v) | 10 µ g/mouse | 0.44 ± 0.15 | 0.32 ± 0.10 | p < 0.01 | [8] |
| Ghrelin | Intracerebroventricular (i.c.v) | 1 µ g/mouse | 0.52 ± 0.11 | 0.32 ± 0.10 | p < 0.01 | [8] |
Note: Gastric emptying is expressed as a ratio. Higher values indicate faster emptying.
Table 2: Binding Affinities and Potencies of this compound Receptor Ligands
| Ligand | Preparation | Parameter | Value (Mean ± SD) | Citation |
|---|---|---|---|---|
| This compound | Rabbit antral smooth muscle | IC50 (Binding) | 0.7 ± 0.2 nM | [9][10] |
| This compound | Rabbit smooth muscle | EC50 (Contraction) | 1.0 ± 0.2 nM | [9] |
| EM574 (Motilide) | Human gastric smooth muscle | Kd (Binding) | 7.8 x 10⁻⁹ M | [16] |
| this compound | Human gastric smooth muscle | Kd (Binding) | 4.5 x 10⁻⁹ M |[16] |
Applications in Drug Development
The hMTLR-Tg mouse model is a critical tool for the discovery and development of novel prokinetic drugs.[17]
-
Efficacy Screening: The model allows for rapid in vivo screening of candidate compounds for their ability to promote gastric emptying.[7][8]
-
Mechanism of Action Studies: Researchers can use this model to determine whether a compound's prokinetic effect is mediated centrally or peripherally, and whether it involves cholinergic pathways by co-administering antagonists like atropine.[8] For instance, centrally administered erythromycin's effect was counteracted by atropine, while the effect of peripherally administered erythromycin was not, suggesting different mechanisms of action based on the route of administration.[8]
-
Therapeutic Potential: The model can be used to test the ability of new agonists to reverse delayed gastric emptying in disease models, such as loperamide-induced gastroparesis.[8]
-
Biased Agonism: The development of agonists with different signaling properties (biased agonism) may lead to drugs with improved therapeutic profiles, potentially offering sustained prokinetic effects with fewer side effects.[17] The hMTLR-Tg model provides a platform to test these next-generation compounds.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice | PLOS One [journals.plos.org]
- 8. Effects of this compound Receptor Agonists and Ghrelin in Human this compound receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of General and Tissue-Specific Gene Knockout Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
- 15. scispace.com [scispace.com]
- 16. wjgnet.com [wjgnet.com]
- 17. Ghrelin and this compound receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Motilin Receptor Agonists in Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of motilin receptor agonists in research. It includes detailed application notes, structured data tables for quantitative comparison of common agonists, and step-by-step experimental protocols for key assays. Visual diagrams of the primary signaling pathway and a representative experimental workflow are also provided to facilitate understanding.
Application Notes
This compound receptor agonists are compounds that bind to and activate the this compound receptor (MTLR), a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract.[1] The endogenous ligand, this compound, is a 22-amino acid peptide that plays a crucial role in initiating the migrating motor complex (MMC), a distinct pattern of electromechanical activity observed in the GI smooth muscle during fasting.[2][3] This "housekeeping" function clears the stomach and small intestine of undigested food and debris.[3]
The prokinetic properties of this compound receptor agonists, which stimulate GI motility, have made them a significant area of research for treating conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.[4] Erythromycin (B1671065), a macrolide antibiotic, was the first compound widely recognized for its potent this compound agonist activity, separate from its antimicrobial effects.[1][5] This discovery spurred the development of "motilides," macrolide derivatives designed to retain prokinetic activity without antibiotic effects, and more recently, non-macrolide small molecule agonists.[4]
Key Research Applications:
-
Studying Gastrointestinal Physiology: Agonists are used as pharmacological tools to probe the mechanisms of GI motility, including the initiation and regulation of the MMC.[2]
-
Drug Discovery and Development: Screening and characterization of novel prokinetic agents for treating hypomotility disorders like diabetic gastroparesis.[3][4]
-
Disease Modeling: Investigating the altered expression and function of the this compound system in GI diseases. For instance, plasma this compound levels are reportedly decreased in patients with constipation and increased in those with irritable bowel syndrome (IBS).[1]
-
Pre-procedural Gastric Emptying: In clinical settings, agonists are used to clear the stomach before procedures like endoscopy.[1]
Challenges in this compound Agonist Research:
-
Species Differences: A major hurdle in preclinical research is the absence of a functional this compound system in rodents (rats, mice), which are common laboratory animals.[2][6] This necessitates the use of other models like rabbits, dogs, or specialized human this compound receptor transgenic mice.[2][6][7]
-
Tachyphylaxis and Receptor Desensitization: Chronic administration of some this compound agonists can lead to a rapid decrease in efficacy (tachyphylaxis). This is thought to be due to receptor phosphorylation, internalization, and downregulation.[1][5] Understanding the mechanisms of desensitization is critical for developing agonists suitable for long-term therapy.[5]
-
Translational Validity: The failure of several this compound agonists in clinical trials, despite promising preclinical data, highlights the challenge of translating findings from animal models and in vitro assays to human efficacy.[4]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for common this compound receptor agonists, allowing for comparison of their binding affinity and functional potency.
Table 1: Receptor Binding Affinity (Ki) and Potency (IC50) Ki represents the inhibition constant, a measure of binding affinity. IC50 is the concentration of an agonist that displaces 50% of a specific radioligand.
| Compound | Receptor Source | Radioligand | Ki / IC50 | Reference Assay |
| This compound | CHO cells (human MTLR) | - | Ki: 2.3 nM | Calcium Mobilization[8] |
| This compound | Rabbit antrum smooth muscle | 125I-motilin | IC50: 0.7 ± 0.2 nM | Radioligand Binding[9] |
| Tacrolimus | Rabbit antrum smooth muscle | 125I-nle13-porcine this compound | pIC50: 4.97 | Radioligand Binding[10] |
Table 2: Functional Agonist Potency (EC50 / pEC50) EC50 is the concentration of an agonist that produces 50% of the maximal response. pEC50 is the negative logarithm of the EC50.
| Compound | Assay Type | System | EC50 / pEC50 |
| This compound | Calcium Flux | CHO cells (human MTLR) | 0.011 nM |
| This compound | Calcium Flux | CHO cells (human MTLR) | 0.3 nM[8] |
| [Nle13]-motilin | Calcium Flux | CHO cells (human MTLR) | 0.047 nM |
| This compound | Contraction | Rabbit duodenum | ED50: ~1 nM (10-9 M)[11] |
| This compound | Depolarization | Rabbit duodenal smooth muscle | 0.15 nM[12] |
| Erythromycin | Calcium Flux | CHO cells (human MTLR) | 101 nM |
| Erythromycin | Contraction | Rabbit duodenum strips | 480 nM (4.8 x 10-7 M)[10] |
| Erythromycin | Agonist Activity | Recombinant human MTLR | pEC50: 7.3[13] |
| GM-611 (Mitemcinal) | Depolarization | Rabbit duodenal smooth muscle | 3.9 nM[12] |
| GSK962040 (Camicinal) | Agonist Activity | Recombinant human MTLR | pEC50: 7.9[13] |
Signaling Pathway
Activation of the this compound receptor, a Gq protein-coupled receptor, initiates a signaling cascade leading to smooth muscle contraction. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] This initial, transient contraction is mediated by Ca2+/calmodulin-dependent activation of myosin light-chain kinase (MLCK). For sustained contraction, a G13- and RhoA-dependent pathway is also activated, leading to the inhibition of myosin light chain phosphatase.[9]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the this compound receptor.[9][10][14]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Radioligand: e.g., [125I]-Motilin, at a concentration at or below its Kd.[9]
-
Membrane Preparation: Homogenized membranes from a cell line stably expressing the human this compound receptor (e.g., HEK293, CHO) or from tissue known to express the receptor (e.g., rabbit antrum).[9]
-
Unlabeled Ligand (for non-specific binding): High concentration of unlabeled this compound or erythromycin.[9]
-
Test Compounds: Serial dilutions of the agonist being tested.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9][15]
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
Membrane preparation (e.g., 50-100 µg protein).
-
Radioligand.
-
Either assay buffer (for total binding), unlabeled ligand (for non-specific binding), or test compound.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to separate bound from free radioligand.[15]
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Calcium Mobilization (Flux) Assay
This functional assay measures the potency (EC50) of an agonist by quantifying the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.[8][14]
Materials:
-
Cells: A cell line stably expressing the human this compound receptor (e.g., CHO-K1, HEK293).[8]
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., Ham's F-12 with 10% FBS).[8]
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.[8]
-
Calcium-Sensitive Dye: e.g., Fluo-4 AM, Fura-2 AM, or a commercial kit (e.g., FLIPR Calcium Assay Kit).[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]
-
Test Compounds: Serial dilutions of the agonist.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow them to near-confluence (typically 18-24 hours).
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 45-60 minutes at 37°C in the dark.[16]
-
Compound Preparation: Prepare a separate plate ("compound plate") containing serial dilutions of the test agonist.
-
Signal Detection:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument automatically adds the agonist from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds). The increase in fluorescence corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response (or area under the curve) for each agonist concentration.
-
Subtract the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.
-
Ex Vivo Isolated Tissue Contractility Assay
This assay assesses the functional effect of an agonist on smooth muscle contraction in a physiologically relevant tissue preparation. It can distinguish between direct muscle effects and neurally-mediated effects.[17]
Materials:
-
Tissue: Freshly isolated gastrointestinal tissue, typically from rabbit (e.g., duodenum or gastric antrum strips) or human surgical resections.[17][18]
-
Organ Bath System: Jacketed organ baths with a temperature controller (37°C), aeration (95% O2 / 5% CO2), and isometric force transducers.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution.
-
Test Compounds: Agonists, and potentially antagonists like atropine (B194438) (muscarinic blocker) or tetrodotoxin (B1210768) (neuronal blocker) to investigate the mechanism.[6]
-
Data Acquisition System.
Procedure:
-
Tissue Preparation: Dissect muscle strips (e.g., 2 mm x 10 mm) from the desired GI region (e.g., gastric antrum) and orient them in the direction of circular or longitudinal muscle fibers.
-
Mounting: Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washes every 15-20 minutes.
-
Stimulation (for neurally-mediated effects): To study the facilitation of cholinergic responses, use electrical field stimulation (EFS) via two platinum electrodes flanking the tissue to elicit reproducible, submaximal contractions.[17]
-
Compound Addition:
-
Add the this compound agonist in a cumulative, concentration-dependent manner to the organ bath.
-
Record the resulting change in muscle tension (for direct effects) or the potentiation of EFS-induced contractions (for neural effects).
-
-
Data Analysis:
-
Measure the amplitude of contraction (in grams or millinewtons).
-
Express the response as a percentage of a maximal contraction induced by a reference substance (e.g., carbachol (B1668302) or potassium chloride).
-
Plot the response against the log concentration of the agonist to determine the EC50 and Emax (maximal effect).
-
In Vivo Gastric Emptying Assay (Phenol Red Method)
This assay evaluates the prokinetic effect of an agonist in a whole-animal model. Human this compound receptor transgenic (hMTLR-Tg) mice are a suitable model, as wild-type mice lack a functional this compound system.[6][7]
Materials:
-
Animals: hMTLR-Tg mice and wild-type littermates as controls.[6][7]
-
Test Meal: A non-nutrient, non-absorbable meal containing a marker, e.g., 1.5% methylcellulose (B11928114) with 0.05% phenol (B47542) red.[7]
-
Test Compound: this compound agonist dissolved in an appropriate vehicle.
-
Equipment: Oral gavage needles, spectrophotometer.
Procedure:
-
Fasting: Fast the mice for 18-24 hours with free access to water.[7]
-
Compound Administration: Administer the this compound agonist or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a set time before the test meal (e.g., 30 minutes).[7]
-
Meal Administration: Administer a fixed volume (e.g., 0.5 mL) of the phenol red test meal by oral gavage.[7]
-
Gastric Emptying Period: Euthanize the mice by cervical dislocation at a specific time point after the meal (e.g., 20 minutes). A control group is euthanized immediately after gavage (t=0) to determine the initial amount of phenol red administered.[7]
-
Stomach Excision: Immediately ligate the pylorus and cardia, and surgically remove the stomach.
-
Phenol Red Quantification:
-
Homogenize the stomach in a known volume of basic solution (e.g., 0.1 N NaOH) to extract the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength (e.g., 560 nm).
-
-
Data Analysis:
-
Calculate the amount of phenol red remaining in the stomach for each animal.
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - [Amount of phenol red in stomach at 20 min / Average amount of phenol red in stomach at t=0]) x 100
-
Compare the gastric emptying rates between the agonist-treated group and the vehicle-treated control group.
-
References
- 1. reprocell.com [reprocell.com]
- 2. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound Receptor Agonists and Ghrelin in Human this compound receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. This compound receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological characterization of a this compound agonist, GM611, on rabbit duodenal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. bu.edu [bu.edu]
- 17. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of the excitatory action of this compound on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Motilin Receptor Antagonists to Unravel Motilin's Physiological Functions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin, a 22-amino acid peptide hormone secreted by enterochromaffin cells in the upper small intestine, plays a crucial role in regulating gastrointestinal (GI) motility.[1][2] Its primary function is to initiate the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and bacteria from the stomach and small intestine during the fasting state.[1][3] this compound also influences lower esophageal sphincter pressure, gallbladder contraction, and the secretion of pepsin and pancreatic enzymes.[2][3][4] The physiological effects of this compound are mediated through the this compound receptor, a G protein-coupled receptor (GPCR).[2][4]
The development of selective this compound receptor antagonists has provided researchers with invaluable tools to dissect the specific roles of this compound in health and disease. By blocking the action of endogenous this compound, these antagonists allow for a detailed investigation of its contribution to various physiological processes. This document provides detailed application notes and protocols for utilizing this compound receptor antagonists to study the function of this compound.
Mechanism of Action of this compound and its Antagonists
This compound exerts its effects by binding to the this compound receptor on smooth muscle cells and enteric neurons.[5] This binding activates a Gq protein-coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, both of which contribute to smooth muscle contraction.[2]
This compound receptor antagonists are competitive inhibitors that bind to the this compound receptor, preventing the binding of endogenous this compound and thereby blocking its downstream signaling pathways.[6] This blockade allows for the investigation of physiological processes that are dependent on this compound signaling.
Applications of this compound Receptor Antagonists
This compound receptor antagonists are versatile tools for investigating a range of physiological functions, including:
-
Gastrointestinal Motility: Studying the role of this compound in the migrating motor complex (MMC), gastric emptying, and intestinal transit.
-
Visceral Pain: Investigating the contribution of this compound to visceral hypersensitivity and pain perception.
-
Hormone Secretion: Examining the influence of this compound on the release of other gastrointestinal hormones.
-
Lower Esophageal Sphincter (LES) Function: Determining the role of this compound in regulating LES pressure.
-
Gallbladder Motility: Assessing the involvement of this compound in gallbladder contraction and bile release.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound receptor antagonists.
Table 1: In Vitro Activity of this compound Receptor Antagonists
| Antagonist | Preparation | Parameter | Value | Reference |
| MA-2029 | Rabbit duodenal longitudinal muscle strips | pA2 (this compound-induced contraction) | 9.17 ± 0.01 | [7] |
| MA-2029 | Rabbit colon smooth muscle homogenate | pKi ([¹²⁵I]this compound binding) | 8.58 ± 0.04 | [7] |
| MA-2029 | HEK 293 cells expressing human this compound receptors | pKi ([¹²⁵I]this compound binding) | 8.39 | [7] |
| MA-2029 | HEK 293 cells expressing human this compound receptors | IC₅₀ ([¹²⁵I]this compound binding) | 4.9 nM | [6] |
Table 2: In Vivo Effects of the this compound Receptor Antagonist MA-2029 in Animal Models
| Species | Model | Treatment | Dose | Effect | Reference |
| Rabbit | This compound-induced colonic contractions | MA-2029 (p.o.) | 3-30 mg/kg | Dose-dependent inhibition | [7] |
| Rabbit | This compound-induced visceral pain (colorectal distension) | MA-2029 (p.o.) | 0.3-3 mg/kg | Dose-dependent inhibition of abdominal muscle contractions | [7] |
| Dog | This compound-induced gastrointestinal contractions | MA-2029 (p.o.) | 0.3-10 mg/kg | Dose-dependent inhibition | [8] |
| Dog | Spontaneous Phase III contractions | MA-2029 (p.o.) | 0.3-3 mg/kg | Inhibition | [8] |
| Dog | This compound-induced increase in fundic tone | MA-2029 (p.o.) | 1-10 mg/kg | Dose-dependent inhibition | [8] |
| Dog | This compound-induced diarrhea | MA-2029 (p.o.) | 1-30 mg/kg | Dose-dependent reduction in incidence | [8] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound receptor antagonists.
Protocol 1: In Vitro Assessment of this compound Receptor Antagonism in Isolated Rabbit Duodenal Muscle Strips
Objective: To determine the potency and selectivity of a this compound receptor antagonist in inhibiting this compound-induced contractions of intestinal smooth muscle.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 10), gassed with 95% O₂ / 5% CO₂
-
This compound
-
This compound receptor antagonist (e.g., MA-2029)
-
Acetylcholine (B1216132), Substance P (for selectivity testing)
-
Isolated tissue bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Euthanize a rabbit and immediately excise the duodenum.
-
Gently remove the mucosa and prepare longitudinal muscle strips (approximately 1 cm in length).
-
Mount the muscle strips in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Antagonist Incubation: Add the this compound receptor antagonist at various concentrations to the tissue baths and incubate for a predetermined period (e.g., 30 minutes).
-
This compound Challenge: Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of this compound to the baths in the presence and absence of the antagonist.
-
Record the isometric contractions using the force-displacement transducers.
-
Selectivity Testing: After washing out the this compound and antagonist, test the effect of the antagonist on contractions induced by other agonists such as acetylcholine or substance P to assess its selectivity for the this compound receptor.[7]
-
Data Analysis: Calculate the pA2 value for the antagonist from the Schild plot to quantify its potency. Compare the concentration-response curves of this compound in the presence and absence of the antagonist.
Protocol 2: In Vivo Evaluation of a this compound Receptor Antagonist on Gastrointestinal Motility in Conscious Dogs
Objective: To investigate the effect of an orally administered this compound receptor antagonist on this compound-induced and spontaneous gastrointestinal motility.
Materials:
-
Beagle dogs surgically implanted with force transducers on the gastric antrum, duodenum, and jejunum.
-
This compound
-
This compound receptor antagonist (e.g., MA-2029) formulated for oral administration.
-
Data acquisition system for recording contractile activity.
Procedure:
-
Fast the dogs overnight but allow free access to water.
-
Baseline Recording: Record baseline gastrointestinal motility for a control period (e.g., 2 hours) to observe spontaneous MMC activity.
-
Antagonist Administration: Administer the this compound receptor antagonist orally at various doses.
-
Post-dosing Recording: Continue to record gastrointestinal motility for several hours after administration to observe the effect on spontaneous MMC.
-
This compound Challenge: At a specified time after antagonist administration, administer an intravenous infusion of this compound to induce contractions.
-
Record the contractile response to the this compound challenge.
-
Data Analysis: Quantify the motility index (a measure of contractile force over time) before and after antagonist administration. Compare the amplitude and frequency of this compound-induced contractions in the presence and absence of the antagonist. Analyze the effect on the occurrence and propagation of Phase III of the MMC.[8]
Protocol 3: Assessment of Gastric Emptying Using the Paracetamol (Acetaminophen) Absorption Test in Dogs
Objective: To determine the effect of a this compound receptor antagonist on the rate of gastric emptying.
Materials:
-
Beagle dogs
-
Test meal (e.g., canned dog food)
-
Paracetamol (acetaminophen)
-
This compound receptor antagonist
-
Blood collection supplies
-
Analytical method for measuring plasma paracetamol concentrations (e.g., HPLC or a commercial kit).[1]
Procedure:
-
Fast the dogs overnight.
-
Administer the this compound receptor antagonist or placebo orally at a predetermined time before the test meal.
-
Mix a known dose of paracetamol (e.g., 20 mg/kg) with the test meal.[1]
-
Feed the test meal to the dogs.
-
Collect blood samples at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after feeding.
-
Separate the plasma and store it frozen until analysis.
-
Measure the plasma paracetamol concentration in each sample.
-
Data Analysis: Plot the plasma paracetamol concentration versus time. Calculate pharmacokinetic parameters such as the area under the curve (AUC), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax). A delay in Tmax and a decrease in Cmax and AUC in the presence of the antagonist would suggest a slowing of gastric emptying.[8]
Protocol 4: Evaluation of Visceral Pain Using Colorectal Distension in Rabbits
Objective: To assess the effect of a this compound receptor antagonist on this compound-induced visceral pain.
Materials:
-
New Zealand white rabbits
-
Colorectal distension apparatus (a balloon catheter connected to a pressure transducer and a pump).
-
This compound
-
This compound receptor antagonist
-
System for recording abdominal muscle contractions (e.g., electromyography).
Procedure:
-
Acclimatize the conscious rabbits to the experimental setup to minimize stress.
-
Insert the balloon catheter into the colorectum.
-
Administer the this compound receptor antagonist or placebo orally.
-
After a set period, begin an intravenous infusion of this compound to induce visceral hypersensitivity.
-
Perform graded colorectal distension by inflating the balloon to specific pressures (e.g., 10, 20, 30, 40, 50 mmHg).[6]
-
Record the visceromotor response, typically quantified by the number of abdominal muscle contractions, at each distension pressure.
-
Data Analysis: Compare the number of abdominal muscle contractions at each distension pressure between the antagonist-treated and placebo-treated groups. A reduction in the number of contractions in the antagonist group indicates an analgesic effect.[7]
Conclusion
This compound receptor antagonists are powerful pharmacological tools for elucidating the diverse physiological roles of this compound. The protocols outlined in this document provide a framework for researchers to design and execute experiments to investigate the impact of this compound on gastrointestinal motility, visceral sensation, and other functions. The careful application of these methodologies, combined with the quantitative analysis of the resulting data, will continue to advance our understanding of this compound's importance in digestive physiology and its potential as a therapeutic target.
References
- 1. The measurement of acetaminophen for future determination of gastric emptying time in healthy dogs: a preliminary study [jstage.jst.go.jp]
- 2. Effect of this compound on the lower oesophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the lower oesophageal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Intestinal distension test, a method for evaluating intermittent visceral pain in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of MA-2029, a novel selective and competitive this compound receptor antagonist, inhibits this compound-induced intestinal contractions and visceral pain in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An orally active this compound receptor antagonist, MA-2029, inhibits this compound-induced gastrointestinal motility, increase in fundic tone, and diarrhea in conscious dogs without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of Motilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin is a 22-amino acid polypeptide hormone synthesized and secreted by endocrine M cells in the upper small intestine. It is a key regulator of gastrointestinal (GI) motility, primarily known for initiating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI tract during the interdigestive state.[1][2][3] This "housekeeping" function clears the stomach and small intestine of residual food and secretions, preparing it for the next meal.[3] Given its prokinetic properties, the this compound system presents a significant therapeutic target for various GI motility disorders, including gastroparesis and functional dyspepsia.
These application notes provide a comprehensive overview of the established in vivo experimental protocols for studying this compound's physiological roles and for evaluating the pharmacological activity of this compound receptor agonists and antagonists.
Animal Models for this compound Research
A critical consideration for in vivo this compound research is the choice of animal model. Notably, common laboratory rodents like mice and rats lack the genes for this compound and its receptor, making them unsuitable for studying the endogenous this compound system.[4][5][6]
Suitable Animal Models Include:
-
Canine (Dog): Considered a classic model, particularly for studying the MMC, as their GI physiology in the fasted state closely resembles that of humans.[1][4][7]
-
Rabbit: Frequently used for both in vivo and in vitro studies. Their GI tract is sensitive to this compound, and the this compound receptor has been well-characterized in this species.[4][8]
-
Asian House Musk Shrew (Suncus murinus): A small mammal that possesses a functional this compound system similar to humans and dogs.[4][9] Its small size makes it a convenient laboratory model.
-
Rhesus Monkey: As a primate model, it offers high translational value for human studies.[10][11]
-
Human this compound Receptor Transgenic Mice: A genetically engineered model that expresses the human this compound receptor, allowing for the study of this compound receptor agonists in a rodent model.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for in vivo studies of this compound and its analogs across different animal models.
Table 1: In Vivo Dosages of this compound and this compound Receptor Ligands
| Animal Model | Compound | Dosage | Administration Route | Key Observed Effects |
| Dog | Exogenous this compound | Not specified | Intravenous | Initiated premature phase III contractions of the MMC. |
| Erythromycin (Agonist) | Not specified | Intravenous | Caused phase-III-like contractions similar to exogenous this compound.[1][4] | |
| Mitemcinal (Agonist) | Not specified | Intravenous | Stimulated interdigestive and digestive gastroduodenal motor activity.[1] | |
| Rabbit anti-motilin serum | Not specified | Immunoneutralization | Suppressed spontaneous phase III contractions.[7] | |
| Rabbit | Porcine this compound | 600-1500 ng/kg | Intravenous | Induced increased myoelectrical activity in the duodenum and jejunum.[8] |
| Erythromycin (Agonist) | 5-50 µg/kg | Intravenous | Mimicked the effects of this compound on intestinal myoelectrical activity.[8] | |
| MA-2029 (Antagonist) | 0.3, 1, 3 mg/kg | Oral | Dose-dependently inhibited this compound-induced intestinal contractions.[7] | |
| Suncus murinus | Exogenous this compound | Not specified | Not specified | Evoked phase III-like contractions and promoted food intake.[7] |
| Human | Erythromycin (Agonist) | 0.5 - 1 mg/kg | Intravenous | Induces phase III-like peristalsis.[7] |
| Erythromycin (Agonist) | 3 mg/kg | Intravenous | Promotes rapid gastric emptying.[7] |
Key Experimental Protocols
Protocol 1: Induction of the Migrating Motor Complex (MMC) in a Conscious Canine Model
This protocol is designed to assess the ability of a test compound to induce a premature phase III of the MMC, a hallmark of this compound receptor agonism.
1. Animal Preparation (Chronic Model):
- Adult beagle dogs (10-15 kg) are suitable for this model.
- Under general anesthesia and sterile surgical conditions, implant either strain gauge transducers or manometry catheters onto the serosal surface of the gastric antrum, duodenum, and proximal jejunum to record contractile activity.[7]
- Exteriorize the leads for connection to a recording system.
- Allow a recovery period of at least two weeks post-surgery.
2. Experimental Procedure:
- Fast the dogs overnight (18-24 hours) with free access to water to ensure they are in an interdigestive state.[7]
- On the day of the experiment, place the conscious, trained dog in a Pavlov stand to minimize stress and movement artifacts.
- Insert an intravenous catheter into a peripheral vein (e.g., cephalic vein) for compound administration and blood sampling.
- Record baseline GI motility for at least one full MMC cycle (approx. 90-120 minutes) to establish a stable interdigestive pattern.
- Administer the test compound (e.g., this compound or a this compound receptor agonist) or vehicle via intravenous infusion. The infusion should ideally begin during phase I (motor quiescence) of the MMC.[7]
- A typical starting dose for this compound infusion is in the range of 0.1 - 1.0 µg/kg/hr.[7]
3. Data Collection and Analysis:
- Continuously record motor activity for at least 2-3 hours before, during, and after the infusion.
- Collect blood samples at regular intervals (e.g., every 15 minutes) to measure plasma this compound concentrations via radioimmunoassay (RIA) or ELISA.[7][12]
- Analyze the motility tracings to identify the phases of the MMC.
- The primary endpoint is the initiation of a premature phase III activity front in the stomach that propagates distally down the small intestine, which should correlate with the administration of the test compound.[7]
- Quantify the frequency, amplitude, and duration of contractions.
Protocol 2: Assessment of Gastric Emptying using the Phenol (B47542) Red Method
This protocol is used to evaluate the prokinetic effects of a test compound on gastric emptying, often in smaller animal models like human this compound receptor transgenic mice.[13]
1. Animal Preparation:
- Fast adult male mice (e.g., human MLNR transgenic mice) for 24 hours with free access to water.
2. Experimental Procedure:
- Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
- After a predetermined pretreatment period (e.g., 30 minutes), administer a non-nutritive, non-absorbable test meal containing a marker. A standard meal consists of 0.5 mL of 1.5% methylcellulose (B11928114) containing 0.05% phenol red.[13]
- A control group is euthanized immediately after receiving the test meal (t=0) to determine the total amount of phenol red administered.
- Euthanize the experimental groups at a fixed time point after the meal (e.g., 20 minutes).[13]
3. Data Collection and Analysis:
- Immediately after euthanasia, clamp the pylorus and cardia of the stomach and surgically excise the organ.
- Homogenize the entire stomach in 0.1 N NaOH.
- Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm to quantify the amount of phenol red remaining in the stomach.[14]
- Calculate the percentage of gastric emptying using the following formula:
- % Gastric Emptying = (1 - (Absorbance of test group / Absorbance of t=0 group)) * 100
- An increase in the percentage of gastric emptying in the treated group compared to the vehicle group indicates a prokinetic effect.
This compound Signaling Pathways
This compound exerts its effects by binding to the this compound receptor (MLN-R), a G protein-coupled receptor (GPCR).[15] The activation of the MLN-R initiates a complex signaling cascade that can occur through both neural and muscular pathways to stimulate GI motility.[4][16]
Key Signaling Events:
-
Direct Myogenic Pathway: this compound can directly act on smooth muscle cells. The MLN-R is coupled to Gq/11 and G13 proteins.[14][17] Activation leads to:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[14][17]
-
G13 Pathway: Activation of a RhoA-dependent pathway, involving Rho kinase, which contributes to sustained muscle contraction.[7]
-
-
Indirect Neural Pathway: this compound also acts on enteric neurons and the vagus nerve.[4]
-
Enteric Nervous System: this compound can stimulate cholinergic neurons in the myenteric plexus to release acetylcholine (B1216132) (ACh), which then acts on muscarinic receptors on smooth muscle cells to cause contraction.[1][17]
-
Vago-Vagal Reflex: this compound can trigger the release of serotonin (B10506) (5-HT) from enterochromaffin cells. 5-HT then acts on 5-HT3 receptors located on vagal afferent nerves, initiating a vago-vagal reflex that results in vagal efferent stimulation of the stomach.[1][7][16]
-
Visualizations
Caption: this compound signaling pathways in the gastrointestinal tract.
Caption: Experimental workflow for MMC induction studies in vivo.
References
- 1. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [vivo.colostate.edu]
- 4. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 5. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interscienceinstitute.com [interscienceinstitute.com]
- 13. Effects of this compound Receptor Agonists and Ghrelin in Human this compound receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Measuring Motilin-Induced Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motilin, a 22-amino acid peptide hormone secreted by endocrine cells in the upper small intestine, plays a crucial role in regulating gastrointestinal motility.[1][2] It is a key initiator of the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the gut during the fasting state.[1][3] Given its prokinetic properties, this compound and its agonists are of significant interest for the treatment of conditions characterized by delayed gastric emptying, such as gastroparesis.[1] Accurate and reliable measurement of this compound-induced gastric emptying is therefore essential for both basic research and the clinical development of new therapeutic agents.
These application notes provide an overview and detailed protocols for various techniques used to measure this compound-induced gastric emptying, encompassing both in vivo and in vitro methodologies.
In Vivo Techniques for Measuring Gastric Emptying
Several techniques are available to assess gastric emptying in living subjects, each with its own advantages and limitations. The choice of method often depends on the specific research question, the subject species (human or animal), and the available resources.
Gastric Emptying Scintigraphy (GES)
Application: GES is considered the gold standard for quantifying gastric emptying due to its direct, non-invasive, and quantitative nature.[4][5] It is widely used in clinical settings to diagnose gastroparesis and to evaluate the efficacy of prokinetic drugs.
Principle: A test meal, either solid or liquid, is radiolabeled with a gamma-emitting isotope (commonly Technetium-99m sulfur colloid). A gamma camera tracks the rate at which the radioactivity clears from the stomach over time.
Data Presentation:
| Parameter | Description | Typical Normal Values (Humans) | Reference |
| Gastric Retention at 1 hour | Percentage of the radiolabeled meal remaining in the stomach 1 hour after ingestion. | 30% - 90% | [6] |
| Gastric Retention at 2 hours | Percentage of the radiolabeled meal remaining in the stomach 2 hours after ingestion. | < 60% | [6] |
| Gastric Retention at 4 hours | Percentage of the radiolabeled meal remaining in the stomach 4 hours after ingestion. | < 10% | [6] |
| Gastric Emptying Half-Time (T1/2) | The time it takes for 50% of the radiolabeled meal to empty from the stomach. | Varies with meal composition, but typically 45-110 minutes for solids. | [7][8] |
Experimental Protocol:
A consensus protocol for GES in humans has been established to ensure standardization and comparability of results.[4][6]
Patient Preparation:
-
Patients should discontinue medications that may affect gastric emptying (e.g., prokinetics, opioids, anticholinergics) for 48-72 hours prior to the study, as advised by the referring physician.[6]
-
Patients should fast overnight (at least 8 hours for solids and 4 hours for liquids).[9]
-
Blood glucose levels should be monitored in diabetic patients, as hyperglycemia can delay gastric emptying.
Meal Preparation and Administration:
-
The standard solid meal consists of a low-fat, egg-white meal (e.g., two large eggs or equivalent), two slices of toast with jam/jelly, and a glass of water.[4]
-
The egg whites are labeled with 0.5-1.0 mCi (18.5-37 MBq) of 99mTc-sulfur colloid before cooking.[4]
-
The patient should consume the meal within 10 minutes.[9]
Image Acquisition:
-
Imaging is performed immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[4]
-
Anterior and posterior images are acquired using a large-field-of-view gamma camera equipped with a low-energy collimator.
-
Images are acquired for 1-5 minutes at each time point.
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for attenuation.
-
Decay correction for the radioisotope is applied.
-
The percentage of gastric retention at each time point is calculated relative to the counts at time 0.
¹³C-Octanoic Acid Breath Test
Application: This is a non-invasive and non-radioactive method for measuring solid-phase gastric emptying. It is particularly useful for research studies and in pediatric populations where radiation exposure is a concern.
Principle: The patient consumes a meal containing ¹³C-octanoic acid, a stable isotope. The octanoic acid is absorbed in the small intestine and metabolized in the liver, producing ¹³CO₂ which is then exhaled. The rate-limiting step in this process is gastric emptying.[10][11] The rate of ¹³CO₂ appearance in the breath is therefore proportional to the rate of gastric emptying.[10]
Data Presentation:
| Parameter | Description | Typical Normal Values (Humans) | Reference |
| Gastric Emptying Half-Time (T1/2) | The time it takes for 50% of the ¹³C-labeled meal to empty from the stomach, calculated from the ¹³CO₂ excretion curve. | 82-120 minutes | [12] |
| Lag Phase (Tlag) | The time before significant amounts of ¹³CO₂ are detected in the breath, representing the initial delay in gastric emptying. | 30-60 minutes | [11] |
| Gastric Emptying Coefficient (GEC) | A parameter derived from the mathematical modeling of the excretion curve, reflecting the overall emptying rate. | Varies with the specific model used. | [12] |
Experimental Protocol:
Patient Preparation:
-
Patients should fast overnight (at least 8 hours).[10]
-
Certain medications and foods that could interfere with the test should be avoided for 48 hours prior.[11]
Test Meal and Administration:
-
A standardized meal, typically a scrambled egg mixed with 100 mg of ¹³C-octanoic acid, is consumed with bread and water.[10]
-
The meal should be eaten within 10 minutes.
Breath Sample Collection:
-
A baseline breath sample is collected before the meal.[10]
-
Breath samples are collected at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes) for up to 4-6 hours.[10][13]
-
Patients exhale into a collection bag or tube.
Sample Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
The data is used to generate a ¹³CO₂ excretion curve over time.
-
Mathematical models are applied to the curve to calculate gastric emptying parameters.
Ultrasonography
Application: Ultrasonography is a non-invasive, radiation-free, and readily available technique for assessing gastric emptying, particularly of liquids.[5] It can also provide information on gastric motility patterns.
Principle: A two-dimensional or three-dimensional ultrasound probe is used to visualize and measure the antral cross-sectional area or the total gastric volume. Changes in these measurements over time after the ingestion of a liquid meal reflect the rate of gastric emptying.[14][15]
Data Presentation:
| Parameter | Description | Typical Normal Values (Humans) | Reference |
| Antral Cross-Sectional Area (CSA) | The area of the gastric antrum measured in a standardized plane. A decrease in CSA over time indicates gastric emptying. | Varies with meal volume and patient size. | [16] |
| Gastric Volume | The total volume of the stomach, which can be estimated from serial cross-sectional images. | Varies with meal volume. | [14] |
| Gastric Emptying Half-Time (T1/2) | The time it takes for the antral CSA or gastric volume to decrease by 50%. | For liquids, approximately 15-25 minutes. | [17] |
Experimental Protocol:
Patient Preparation:
-
Patients should fast overnight.
Procedure:
-
Baseline ultrasound images of the stomach, particularly the antrum, are obtained.
-
The patient drinks a standardized liquid meal (e.g., 500 mL of a nutrient drink or saline).
-
Ultrasound measurements of the antral cross-sectional area or gastric volume are taken immediately after the meal and at regular intervals (e.g., every 15-30 minutes) until the stomach is empty.
-
Measurements are typically made in a standardized patient position (e.g., supine or right lateral decubitus).[16]
Data Analysis:
-
The antral CSA or gastric volume is plotted against time.
-
The rate of emptying and the half-emptying time are calculated from the resulting curve.
Magnetic Resonance Imaging (MRI)
Application: MRI is a non-invasive and radiation-free technique that provides high-resolution images of the stomach and its contents. It can be used to measure gastric volume, emptying, and motility simultaneously.[18][19]
Principle: Subjects consume a meal containing a contrast agent (e.g., gadolinium). Serial MRI scans are then acquired to measure the volume of the meal remaining in the stomach over time.[19][20]
Data Presentation:
| Parameter | Description | Typical Values (Mice) | Reference |
| Gastric Volume | The volume of the stomach contents measured from the MRI images. | Varies with meal size. | [18][21] |
| Gastric Emptying Half-Time (T1/2) | The time it takes for the gastric volume to decrease by 50%. | ~59 minutes for a 0.2g solid meal. | [21] |
| Antral Motility | Frequency and amplitude of antral contractions can be quantified from dynamic MRI scans. | Varies with species and physiological state. | [19] |
Experimental Protocol (for mice):
Animal Preparation:
-
Mice are fasted overnight but with free access to water.[18]
-
Animals are habituated to the test meal and the experimental setup to minimize stress.
Test Meal and Administration:
-
A standardized meal (e.g., 0.2 g of egg yolk mixed with a contrast agent) is provided to the mice.[18]
MRI Acquisition:
-
Mice are anesthetized and placed in the MRI scanner.[18]
-
Baseline scans are acquired before the meal.
-
Serial T1-weighted scans are acquired at regular intervals (e.g., every 30 minutes) for up to 150 minutes after meal ingestion.[18]
Data Analysis:
-
The stomach is manually or semi-automatically segmented on the MRI images at each time point to determine the gastric volume.
-
A gastric emptying curve is generated by plotting gastric volume against time.
-
The half-emptying time and other parameters are calculated from the curve.
In Vitro Technique for Measuring Gastric Contractility
In vitro methods are valuable for investigating the direct effects of this compound and its agonists on gastric smooth muscle contractility and for elucidating the underlying signaling mechanisms, independent of systemic influences.
Isolated Organ Bath
Application: This technique allows for the direct measurement of muscle tension in isolated strips of gastric tissue in response to pharmacological agents.
Principle: A strip of gastric smooth muscle is suspended in an organ bath containing a physiological salt solution, and its contractile activity is recorded using a force transducer. The effects of this compound and other compounds on muscle contraction can then be quantified.[22][23]
Experimental Protocol:
Tissue Preparation:
-
A laboratory animal (e.g., guinea pig, rabbit) is euthanized, and the stomach is quickly excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs solution).
-
Strips of smooth muscle (typically from the antrum or fundus) are carefully dissected, usually in the direction of the circular or longitudinal muscle fibers.
-
Sutures are tied to each end of the muscle strip.
Organ Bath Setup:
-
The muscle strip is mounted in a temperature-controlled organ bath (37°C) containing physiological salt solution, continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate under a small amount of tension (e.g., 1 gram) for a period of time (e.g., 60 minutes) before the experiment begins.
Experimental Procedure:
-
A baseline level of spontaneous contractile activity is recorded.
-
This compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner.
-
The change in muscle tension (contraction or relaxation) is recorded.
-
Dose-response curves can be generated to determine the potency and efficacy of the compounds.
Data Analysis:
-
The amplitude and frequency of contractions are measured.
-
The contractile response to a drug is typically expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or potassium chloride).
Signaling Pathways and Workflows
This compound Signaling Pathway in Gastric Smooth Muscle
This compound exerts its effects by binding to the this compound receptor (MLN-R), a G-protein coupled receptor, on smooth muscle cells and enteric neurons.[2][3] The binding of this compound initiates a cascade of intracellular events leading to muscle contraction.
Caption: this compound signaling pathway in gastric smooth muscle cells leading to contraction.
Experimental Workflow for In Vivo Gastric Emptying Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effect of a this compound agonist on gastric emptying.
Caption: A typical experimental workflow for an in vivo study of this compound-induced gastric emptying.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers and drug development professionals studying this compound-induced gastric emptying. The choice of method should be carefully considered based on the specific objectives of the study, the available resources, and ethical considerations. By employing standardized protocols, researchers can obtain reliable and reproducible data to advance our understanding of this compound's role in gastrointestinal physiology and to facilitate the development of novel therapies for motility disorders.
References
- 1. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 3. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Gastric emptying measured by ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Global and Regional Gastric Emptying Parameters: Establishment of Reference Values and Comparison of Different Camera View Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. digestivehealth.org.au [digestivehealth.org.au]
- 11. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infai.co.uk [infai.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. gut.bmj.com [gut.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. gut.bmj.com [gut.bmj.com]
- 18. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contrast-enhanced magnetic resonance imaging of gastric emptying and motility in rats [protocols.io]
- 21. Magnetic resonance imaging as a non-invasive tool to assess gastric emptying in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijper.org [ijper.org]
Application Notes and Protocols for Assessing Motilin's Effect on Gut Transit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the effects of motilin and its agonists on gastrointestinal (GI) transit. The protocols described herein cover both in vivo and in vitro approaches, offering a comprehensive toolkit for preclinical and clinical research in gastroenterology and drug development.
Introduction to this compound and Gut Motility
This compound is a 22-amino acid peptide hormone secreted by endocrine M cells in the mucosa of the upper small intestine, primarily the duodenum.[1] It plays a crucial role in regulating GI motility, particularly during the interdigestive state. This compound is a key initiator of the migrating motor complex (MMC), a cyclical pattern of contractions that sweeps undigested material from the stomach and small intestine into the colon, often referred to as the "housekeeper" of the gut.[1][2] The prokinetic effects of this compound are mediated through the this compound receptor (GPR38), a G protein-coupled receptor found on smooth muscle cells and enteric neurons in the GI tract.[1][3]
Given its role in promoting gut motility, this compound and its receptor are significant targets for the development of prokinetic agents to treat conditions characterized by delayed gastric emptying (gastroparesis) and other motility disorders.[4][5] Accurate and reproducible methods for assessing the effects of this compound and novel this compound receptor agonists on gut transit are therefore essential for advancing research and therapeutic development in this area.
In Vivo Methods for Assessing Gut Transit
In vivo methods provide a holistic view of how this compound influences gut transit within a living organism, accounting for the complex interplay of neural and hormonal systems.[6]
Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is considered the gold standard for measuring the rate at which stomach contents empty into the small intestine.[7][8] This technique involves labeling a meal with a radioactive isotope and tracking its movement out of the stomach over time.
Experimental Protocol:
-
Patient/Subject Preparation:
-
Subjects should fast overnight (at least 8-12 hours) before the study.[8][9]
-
Medications that may affect GI motility, such as prokinetics (e.g., metoclopramide, erythromycin) and opiates, should be discontinued (B1498344) for at least 48-72 hours prior to the test, as directed by a physician.[9][10]
-
For diabetic subjects, blood glucose levels should be monitored and ideally be below 275 mg/dL on the morning of the test, as hyperglycemia can delay gastric emptying.[9]
-
Smoking should be avoided on the day of the test.[9]
-
-
Test Meal Preparation:
-
A standardized meal is crucial for reproducible results. A common meal consists of a low-fat, egg-white meal.[9]
-
The meal is radiolabeled with approximately 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (⁹⁹ᵐTc) sulfur colloid.[8][9] The radiotracer is mixed with the liquid egg whites before cooking.
-
The standard meal often includes two slices of white bread with jam and a glass of water.[9][11]
-
-
Administration of this compound/Agonist:
-
The test substance (this compound or a this compound receptor agonist) or placebo is typically administered intravenously at a predetermined dose and rate. For example, a study in patients with diabetic gastroparesis used an infusion of this compound at 10 pmol/kg/min.
-
The infusion usually begins a few minutes before the ingestion of the test meal.
-
-
Image Acquisition:
-
Immediately after the subject consumes the meal (typically within 10 minutes), imaging begins using a gamma camera.[7]
-
Images are acquired with the subject in a standing or supine position, with anterior and posterior views to account for isotope attenuation.[11]
-
Static images are typically acquired at 0, 1, 2, and 4 hours post-meal ingestion.[9]
-
-
Data Analysis:
-
The amount of radioactivity remaining in the stomach is quantified at each time point.
-
The results are expressed as the percentage of the meal retained in the stomach over time.
-
The gastric emptying half-time (T½), the time it takes for 50% of the meal to empty from the stomach, is a key parameter.
-
Workflow for Gastric Emptying Scintigraphy
Caption: Workflow of Gastric Emptying Scintigraphy.
Gastrointestinal Manometry
Gastrointestinal manometry measures pressure changes and coordination of muscle contractions in the GI tract.[12] It is particularly useful for assessing the MMC and the effect of this compound on inducing phase III contractions.[13]
Experimental Protocol:
-
Catheter Placement:
-
A manometry catheter with multiple pressure sensors is inserted transnasally into the stomach and small intestine.[14]
-
The position of the catheter is typically verified by fluoroscopy or by observing the characteristic pressure profiles of the antrum, pylorus, and duodenum.
-
-
Fasting Study:
-
After an overnight fast, baseline motor activity (the MMC) is recorded for a sufficient period to observe at least one spontaneous phase III.
-
-
Administration of this compound/Agonist:
-
This compound or a this compound receptor agonist is administered intravenously.
-
The dose can be varied to determine a dose-response relationship. For instance, a study on the this compound agonist camicinal (B1668245) used doses of 50 mg and 150 mg.[13]
-
-
Data Recording and Analysis:
-
Pressure data is continuously recorded.
-
The key parameters to analyze are the frequency, amplitude, and propagation of contractions.
-
The primary endpoint is often the induction of a premature phase III of the MMC, characterized by a burst of high-amplitude, rhythmic contractions.[13]
-
Lactulose (B1674317) Breath Test for Oro-cecal Transit Time
The lactulose breath test is a non-invasive method to measure the oro-cecal transit time (OCTT), which is the time it takes for a substance to travel from the mouth to the cecum.[15]
Experimental Protocol:
-
Patient/Subject Preparation:
-
Test Procedure:
-
A baseline breath sample is collected to measure hydrogen (H₂) and/or methane (B114726) (CH₄) concentrations.
-
The subject ingests a solution of lactulose (typically 10-20 grams in water).[16]
-
Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for up to 3-4 hours.[15]
-
-
Administration of this compound/Agonist:
-
This compound or a this compound agonist can be administered before the ingestion of lactulose to assess its effect on OCTT.
-
-
Data Analysis:
-
The OCTT is defined as the time from lactulose ingestion to a significant and sustained increase in breath H₂ or CH₄ concentration (e.g., an increase of >10-20 parts per million over baseline).[17]
-
In Vitro Methods for Assessing Gut Motility
In vitro methods using isolated gut tissues allow for the direct assessment of a compound's effect on smooth muscle contractility, independent of extrinsic neural and systemic hormonal influences.[18]
Isolated Organ Bath Technique
This classic pharmacological technique measures the contractile response of isolated intestinal muscle strips to this compound or its agonists.[19]
Experimental Protocol:
-
Tissue Preparation:
-
A segment of the intestine (e.g., duodenum, jejunum, or colon) is harvested from a euthanized animal (e.g., rabbit, guinea pig).[6][18]
-
The segment is placed in cold, oxygenated physiological salt solution, such as Krebs-Henseleit solution.[6][20]
-
The lumen is gently flushed to remove its contents.
-
Longitudinal or circular muscle strips of a specific size (e.g., 2-3 cm long) are prepared.[21]
-
-
Organ Bath Setup:
-
The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[20][22]
-
One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.[6]
-
The tissue is allowed to equilibrate under a slight resting tension (e.g., 0.5-1.0 g) for a period of time (e.g., 30-60 minutes) until spontaneous contractions stabilize.[21][23]
-
-
Experimental Procedure:
-
After equilibration, baseline contractile activity is recorded.
-
This compound or a test agonist is added to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
The contractile response (increase in tension) is recorded.
-
-
Data Analysis:
-
The contractile response is measured as the change in tension (in grams or millinewtons) from the baseline.
-
Concentration-response curves are plotted, and parameters such as the maximum effect (Emax) and the concentration producing 50% of the maximum effect (EC₅₀) are calculated.
-
Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.52 |
| MgSO₄ | 1.64 |
| NaHCO₃ | 24.88 |
| KH₂PO₄ | 1.18 |
| Glucose | 5.55 |
| Na-pyruvate | 2.0 |
| The solution should be freshly prepared and continuously aerated with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[22] |
Workflow for Isolated Organ Bath Experiment
Caption: Workflow of an Isolated Organ Bath Experiment.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the effect of this compound and its agonists on gut transit parameters.
Table 1: Effect of this compound on Gastric Emptying in Humans
| Study Population | Method | Intervention | Meal Type | Key Finding |
| Healthy Subjects | Scintigraphy | This compound infusion (0.2 pmol/kg/min) | 25% Glucose solution | 25.5% emptied at 30 min vs. 11.0% with saline |
| Healthy Subjects | Scintigraphy | This compound infusion (0.34 pmol/kg/min) | Standard breakfast | 31% emptied at 60 min vs. 17% with saline |
| Patients with Diabetic Gastroparesis | Scintigraphy | This compound infusion (10 pmol/kg/min) | Solid and Liquid | Liquid T½: 22 min vs. 51 min with placebo; Solid T½: 51 min vs. 111 min with placebo |
Table 2: Effect of this compound Agonist (Camicinal) on MMC in Healthy Humans
| Method | Intervention | Key Finding |
| Gastrointestinal Manometry | 150 mg Camicinal | Induced gastric phase III in 0.57 hours vs. 18.25 hours with placebo. |
| Gastrointestinal Manometry | 150 mg Camicinal | Increased occurrence of gastric phase III (39% vs. 12% with placebo over 24h).[13] |
Table 3: In Vitro Contractile Response to this compound
| Species | Tissue | EC₅₀ (nM) |
| Rabbit | Intestinal circular smooth muscle cells | 1.0 ± 0.2 |
This compound Receptor Signaling Pathway
This compound exerts its effects by binding to the this compound receptor, which is coupled to Gq/11 and G13 proteins.[24][25] Activation of this pathway leads to smooth muscle contraction through a biphasic mechanism.[24][25]
-
Initial, Transient Contraction: Binding of this compound to its receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC₂₀), leading to actin-myosin cross-bridge cycling and a rapid, transient muscle contraction.[24][25]
-
Sustained Contraction: The sustained phase of contraction is mediated by both Gαq and Gα13, which activate the small GTPase RhoA. RhoA, in turn, activates two downstream effectors:
The inhibition of MLC phosphatase by both pathways leads to a sustained increase in the phosphorylation of MLC₂₀, resulting in a prolonged contractile response.[24]
This compound Receptor Signaling Pathway
Caption: this compound receptor signaling cascade in smooth muscle.
Conclusion
The methods described provide a robust framework for evaluating the effects of this compound and its analogs on gastrointestinal transit. The choice of method will depend on the specific research question, with in vivo techniques offering systemic physiological relevance and in vitro assays providing mechanistic insights into direct muscle and neuronal effects. A combination of these approaches will yield the most comprehensive understanding of a compound's prokinetic potential.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 9. med.emory.edu [med.emory.edu]
- 10. motilitysociety.org [motilitysociety.org]
- 11. Gastric Emptying Scintigraphy | Temple Health [templehealth.org]
- 12. Diagnostics of Gastrointestinal Motility and Function: Update for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manometric evaluation of the this compound receptor agonist camicinal (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lactulose hydrogen breath test in orocecal transit assessment. Critical evaluation by means of scintigraphic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reprocell.com [reprocell.com]
- 20. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijper.org [ijper.org]
- 22. support.harvardapparatus.com [support.harvardapparatus.com]
- 23. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
- 24. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A review on the evolution of methods for intestinal in vitro organ culture and its application in veterinary science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoneutralization of Circulating Motilin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunoneutralization of circulating motilin, a key hormone in the regulation of gastrointestinal motility. The information compiled is based on foundational studies in canine models, which have been instrumental in elucidating the physiological role of this compound.
Introduction
This compound is a 22-amino acid peptide hormone secreted by endocrine cells in the upper small intestine. It plays a crucial role in initiating the migrating motor complex (MMC), a cyclical pattern of gastrointestinal motility in the fasted state that helps to clear the gut of residual contents. Immunoneutralization, the use of specific antibodies to bind and inactivate a target molecule, is a powerful technique to study the in vivo functions of endogenous hormones like this compound. By neutralizing circulating this compound, researchers can investigate its specific contributions to gastrointestinal physiology and pathophysiology.
Principle of the Method
The protocol for immunoneutralization of circulating this compound involves the passive administration of anti-motilin antibodies to an experimental animal. These antibodies bind to endogenous this compound, preventing it from interacting with its receptors on gastrointestinal smooth muscle and neurons. The physiological consequences of this blockade, particularly the effect on the MMC, are then monitored.
Key Applications
-
Investigating the physiological role of this compound: Determining the necessity of this compound for the initiation and propagation of the MMC.
-
Studying gastrointestinal motility disorders: Exploring the potential involvement of this compound in conditions characterized by abnormal gut motility.
-
Preclinical evaluation of this compound receptor agonists and antagonists: Using immunoneutralization as a control to demonstrate the specificity of action of new therapeutic agents targeting the this compound pathway.
Experimental Protocols
Protocol 1: Production of Anti-Motilin Polyclonal Antibodies
This protocol describes the generation of polyclonal antibodies against this compound in rabbits, a common method for producing antiserum for immunoneutralization studies.
Materials:
-
Synthetic porcine or canine this compound
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde or other suitable cross-linking agent
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand White rabbits (female, 2-3 kg)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (various gauges)
-
Centrifuge and collection tubes
Procedure:
-
Antigen Preparation (this compound-BSA Conjugate):
-
Dissolve synthetic this compound and BSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Slowly add a cross-linking agent (e.g., glutaraldehyde) to the mixture while stirring.
-
Allow the conjugation reaction to proceed for a specified time at room temperature, followed by dialysis against PBS to remove unreacted cross-linker.
-
Determine the protein concentration of the conjugate.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify the this compound-BSA conjugate (e.g., 1 mg/mL) with an equal volume of Freund's Complete Adjuvant. Administer approximately 1 mL of the emulsion via multiple subcutaneous injections at different sites on the back of the rabbit.
-
Booster Immunizations (Weeks 2, 4, 6, and 8): Prepare an emulsion of the this compound-BSA conjugate with Freund's Incomplete Adjuvant. Administer approximately 0.5 mL of the emulsion via multiple subcutaneous injections.
-
-
Titer Monitoring and Antiserum Collection:
-
Collect small blood samples from the ear vein of the rabbits 7-10 days after each booster immunization to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Once a high antibody titer is achieved, perform a larger blood collection. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the collected antiserum in aliquots at -20°C or -80°C.
-
Antibody Characterization:
-
Titer: Determine the dilution of the antiserum that gives a half-maximal binding signal in an ELISA or RIA.
-
Specificity: Test the cross-reactivity of the antiserum with other gastrointestinal hormones to ensure it is specific for this compound.
Protocol 2: In Vivo Immunoneutralization of Circulating this compound in a Canine Model
This protocol is based on studies that successfully used anti-motilin serum to suppress the MMC in dogs.
Animal Model:
-
Adult beagle dogs of either sex, weighing 10-15 kg.
-
Animals should be surgically prepared with extraluminal force transducers or manometry catheters on the stomach and small intestine to monitor contractile activity. A recovery period of at least two weeks is necessary after surgery.
Materials:
-
Anti-motilin antiserum (as prepared in Protocol 1 or a commercially available equivalent).
-
Sterile saline or phosphate-buffered saline (PBS) for dilution.
-
Intravenous (IV) infusion setup.
-
Blood collection supplies (syringes, tubes with anticoagulant).
Procedure:
-
Fasting: Fast the dogs for 18-24 hours prior to the experiment to ensure they are in an interdigestive state, with clear MMC activity. Allow free access to water.
-
Baseline Monitoring: Record baseline gastrointestinal motility for a sufficient period (e.g., 2-3 MMC cycles) to establish a consistent pattern of MMC activity.
-
Antibody Administration:
-
In one key study, a specific this compound antiserum (7921) was used to eliminate the occurrence of phase III of the MMC in the proximal intestine of dogs[1].
-
Post-Administration Monitoring:
-
Continuously record gastrointestinal motility for several hours after the administration of the antiserum to observe any changes in the MMC pattern.
-
Collect blood samples at regular intervals to measure plasma this compound concentrations using a radioimmunoassay (see Protocol 3).
-
Protocol 3: Quantification of Plasma this compound by Radioimmunoassay (RIA)
This protocol outlines the general steps for measuring this compound levels in plasma samples collected during the immunoneutralization experiment.
Materials:
-
Radioimmunoassay kit for this compound (commercially available or components sourced individually).
-
¹²⁵I-labeled this compound (tracer).
-
This compound standard.
-
Primary anti-motilin antibody (can be the same as used for immunoneutralization or a different one for the assay).
-
Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG).
-
Assay buffer.
-
Gamma counter.
Procedure:
-
Sample Preparation: Collect blood in tubes containing aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma and store at -20°C or below.
-
Assay Setup:
-
Set up tubes for standards, quality controls, and unknown plasma samples.
-
Add a known amount of primary anti-motilin antibody to each tube (except for non-specific binding tubes).
-
Add the standards or unknown plasma samples.
-
Add a known amount of ¹²⁵I-labeled this compound to all tubes.
-
-
Incubation: Incubate the tubes according to the kit manufacturer's instructions (e.g., overnight at 4°C) to allow for competitive binding between labeled and unlabeled this compound for the antibody.
-
Separation of Bound and Free Tracer: Add the secondary antibody to precipitate the primary antibody-antigen complexes. Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the unknown plasma samples.
Data Presentation
The following tables summarize the expected quantitative data from this compound immunoneutralization experiments.
Table 1: Effect of this compound Immunoneutralization on Plasma this compound Concentration
| Experimental Condition | Pre-treatment Plasma this compound (pg/mL) | Post-treatment Plasma this compound (pg/mL) |
| Control (Vehicle) | 100 ± 15 | 98 ± 17 |
| Anti-motilin Antiserum | 105 ± 18 | Significantly Reduced |
Data are presented as mean ± SEM. Specific values for "Significantly Reduced" would need to be determined experimentally.
Table 2: Effect of this compound Immunoneutralization on Migrating Motor Complex (MMC) Parameters
| Parameter | Control (Vehicle) | Anti-motilin Antiserum |
| MMC Cycle Length (min) | 95 ± 8 | No cyclical pattern observed |
| Phase III Duration (min) | 5 ± 1 | Absent in the proximal gut |
| Phase III Contraction Amplitude (relative units) | 100 ± 10 | Absent in the proximal gut |
| Phase III Propagation | Propagates from stomach to small intestine | Absent in the proximal gut |
Data are presented as mean ± SEM. Foundational studies have reported the elimination of phase III activity in the proximal intestine following the administration of a specific this compound antiserum[1].
Mandatory Visualizations
Signaling Pathway of this compound-Induced Gastrointestinal Contraction
Caption: Signaling pathway of this compound-induced gastrointestinal contraction.
Experimental Workflow for this compound Immunoneutralization
Caption: Experimental workflow for in vivo immunoneutralization of this compound.
Logical Relationship of this compound and the Migrating Motor Complex
Caption: Logical relationship between this compound, immunoneutralization, and the MMC.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Species Differences in Motilin Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to species differences in motilin research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My novel this compound agonist shows high efficacy in a canine model but fails in human clinical trials. What could be the primary reason for this discrepancy?
A: This is a common challenge in this compound-targeted drug development. The discrepancy primarily arises from significant structural differences between the human and canine this compound receptors (MTLR). The canine MTLR shares only about 71% protein identity with the human receptor, which can lead to substantial differences in agonist binding affinity and functional potency.[1][2] For instance, the potency of the macrolide agonist erythromycin (B1671065) is approximately 100 times lower in dogs compared to humans.[2] While canine models are often used due to physiological similarities in gastrointestinal (GI) function, such as the presence of a migrating motor complex (MMC) regulated by this compound, the pharmacological data does not always translate to human outcomes.[2][3][4][5]
Q2: I am not observing the expected prokinetic (motility-enhancing) effects of this compound in my rat or mouse model. Is there an issue with my experimental setup?
A: This is an expected result and not an error in your protocol. Rodents, including rats and mice, are generally unsuitable models for studying the physiological effects of this compound.[2] Genomic analyses have revealed that the genes for both this compound and its receptor are pseudogenized in rodents, meaning they are not functional.[4][6][7] Therefore, administering this compound or its agonists to these species will not produce the expected gastrointestinal motility effects seen in humans, dogs, or rabbits.[2][8] In rodents, the functions often attributed to this compound, such as regulating the MMC, may be compensated for by ghrelin.[6][7]
Q3: After an initial contractile response to my this compound agonist, subsequent applications show a diminished effect. What is causing this loss of efficacy?
A: This phenomenon is likely due to tachyphylaxis, which is a rapid decrease in the response to a drug following repeated administration. The this compound receptor is known to undergo desensitization after prolonged or repeated exposure to an agonist.[2] Interestingly, the degree of desensitization can be agonist-dependent. For example, the experimental agonist ABT-229 was found to be more potent at inducing desensitization than this compound itself, despite being a less potent agonist.[1][2] When designing experiments, it is crucial to include adequate washout periods between agonist applications to allow the receptor to resensitize.
Q4: Which animal model is most appropriate for preclinical this compound research, and what are the key considerations?
A: While no animal model perfectly mirrors human physiology, the rabbit and dog are the most commonly used and relevant species for this compound research.
-
Rabbit: The rabbit MTLR shares approximately 84% protein identity with the human receptor and exhibits a similar pharmacological profile, making it a good model for binding and in vitro functional studies.[1]
-
Dog: The dog is often preferred for in vivo studies due to physiological similarities in GI motility patterns, where this compound regulates Phase III of the MMC, similar to humans.[3][4][9] However, researchers must be cautious of the significant pharmacological differences, including lower agonist sensitivity.[1][2]
Ultimately, for the most clinically relevant data, ex vivo studies using human gastrointestinal tissue are recommended to completely bypass the issue of species variability.[2][5]
Quantitative Data Summary
Table 1: Amino Acid Sequence Variation of this compound Across Species
The N-terminal region of this compound is highly conserved across many species, indicating its importance for biological activity.[10][11] However, variations in other positions can impact receptor interaction.
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | | :--- | :-: | :-: | :-: | :-: | :-: | :-: | :-: | :-: | :-: | :--: | :--: | :--: | :--: | :--: | :--: | :--: | :--: | :--: | :--: | :--: | :--: | | Human/Porcine | F | V | P | I | F | T | Y | G | E | L | Q | R | M | Q | E | K | E | R | N | K | G | Q | | Canine | F | V | P | I | F | T | Y | G | E | L | Q | K | M | Q | E | K | E | R | N | K | G | Q | | Feline | F | V | P | I | F | T | Y | G | E | L | Q | R | M | Q | E | K | E | R | N | K | G | Q | | Rabbit | F | V | P | I | F | T | H | S | E | L | Q | K | I | R | E | K | E | R | N | K | G | Q |
Data sourced from multiple studies.[4][11]
Table 2: Comparative Homology of this compound Receptor (MTLR) to Human MTLR
| Species | Protein Identity with Human MTLR | Key Pharmacological Notes |
| Rabbit | 84% | Pharmacology is generally similar to the human receptor.[1] |
| Dog | 71% | Less sensitive to this compound receptor agonists (e.g., ~100-fold for erythromycin).[1][2] |
| Suncus (House Musk Shrew) | 76% | Affinity for agonists is comparable to the human receptor.[4] |
| Rat/Mouse | N/A (Pseudogene) | Do not possess a functional this compound system.[4][6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound Receptor
This protocol provides a generalized method for determining the binding affinity (Ki) of a test compound for the this compound receptor.
1. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.[12]
-
Radioligand: [¹²⁵I]-Motilin (at a concentration at or below its Kd).[12]
-
Non-Specific Binding (NSB) Control: High concentration of unlabeled this compound or erythromycin.[12]
-
Membrane Preparation: Homogenized cell membranes from a cell line stably expressing the human this compound receptor (e.g., HEK293) or from a relevant tissue source (e.g., rabbit duodenum).[12]
-
Test Compounds: Serial dilutions of the compound of interest.
-
Filtration Plate: 96-well glass fiber filter plate, pre-soaked in 0.5% polyethyleneimine (PEI).[12]
2. Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer for Total Binding wells, 50 µL of NSB control for NSB wells, and 50 µL of diluted test compound for experimental wells.[12]
-
Add 50 µL of diluted [¹²⁵I]-Motilin to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.[12]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: (Total Binding cpm) - (Non-Specific Binding cpm).[12]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[12]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Gastrointestinal Manometry in a Canine Model
This protocol outlines a general framework for assessing this compound-induced GI motility in conscious dogs.[13]
1. Animal Preparation:
-
Surgically implant manometry catheters with multiple pressure sensors into the desired regions of the GI tract (e.g., gastric antrum, duodenum).[13]
-
Exteriorize the catheter for connection to a data acquisition system.
-
Allow for a post-surgical recovery period of at least one week.[13]
2. Experimental Procedure:
-
Fast the animal overnight with free access to water.[13]
-
Connect the exteriorized catheter to pressure transducers and the data acquisition system.
-
Record baseline motility for a sufficient period to observe at least one full MMC cycle.[13]
-
Administer the test compound (e.g., this compound agonist) intravenously as a bolus or continuous infusion.[13]
-
Continuously record manometric pressure changes for a defined period post-administration.[13]
3. Data Analysis:
-
Analyze the manometric tracings to identify the phases of the MMC (I, II, and III).[13]
-
Quantify the effect of the test compound by measuring parameters such as the frequency and amplitude of contractions.
-
Determine if the compound induces a premature Phase III of the MMC, a characteristic effect of this compound agonists.[13]
-
Calculate a motility index to represent the overall contractile activity.[13]
Visualizations: Pathways and Workflows
Caption: Generalized signaling pathway for the this compound receptor via Gαq activation.
Caption: Decision workflow for selecting an appropriate animal model in this compound research.
Caption: Experimental workflow for a competitive this compound receptor binding assay.
References
- 1. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Differences between the abilities of tegaserod and this compound receptor agonists to stimulate gastric motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and amino acid sequence of this compound from cat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Motilin Research in Rodent Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges related to the lack of a functional motilin system in standard rodent models.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peptides or agonists showing no effect on gastrointestinal motility in my mice or rats?
A: This is an expected outcome. It is widely accepted that common laboratory rodents, including mice, rats, and guinea pigs, have genes for this compound and its receptor (MLNR or GPR38) that have undergone pseudonymization, meaning they are no longer functional.[1][2][3][4][5] Therefore, exogenous this compound or this compound receptor agonists cannot elicit a physiological response through the this compound pathway in these animals.[2]
Q2: I've seen some published studies reporting this compound activity in rodents. Why are my results different?
A: This is a documented source of confusion in the field. The few studies that report this compound activity in rodents may be influenced by several factors. These include genetic variations in specific, non-standard institute-held animal stocks that may have retained some this compound sensitivity, or potential off-target effects where very high concentrations of a this compound agonist interact with other receptors, such as the ghrelin receptor.[1][5][6][7] For most commercially available, standard rodent strains, a lack of response is the norm.[1][2]
Q3: If standard rodents are unsuitable, what are the recommended alternative models for studying this compound-related prokinetics?
A: Several alternative models are recommended:
-
Rabbit Model: The rabbit is a frequently used model because its this compound receptor shares a close resemblance in sequence and pharmacological profile to the human receptor, making it valuable for both in vitro and ex vivo functional assays.[3][4][8][9]
-
Canine Model: Dogs are also a suitable model due to physiological similarities in their gastrointestinal tract and a fasting migrating motor complex (MMC) pattern that is comparable to humans.[3][10]
-
Human this compound Receptor (hMRL) Transgenic Mice: To leverage the advantages of rodent models (e.g., cost, genetics), researchers have developed transgenic mice that express the functional human this compound receptor.[11][12] These models respond to this compound agonists and are useful for in vivo studies.[12]
-
Ex Vivo Human Tissue: For the most clinically relevant data that completely avoids species differences, studies on isolated human gastrointestinal tissues are considered the gold standard.[3][13]
Q4: What is the relationship between the this compound and ghrelin systems in rodents?
A: It is suggested that in rodents, the ghrelin system has evolved to compensate for the absence of a functional this compound system.[1] Ghrelin, like this compound in other species, can induce phase-III-like contractions of the migrating motor complex (MMC) in the rodent stomach.[1][14] Therefore, studying ghrelin and its agonists can be a valid alternative approach to investigate prokinetic mechanisms in rodents.[15][16]
Q5: What is the primary signaling pathway activated by the this compound receptor?
A: The this compound receptor (GPR38) is a G protein-coupled receptor (GPCR) that predominantly couples to Gαq proteins.[4][17] Upon agonist binding, it activates Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event that initiates smooth muscle contraction.[4][17][18]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound agonists.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No effect of this compound agonist in in vivo rodent study. | Wrong Animal Model: Standard mice and rats lack a functional this compound receptor.[1][2][3] | Use a human this compound receptor transgenic mouse model or switch to a non-rodent species like the rabbit.[3][11][12] Alternatively, investigate the ghrelin system as a functional analogue.[1][15] |
| Variable or irreproducible results in gastric emptying assays. | Animal Stress: Stress can significantly alter gastrointestinal motility.[11] Inconsistent Fasting: Coprophagia or inconsistent fasting times can affect baseline motility.[11][19] Receptor Desensitization: Continuous or repeated high-dose exposure to agonists can lead to tachyphylaxis (rapid desensitization of the receptor).[3][14][16] | Habituate animals to the testing chambers and procedures to reduce stress.[11] Fast mice overnight on mesh-bottom racks to prevent coprophagia and ensure consistent fasting duration.[11] Increase the washout period between drug administrations. Consider using lower, intermittent dosing schedules.[3] |
| Erythromycin (B1671065) shows a prokinetic effect, but I'm concerned about side effects. | Antibiotic Activity: Erythromycin is a macrolide antibiotic, and long-term use raises concerns about antibiotic resistance.[2][18][20] Off-Target Effects: At high concentrations, erythromycin may have inhibitory effects not mediated by the this compound receptor.[1] | Use a non-antibiotic motilide (an erythromycin derivative) or a newer non-peptide this compound agonist (e.g., GSK962040).[2][8] Perform dose-response curves to identify the lowest effective concentration and confirm specificity with a this compound receptor antagonist where possible.[8] |
| Agonist is potent in in vitro calcium assays but shows weak response in ex vivo tissue contraction. | Tissue Viability: The isolated muscle tissue may have degraded during preparation. Neuronal vs. Muscular Action: this compound agonists can act both directly on smooth muscle and indirectly by facilitating cholinergic neurotransmission.[2][8] The balance of these effects can be region-dependent.[8] | Ensure the tissue is kept in chilled, continuously oxygenated Krebs-Henseleit solution immediately after dissection.[3] Use electrical field stimulation (EFS) to assess the agonist's effect on neuronal pathways. Compare results in the presence and absence of cholinergic antagonists like atropine (B194438) to differentiate between neural and direct muscular effects.[2][9] |
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound agonists on gastric emptying (GE).
Table 1: Effect of this compound Agonists on Gastric Emptying in Human this compound Receptor Transgenic (Tg) Mice Data extracted from a study evaluating a non-nutrient meal containing phenol (B47542) red dye.[12]
| Treatment Group (n) | Administration Route | Gastric Emptying (%) (Mean ± SD) | P-value vs. Vehicle |
| Vehicle (10) | Intraperitoneal (ip) | 31 ± 13 | - |
| Erythromycin (6) | Intraperitoneal (ip) | 51 ± 10 | < 0.05 |
| Ghrelin (3) | Intraperitoneal (ip) | 60 ± 8 | < 0.05 |
| Vehicle (16) | Intracerebroventricular (icv) | 32 ± 10 | - |
| Erythromycin (14) | Intracerebroventricular (icv) | 44 ± 15 | < 0.01 |
| Ghrelin (9) | Intracerebroventricular (icv) | 52 ± 11 | < 0.01 |
Table 2: Effect of Erythromycin on Loperamide-Induced Gastroparesis in Tg Mice Data shows that erythromycin can reverse pharmacologically-induced delays in gastric emptying.[12]
| Treatment Group (n ≥ 6) | Gastric Emptying (%) (Mean ± SD) |
| Vehicle Only | 41 ± 13 |
| Erythromycin Only (10 mg/kg) | 55 ± 10 |
| Loperamide Only (10 mg/kg) | 18 ± 16 |
| Loperamide + Erythromycin | 58 ± 10 |
Visualizations
Signaling Pathways and Workflows
Key Experimental Protocols
Protocol 1: In Vivo Gastric Emptying Assessment via ¹³C-Octanoic Acid Breath Test
This non-invasive protocol is adapted for use in mice and allows for longitudinal studies in the same animal.[11][19][21]
1. Materials:
-
Test Meal: Raw egg yolk mixed with ¹³C-labeled octanoic acid (1.5 µL/g of yolk).[19] Homogenize and heat in a water bath.
-
Metabolic Chambers: Airtight chambers (e.g., 130 mL) with an inlet for constant airflow and an outlet for sample collection.[11][19]
-
Carbon Isotope Analyzer or Mass Spectrometer.
-
Fasting Racks: Mesh-bottom cages to prevent coprophagia.
2. Animal Preparation & Habituation (Crucial Step):
-
For several days prior to the experiment, habituate the mice to the testing chambers for 2-4 hours daily to reduce stress.[11]
-
During habituation, provide a small amount of the unlabeled egg yolk meal so the animals become accustomed to it.[11]
3. Experimental Procedure:
-
Fast mice overnight (12-16 hours) on mesh-bottom racks with free access to water.[11]
-
Place each mouse in its assigned metabolic chamber and allow it to acclimate.
-
Connect the chambers to the airflow system and the analyzer.
-
Collect a baseline breath sample to determine background ¹³CO₂ levels.
-
Administer a pre-weighed amount (e.g., 200 mg) of the ¹³C-labeled egg yolk test meal.[19] Trained mice will typically consume this within 2 minutes.[11]
-
Begin collecting breath samples at set intervals (e.g., every 5-15 minutes for the first hour, then every 30-60 minutes) for up to 4-6 hours.[19][21]
-
The rate-limiting step for the appearance of exhaled ¹³CO₂ is the emptying of the ¹³C-octanoic acid from the stomach into the duodenum for absorption and metabolism.[11]
4. Data Analysis:
-
The enrichment of ¹³CO₂ in exhaled breath is measured over time.
-
Data can be plotted as ¹³CO₂ excretion vs. time. Gastric emptying parameters, such as the half-emptying time (t½) and lag phase (t_lag), can be calculated using appropriate mathematical models (e.g., modified power exponential model).[19]
Protocol 2: Ex Vivo Smooth Muscle Contraction Assay
This protocol uses isolated rabbit duodenum, a standard model for assessing the contractile effects of this compound receptor agonists.[3][22]
1. Materials:
-
Krebs-Henseleit Solution: Physiological salt solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Organ Bath System with isometric force transducers.
-
Data acquisition system.
-
Test Agonists (e.g., Erythromycin, novel compounds) and control substances.
2. Tissue Preparation:
-
Following humane euthanasia of a rabbit, immediately excise the duodenum and place it in chilled, oxygenated Krebs-Henseleit solution.[3]
-
Carefully dissect longitudinal smooth muscle strips (e.g., 10 mm long x 2 mm wide).[3]
-
Suspend the muscle strips vertically in the organ baths containing the Krebs-Henseleit solution.
3. Experimental Procedure:
-
Connect the upper end of each strip to an isometric force transducer.
-
Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes.[3]
-
During equilibration, wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes.
-
After equilibration, record a stable baseline tension.
-
Add the test agonist to the organ bath in a cumulative, concentration-dependent manner. Allow the contractile response to each concentration to stabilize before adding the next.
-
Record the change in isometric tension.
4. Data Analysis:
-
Measure the increase in muscle tension at each agonist concentration.
-
Construct a concentration-response curve by plotting the change in tension against the log concentration of the agonist.
-
From this curve, determine key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response).[22]
References
- 1. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
- 8. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences between the abilities of tegaserod and this compound receptor agonists to stimulate gastric motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 11. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound Receptor Agonists and Ghrelin in Human this compound receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. This compound and ghrelin as prokinetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. wjgnet.com [wjgnet.com]
- 20. Agonist effect of erythromycin and its analogues on this compound receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Motilin Receptor Desensitization Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of motilin receptor (MTLR) desensitization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound receptor desensitization and why is it important in experimental studies?
A1: this compound receptor desensitization is a process where the receptor's response to a continuous or repeated stimulation by an agonist, like this compound, diminishes over time.[1][2] This is a crucial regulatory mechanism to prevent overstimulation of cells.[2] In experimental settings, understanding desensitization is vital as it can significantly impact the interpretation of results, especially in prolonged studies or when screening for new drugs. Tachyphylaxis, a rapid decrease in drug response, has been a contributing factor to the clinical failure of some this compound receptor agonists.[3][4]
Q2: What are the primary signaling pathways involved in this compound receptor activation and desensitization?
A2: The this compound receptor primarily couples to Gαq and Gα13 proteins.[5][6][7] Upon activation, it triggers the Gαq-mediated pathway, leading to the activation of phospholipase C (PLC), production of inositol (B14025) 1,4,5-trisphosphate (IP3), and a subsequent increase in intracellular calcium (Ca2+), which is crucial for smooth muscle contraction.[5][6][7][8] Desensitization of the this compound receptor is a rapid process mediated by G protein-coupled receptor kinase 2 (GRK2).[6][7] GRK2 phosphorylation of the activated receptor leads to the recruitment of β-arrestin, which uncouples the receptor from the G protein and promotes its internalization.[2][9][10]
Q3: Which animal models are appropriate for studying the this compound receptor?
A3: There are significant species-specific differences in the this compound system.[5] Rodents like rats and mice are generally not suitable as they possess a this compound receptor pseudogene and lack a functional this compound system.[1][4][5] Rabbits are a commonly used model because their gastrointestinal this compound receptors are similar to those in humans.[5][11] Canine models have also been utilized; however, some studies indicate that the canine duodenum may be insensitive to this compound due to a lack of receptors.[5]
Troubleshooting Guides
This section addresses common issues encountered during key experiments used to study this compound receptor desensitization.
Radioligand Binding Assays
Problem: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd).[5] |
| Radioligand binding to the filter. | Pre-soak the filter plate in a blocking agent like 0.5% polyethyleneimine (PEI).[5] |
| Insufficient blocking agent in the assay buffer. | Include a blocking agent such as Bovine Serum Albumin (BSA) in the assay buffer.[5] |
| Hydrophobic nature of the radioligand. | Include BSA, salts, or detergents in the wash or binding buffer to reduce non-specific binding.[12] |
Problem: Low or no specific binding.
| Potential Cause | Troubleshooting Step |
| Degraded radioligand or test compound. | Aliquot the radioligand upon receipt and store at -80°C to prevent repeated freeze-thaw cycles. Confirm the age and storage conditions of all compounds.[5] |
| Inactive receptor preparation. | Ensure proper preparation and storage of cell membranes or tissues expressing the receptor. |
| Incorrect assay conditions. | Optimize incubation time, temperature, and buffer composition. |
Calcium (Ca2+) Flux Assays
Problem: Diminishing response upon repeated agonist application (Tachyphylaxis).
| Potential Cause | Troubleshooting Step |
| Receptor desensitization and internalization. | This is an expected phenomenon for many this compound agonists.[3][4] To study the initial maximal response, consider a single-dose protocol.[1] |
| Ligand-dependent desensitization. | Be aware that different agonists can induce varying degrees of desensitization and internalization. For instance, the motilide ABT-229 is a more potent inducer of desensitization than this compound itself.[3][4][13] |
| Insufficient washout between doses. | Allow for adequate washout periods between agonist applications to permit receptor resensitization.[1] |
Problem: High background or low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Cell health and density. | Ensure cells are healthy and plated at an optimal density. |
| Dye loading issues. | Optimize the concentration and incubation time of the calcium-sensitive dye. |
| Autofluorescence of compounds. | Test compounds for autofluorescence at the excitation and emission wavelengths used. |
β-Arrestin Recruitment Assays (e.g., BRET/FRET, Enzyme Complementation)
Problem: Low or no signal upon agonist stimulation.
| Potential Cause | Troubleshooting Step |
| Inefficient receptor-β-arrestin interaction. | Confirm that the cell line and assay system are validated for the this compound receptor. |
| Suboptimal reagent concentrations. | Titrate the concentrations of the donor and acceptor molecules (in BRET/FRET) or enzyme fragments to find the optimal ratio.[14] |
| Incorrect instrument settings. | Ensure the plate reader's filters and settings are appropriate for the specific BRET/FRET pair or chemiluminescent substrate.[14] |
| Low expression of tagged proteins. | Verify the expression levels of the tagged receptor and β-arrestin. |
| Degraded substrate (for BRET and enzyme complementation). | Prepare fresh substrate for each experiment and protect it from light.[15] |
Problem: High background signal.
| Potential Cause | Troubleshooting Step |
| Overexpression of tagged proteins. | High concentrations of donor and acceptor molecules can lead to non-specific energy transfer. Optimize transfection conditions to achieve appropriate expression levels.[16][17] |
| Non-specific interactions. | Include appropriate negative controls, such as cells expressing only the donor or acceptor construct.[17] |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: Potency (pEC50) and Desensitization (pDC50) of this compound and Related Compounds in CHO-MTLR Cells. [3]
| Compound | pEC50 (Ca2+ Release) | pDC50 (Desensitization) |
| This compound | 9.39 | 7.77 |
| ABT-229 | 8.46 | 8.78 |
| EM-A | 7.11 | 4.78 |
| ME4 | 8.08 | 5.90 |
| ME67 | 8.12 | 6.03 |
| ME36 | 6.62 | 3.32 |
| EM-523 | 8.22 | 6.02 |
| KOS1326 | 8.14 | 7.32 |
Table 2: Agonist-Induced MTLR Internalization in EGFP-tagged CHO-MTLR Cells. [3]
| Compound | Decrease in Membrane Fluorescence | Residual Radioligand Binding |
| This compound | 16 ± 2% | 31 ± 3% |
| ABT-229 | 25 ± 2% | 21 ± 1% |
| EM-A | 8 ± 2% | 96 ± 4% |
Detailed Methodologies
1. Competitive Radioligand Binding Assay [5]
-
Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Motilin.
-
Membrane Preparation: Homogenized membranes from a cell line (e.g., HEK293) stably expressing the human this compound receptor.
-
Test Compounds and unlabeled this compound.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, test compound dilutions (or unlabeled this compound for non-specific binding, or buffer for total binding), and radioligand.
-
Initiate the reaction by adding the membrane preparation to all wells.
-
Incubate for 90 minutes at room temperature.[5]
-
Harvest the contents onto a pre-soaked filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).[5]
-
2. β-Arrestin Recruitment Assay (Enzyme Fragment Complementation) [9][18]
-
Objective: To measure the recruitment of β-arrestin to the this compound receptor upon agonist stimulation.
-
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) co-expressing the this compound receptor tagged with a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.
-
Assay Buffer and chemiluminescent substrate.
-
Test compounds.
-
-
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.[9]
-
Prepare serial dilutions of the test compounds.
-
Add the diluted agonist to the wells.
-
Incubate for 90 minutes at 37°C.[9]
-
Equilibrate the plate to room temperature.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (from no-agonist wells).
-
Plot the signal against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀.
-
3. Intracellular cAMP Measurement Assay [19][20]
-
Objective: To measure changes in intracellular cAMP levels following this compound receptor activation (which couples to Gαq, so direct cAMP changes are not the primary readout, but this assay is crucial for GPCRs that couple to Gαs or Gαi).
-
Materials:
-
Cell line expressing the this compound receptor.
-
Agonists and antagonists.
-
Lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen or FRET-based).
-
-
Procedure:
-
Plate cells in a suitable multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds (agonists/antagonists). For Gαi-coupled receptors, cells are typically stimulated with forskolin (B1673556) to increase basal cAMP levels before adding the inhibitory agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells.
-
Measure cAMP concentration in the lysate using a competitive immunoassay format (e.g., AlphaScreen, where endogenous cAMP competes with a biotinylated-cAMP tracer).[21]
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Interpolate the cAMP concentration in the samples from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist to determine EC₅₀ or IC₅₀ values.
-
Visualizations
Caption: this compound receptor signaling pathway.
Caption: GPCR desensitization and internalization workflow.
Caption: Troubleshooting workflow for desensitization assays.
References
- 1. benchchem.com [benchchem.com]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of the human this compound receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. reprocell.com [reprocell.com]
- 12. revvity.com [revvity.com]
- 13. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. berthold.com [berthold.com]
- 18. benchchem.com [benchchem.com]
- 19. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing Motilin Peptide Stability In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motilin peptide in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound peptide in vitro?
A1: The stability of this compound peptide in an in vitro setting is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in highly acidic or alkaline conditions. The peptide bonds can undergo hydrolysis, and certain amino acid residues can be modified.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound by increasing the rate of chemical reactions such as hydrolysis and oxidation.[1] Storing the peptide at low temperatures (e.g., -20°C or -80°C) is crucial for long-term stability.
-
Proteolytic Enzymes: this compound, being a peptide, is a substrate for various proteases that may be present in cell culture media or other biological samples.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of susceptible amino acid residues, such as methionine, which can affect the peptide's biological activity.
-
Aggregation: At high concentrations, this compound peptides can aggregate, leading to precipitation and a loss of active monomeric peptide.
Q2: How should I properly store and handle my this compound peptide to ensure its stability?
A2: To maintain the stability of your this compound peptide, follow these storage and handling guidelines:
-
Storage of Lyophilized Peptide: Store lyophilized this compound peptide at -20°C or -80°C in a desiccated environment.
-
Reconstitution: Reconstitute the peptide using a sterile, high-purity solvent (e.g., sterile water, or a buffer appropriate for your experiment). For peptides that are difficult to dissolve, a small amount of a solvent like acetonitrile (B52724) can be used initially, followed by the addition of the aqueous buffer.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -80°C.
-
Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Avoid storing diluted peptide solutions for extended periods, even at 4°C.
Q3: What are the common degradation pathways for this compound in vitro?
A3: The primary degradation pathways for this compound in vitro include:
-
Proteolysis: Cleavage of peptide bonds by proteases. The C-terminal region of this compound is thought to play a role in protecting against enzymatic degradation.[2]
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Oxidation: Modification of amino acid side chains, particularly methionine.
-
Hydrolysis: Cleavage of peptide bonds due to acidic or basic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Confirm Proper Storage: Ensure the lyophilized peptide and reconstituted stock solutions have been stored at the correct temperature and protected from moisture. 2. Minimize Freeze-Thaw Cycles: Use single-use aliquots of the stock solution. 3. Prepare Fresh Working Solutions: Do not use old or improperly stored working solutions. 4. Perform a Stability Check: Analyze the peptide solution using HPLC to check for the presence of degradation products. |
| Suboptimal Assay Buffer | 1. Check pH: Verify that the pH of your assay buffer is within the optimal range for this compound stability (typically near neutral pH). 2. Include Stabilizers: Consider adding protease inhibitors to your assay buffer if proteolytic degradation is suspected. Bovine Serum Albumin (BSA) can also be added to prevent non-specific binding and aggregation. |
| Incorrect Peptide Concentration | 1. Verify Stock Concentration: Use a reliable method, such as UV spectrophotometry or a peptide quantification assay, to confirm the concentration of your stock solution. 2. Ensure Accurate Dilutions: Double-check all calculations and pipetting when preparing working solutions. |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Peptide Stability | 1. Standardize Incubation Times: Ensure that all samples are incubated for the same duration. 2. Control Temperature: Maintain a consistent temperature throughout the experiment. |
| Adsorption to Surfaces | 1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes and plates. 2. Include a Carrier Protein: Adding a small amount of BSA (e.g., 0.1%) to your solutions can help prevent the peptide from adsorbing to surfaces. |
| Cell Culture Conditions | 1. Consistent Cell Passages: Use cells from a similar passage number for all experiments. 2. Standardize Seeding Density: Ensure that cells are seeded at the same density for each replicate. |
Quantitative Data Summary
The following tables provide example data on the stability of this compound under various in vitro conditions. Note: This is illustrative data and may not represent the exact stability of your specific this compound peptide.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Incubation Time (hours) | % this compound Remaining |
| 3.0 | 2 | 45% |
| 5.0 | 2 | 85% |
| 7.4 | 2 | 95% |
| 9.0 | 2 | 70% |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 4 | 24 | 90% |
| 25 (Room Temp) | 24 | 65% |
| 37 | 24 | 40% |
Table 3: Effect of Proteases on this compound Stability at 37°C, pH 7.4
| Enzyme | Incubation Time (minutes) | % this compound Remaining |
| Trypsin | 60 | 30% |
| Chymotrypsin | 60 | 55% |
| No Enzyme | 60 | 98% |
Experimental Protocols
Protocol 1: HPLC-Based Assay for In Vitro Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound peptide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Incubation buffers of desired pH
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Dilute the this compound stock solution into the desired incubation buffers (e.g., different pH values) to a final concentration of 100 µg/mL.
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching: Immediately stop any degradation by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) and placing the sample on ice.
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitates.
-
Inject the supernatant onto the C18 HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% ACN over 30 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 time point.
-
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol is designed to assess the stability of this compound in the presence of specific proteases.
1. Materials:
-
This compound peptide
-
Proteases (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% TFA in ACN)
-
HPLC system as described in Protocol 1
2. Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the reaction buffer.
-
Prepare stock solutions of the proteases in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the this compound solution and the reaction buffer.
-
Initiate the reaction by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the amount of intact this compound remaining at each time point.
-
Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Improving Selectivity of Motilin Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of motilin receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of concern when developing selective this compound receptor agonists?
A1: The most significant off-target to consider is the ghrelin receptor (GHSR). Both this compound and ghrelin receptors belong to the same family of G protein-coupled receptors (GPCRs), share structural similarities, and are involved in regulating gastrointestinal motility.[1][2] Therefore, assessing agonist activity at the ghrelin receptor is crucial to ensure selectivity. Depending on the compound's structure, broader off-target screening against a panel of other GPCRs, ion channels, and enzymes is also recommended to identify any unforeseen interactions that could lead to side effects.[3]
Q2: What is ligand bias, and how is it relevant to this compound receptor agonists?
A2: Ligand bias, or functional selectivity, is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor.[4][5] For the this compound receptor, the canonical pathway involves Gq protein coupling, leading to an increase in intracellular calcium.[6] However, the receptor can also signal through other pathways, such as β-arrestin recruitment.[4] Different agonists can stabilize distinct receptor conformations, leading to biased signaling. This is highly relevant as it's hypothesized that some of the desired prokinetic effects may be mediated by one pathway, while adverse effects or tachyphylaxis (rapid desensitization) could be linked to another.[7][8] For instance, an agonist that strongly promotes Gq signaling with minimal β-arrestin recruitment might offer a better therapeutic profile.
Q3: Why do I observe a diminished response (tachyphylaxis) to my this compound receptor agonist with repeated administration?
A3: Tachyphylaxis is a common issue with this compound receptor agonists and is often attributed to receptor desensitization and internalization upon prolonged or repeated exposure to an agonist.[8][9] The kinetics of receptor internalization and recycling can be ligand-dependent.[8] Some agonists may induce rapid and prolonged receptor internalization, leading to a reduced number of receptors on the cell surface available for subsequent stimulation. To mitigate this, consider allowing for sufficient washout periods between agonist applications in your experiments or using a single-dose protocol to study the initial maximal response.[9] The development of agonists that cause less receptor internalization or promote faster recycling is a key strategy to overcome this limitation.[10]
Q4: Are there species-specific differences to consider when studying this compound receptor agonists?
A4: Yes, there are significant species-specific differences in the this compound system. Notably, rodents (mice, rats, guinea pigs) have a this compound receptor pseudogene and generally do not exhibit a functional response to this compound agonists.[9][11] Rabbits and dogs are more commonly used animal models as their this compound receptors are more similar to humans.[12] However, even between these species and humans, there can be variations in receptor pharmacology and agonist potency.[13] Therefore, it is advisable to use human-derived cells or tissues for in vitro studies whenever possible to ensure the translational relevance of the findings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| No or weak contractile response in isolated tissue bath. | 1. Incorrect species: Rodent tissue is likely unresponsive.[9] 2. Degraded peptide/compound: Improper storage or handling of the agonist. 3. Poor tissue viability: The tissue may have been damaged during preparation. 4. Incorrect physiological state: this compound's effects are most prominent during the fasted state.[9] | 1. Use tissue from a responsive species (e.g., rabbit, dog). 2. Use a fresh aliquot of the agonist stored at -80°C and follow proper reconstitution procedures. 3. Ensure the tissue is fresh and handled gently. Test with a known contractile agent like acetylcholine (B1216132) to confirm viability. 4. Ensure the experimental conditions mimic the fasted state. |
| High background signal in calcium mobilization assay. | 1. Constitutive receptor activity: High receptor expression levels can lead to signaling in the absence of an agonist. 2. Autofluorescence of the compound: The test compound itself may be fluorescent at the assay wavelengths. 3. Cell health issues: Unhealthy or dying cells can have dysregulated calcium levels. | 1. Optimize the receptor expression level in your cell line. Consider using an inverse agonist to reduce basal activity. 2. Run a control plate with your compound in the absence of cells to check for autofluorescence. 3. Ensure cells are healthy, within a low passage number, and plated evenly. |
| Inconsistent gastric emptying results in vivo. | 1. Variability in meal composition: The type and caloric content of the test meal can affect emptying rates. 2. Animal stress: Stress can significantly impact gastrointestinal motility. 3. Anesthetic effects: Anesthesia can interfere with the effects of the agonist.[9] | 1. Use a standardized test meal for all experiments. 2. Acclimatize animals to the experimental procedures to minimize stress. 3. If anesthesia is necessary, use a consistent regimen and monitor the depth of anesthesia. |
| Agonist shows good binding affinity but low functional potency. | 1. Partial agonism: The compound may not be a full agonist and is unable to elicit a maximal response. 2. Ligand bias: The agonist may be preferentially activating a pathway not measured in your primary functional assay (e.g., β-arrestin recruitment instead of calcium mobilization).[7] 3. Assay conditions: The functional assay conditions (e.g., cell density, incubation time) may not be optimal. | 1. Perform a full dose-response curve to determine the maximal efficacy (Emax) relative to a known full agonist. 2. Test the agonist in multiple functional assays that measure different downstream signaling events (e.g., calcium flux, IP1 accumulation, β-arrestin recruitment). 3. Re-optimize your functional assay conditions, including cell number and stimulation time. |
Quantitative Data Summary
The following tables provide a comparative overview of the binding affinities and functional potencies of various this compound receptor agonists. Note that values can vary depending on the experimental system.
Table 1: Binding Affinity and Functional Potency of this compound Receptor Agonists
| Agonist | Species/System | Assay Type | Parameter | Value | Reference(s) |
| This compound | Human (CHO cells) | Calcium Mobilization | EC50 | 0.036 µM | [14] |
| Rabbit Duodenum | Muscle Contraction | EC50 | 0.3 nM | [3] | |
| Erythromycin (B1671065) | Human (CHO cells) | Calcium Mobilization | EC50 | 0.92 µM | [14] |
| Rabbit Duodenum | Muscle Contraction | EC50 | ~1 µM | [3] | |
| Azithromycin (B1666446) | Human (CHO cells) | Calcium Mobilization | EC50 | 2.9 µM | [14] |
| Mitemcinal (GM-611) | Human (CHO cells) | Radioligand Binding | Ki | 1.6 nM | [5] |
| GSK962040 (Camicinal) | Human recombinant | Functional Assay | pEC50 | 7.9 | [11] |
Table 2: Selectivity Profile of this compound Receptor Agonists
| Agonist | This compound Receptor (pEC50/pKi) | Ghrelin Receptor (pEC50/pKi) | Selectivity (Fold) | Reference(s) |
| This compound | High Affinity | No significant activity | Highly Selective | [11] |
| Ghrelin | No significant activity | High Affinity | Highly Selective | [11] |
| GSK962040 (Camicinal) | 7.9 | No significant activity | Highly Selective | [11] |
Note: A comprehensive head-to-head comparison of all agonists across both this compound and ghrelin receptors under identical conditions is limited in the literature. The data presented is compiled from various sources.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the this compound receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human this compound receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Motilin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of the agonist.
-
Non-specific Binding Control: High concentration of unlabeled this compound or erythromycin.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Procedure:
-
In a 96-well plate, add 50 µL of test compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled this compound.
-
Add 50 µL of [¹²⁵I]-Motilin (at a concentration close to its Kd) to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human this compound receptor.
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Serial dilutions of the agonist.
Procedure:
-
Seed the cells into the assay plates and culture overnight.
-
On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds at various concentrations to the wells.
-
Measure the fluorescence intensity over time (typically 1-3 minutes) to capture the peak calcium response.
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[3]
β-Arrestin Recruitment Assay
This assay is used to assess ligand bias by measuring the recruitment of β-arrestin to the activated this compound receptor.
Materials:
-
Cell Line: A cell line engineered to express the this compound receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology like PathHunter).[16]
-
Assay Plates: White, solid-bottom 96- or 384-well microplates.
-
Test Compounds: Serial dilutions of the agonist.
-
Detection Reagents: Substrate for the reporter enzyme.
Procedure:
-
Plate the engineered cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
Data Analysis:
-
Subtract the background signal (wells with no agonist).
-
Normalize the data to the response of a reference full agonist.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[16]
Visualizations
Caption: this compound receptor signaling pathways.
References
- 1. Ghrelin and this compound receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Decoding the structural basis of ligand recognition and biased signaling in the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for this compound and erythromycin recognition by this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin and this compound receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of agonist-induced this compound receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The antibiotic azithromycin is a this compound receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Consistent Motilin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in motilin bioactivity experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Inconsistent or No Response in Smooth Muscle Contraction Assays
Q: My isolated smooth muscle strips show variable or no contraction in response to this compound. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to tissue handling, experimental conditions, or the this compound peptide itself.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Tissue Viability | Ensure the animal is euthanized according to approved institutional guidelines. Immediately place the excised tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer. Handle the tissue gently during the removal of the mucosa and preparation of muscle strips to avoid damage.[1] |
| Inappropriate Buffer Composition | Verify the composition, pH (typically 7.4), and oxygenation (95% O2, 5% CO2) of your physiological salt solution, such as Krebs-Ringer buffer.[1] |
| Incorrect Experimental Temperature | Maintain the organ bath at a constant 37°C for optimal physiological activity.[1][2] |
| Degraded this compound Peptide | Prepare fresh stock solutions of this compound for each experiment. Store this compound aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4] |
| Receptor Desensitization (Tachyphylaxis) | This compound receptors can desensitize after prolonged exposure to agonists.[4][5] Allow for adequate washout periods between applications of this compound. Consider a single-dose protocol if you are studying the initial maximal response.[4] |
| Species-Specific Differences | Be aware that this compound receptor structure and pharmacology can vary significantly between species.[6][7][8] Rodents, for example, do not have a functional this compound system.[6] Rabbit and dog tissues are commonly used models.[1][7] |
Issue 2: Low Signal or High Background in Receptor Binding Assays
Q: I'm experiencing low specific binding or high non-specific binding in my this compound radioligand binding assay. How can I troubleshoot this?
A: Optimizing your receptor binding assay is crucial for obtaining accurate affinity and potency measurements.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Radioligand | Aliquot the radioligand upon receipt and store it at -80°C to minimize freeze-thaw cycles.[3] |
| Suboptimal Membrane Preparation | Ensure that membrane preparations are stored at -80°C in an appropriate buffer. Avoid membrane aggregation during homogenization.[3] |
| Incorrect Assay Buffer Composition | Optimize the pH (typically 7.4) and ionic strength of your assay buffer. A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.[3] |
| Inappropriate Incubation Time and Temperature | Determine the optimal time to reach binding equilibrium by conducting kinetic experiments. A common incubation time is 90 minutes at room temperature.[3] |
| Incomplete Filtration or Washing | Use a cell harvester with a consistent vacuum to ensure rapid and uniform filtration. Ensure that all wells are washed thoroughly with ice-cold wash buffer to remove unbound radioligand.[3] |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer to create a humidity barrier.[3] |
Issue 3: Inconsistent Results in this compound ELISA
Q: My this compound ELISA results show high variability between duplicates or poor assay-to-assay reproducibility. What could be wrong?
A: ELISA troubleshooting often involves a systematic check of reagents, sample handling, and procedural steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Sample Collection and Storage | Collect blood samples into EDTA tubes and place them on ice immediately. Centrifuge at 4°C, and then snap-freeze the plasma aliquots on dry ice and store them at -70°C or -80°C.[9][10] Avoid repeated freeze-thaw cycles.[10] |
| Incorrect Standard Curve Preparation | Prepare fresh standards before each assay and do not reuse them. Ensure accurate serial dilutions.[11] |
| Inadequate Washing | Ensure that wells are washed sufficiently between steps to remove unbound reagents. Use an automated plate washer if available for consistency.[12][13] |
| Reagent Contamination | Use fresh, sterile pipette tips for each reagent and sample.[11] Ensure that buffers are not contaminated. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol. Ensure all reagents are brought to room temperature before use.[11][13] |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.[3][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the this compound receptor?
A1: The this compound receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gα13 proteins.[14][15] Upon this compound binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 triggers the release of intracellular calcium (Ca2+), which, along with calmodulin, activates myosin light chain kinase (MLCK) leading to smooth muscle contraction.[14][15]
Q2: What are the best practices for preparing and storing this compound samples?
A2: For consistent results, proper sample handling is critical. Patient should be fasting for 10-12 hours prior to collection.[18][19] Blood should be collected in EDTA plasma tubes, placed on ice immediately, and centrifuged within 30 minutes at 1,000-3,500 x g for 10-15 minutes at 4°C.[9][10] The resulting plasma should be aliquoted and snap-frozen, then stored at -70°C or -80°C until analysis.[9][10] Avoid repeated freeze-thaw cycles.[10]
Q3: How can I create a troubleshooting workflow for my experiments?
A3: A logical troubleshooting workflow can help you systematically identify and resolve issues. Start by verifying the most fundamental components of your experiment and progressively move to more complex variables.
Data Presentation
Table 1: this compound Receptor Binding Affinities and Functional Potencies
This table summarizes key quantitative data for this compound from various studies. These values can serve as a reference for expected outcomes in your experiments.
| Parameter | Value | Cell Line/Tissue | Reference |
| IC₅₀ | 0.7 ± 0.2 nM | Smooth muscle cells | [1][14] |
| EC₅₀ (Contraction) | 1.0 ± 0.2 nM | N/A | [1][14] |
| EC₅₀ (Contraction) | 4.2 ± 1.8 nM | Rabbit duodenum | [1] |
Experimental Protocols
Detailed Methodology for In Vitro Isolated Intestinal Muscle Strip Contraction Assay
This protocol is a generalized procedure and may require optimization for specific tissues and experimental setups.
-
Tissue Preparation:
-
Euthanize the animal (e.g., rabbit) according to approved institutional guidelines.
-
Immediately excise the desired intestinal segment (e.g., duodenum).
-
Place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.[1]
-
Gently remove the mucosa and cut the muscle layer into longitudinal or circular strips (e.g., 10 mm long, 2 mm wide).[1]
-
-
Mounting the Tissue:
-
Suspend each muscle strip in an organ bath containing Krebs-Ringer buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.[1][2]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[1][2]
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[1]
-
-
Experimental Procedure:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 14. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interscienceinstitute.com [interscienceinstitute.com]
- 19. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Best Practices for Handling and Storing Synthetic Motilin
Welcome to the technical support center for synthetic motilin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, storage, and use of synthetic this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity and activity of your synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized synthetic this compound?
A1: Lyophilized synthetic this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the lyophilized powder in a tightly sealed container at -20°C or, preferably, -80°C in a desiccated environment.[1][2][3] For short-term storage of a few days to weeks, 4°C is acceptable.[4] Always protect the peptide from moisture and light.[1][4]
Q2: What is the best way to reconstitute synthetic this compound?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.[3] For reconstitution, use a sterile, high-purity solvent such as sterile distilled water, sterile phosphate-buffered saline (PBS), or a buffer appropriate for your experiment.[5] To reconstitute, gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
Q3: What solvent should I use to dissolve synthetic this compound?
A3: The choice of solvent depends on the specific experimental requirements. For many biological assays, sterile PBS at a pH of 7.4 is a suitable solvent.[5] If you encounter solubility issues, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer can be effective. However, always check the compatibility of the solvent with your downstream application.
Q4: How should I store reconstituted synthetic this compound solutions?
A4: Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For optimal stability, it is highly recommended to prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C.[1] This practice minimizes damage from repeated freeze-thaw cycles.[1] Avoid storing reconstituted this compound in a frost-free freezer, as the temperature fluctuations can degrade the peptide.[1]
Q5: What are the primary causes of synthetic this compound degradation?
A5: Synthetic this compound is susceptible to several degradation pathways in solution. The methionine residue is prone to oxidation, and the asparagine residue can undergo deamidation.[1] Peptide bonds can also be cleaved through hydrolysis, especially under acidic or basic conditions. Additionally, peptides can aggregate, leading to a loss of biological activity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Peptide | - Incorrect solvent. - Peptide has aggregated. - Low temperature of the solvent. | - Try a different solvent system (e.g., add a small amount of DMSO or acetic acid and then dilute with buffer). - Gently warm the solution to aid dissolution. - Use sonication to help break up aggregates. |
| Cloudy or Precipitated Solution | - Peptide aggregation. - Poor solubility at the current concentration or pH. - Contamination. | - Adjust the pH of the solution to be further from the peptide's isoelectric point (pI). - Reduce the peptide concentration. - Consider adding a solubilizing agent like arginine.[1] - Filter the solution through a sterile 0.22 µm filter to remove aggregates or contaminants. |
| Loss of Biological Activity | - Improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature). - Oxidation of methionine residue. - Deamidation of asparagine residue. - Peptide aggregation. | - Always store lyophilized peptide at -20°C or -80°C and reconstituted aliquots at -80°C. - Use freshly prepared solutions for experiments whenever possible. - To minimize oxidation, consider using deoxygenated buffers for reconstitution. - Maintain a slightly acidic pH (e.g., 4-6) if compatible with your experiment to reduce deamidation.[1] |
| Inconsistent Experimental Results | - Variability in peptide concentration due to inaccurate reconstitution. - Degradation of the peptide stock over time. - Multiple freeze-thaw cycles of the stock solution. | - Ensure the lyophilized peptide is fully dissolved before use. - Prepare and use fresh dilutions from a properly stored stock for each experiment. - Use single-use aliquots to avoid freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Synthetic this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, protected from light.[1][2][3] |
| Lyophilized Powder | 4°C | Days to Weeks | Short-term storage only. Protect from moisture and light.[4] |
| Reconstituted Solution | -80°C | Months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Reconstituted Solution | -20°C | Weeks | Aliquot into single-use volumes. Less stable than at -80°C.[1] |
| Reconstituted Solution | 4°C | 1-2 Weeks | For immediate use. Prone to degradation.[4] |
Table 2: Factors Affecting Synthetic this compound Stability in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Degradation is often accelerated at neutral to slightly alkaline pH.[1] | Maintain a slightly acidic pH (e.g., 4-6) if compatible with the experiment to reduce deamidation.[1] |
| Temperature | Higher temperatures accelerate degradation (hydrolysis, deamidation). | Store reconstituted solutions at -80°C for long-term stability.[1] |
| Freeze-Thaw Cycles | Repeated cycles can lead to peptide degradation and aggregation. | Aliquot reconstituted peptide into single-use vials.[1] |
| Oxidation | The methionine residue is susceptible to oxidation. | Use deoxygenated buffers and minimize exposure to air. |
| Aggregation | Can lead to loss of solubility and biological activity. | Adjust pH away from the pI, control concentration, and consider solubility enhancers.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Synthetic this compound
Materials:
-
Vial of lyophilized synthetic this compound
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Desiccator
Methodology:
-
Place the sealed vial of lyophilized this compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If not for immediate use, aliquot the stock solution into single-use, low-protein binding sterile tubes.
-
Store the aliquots at -80°C until needed.
Protocol 2: In Vitro Muscle Contraction Assay
This protocol is a general guideline for assessing the contractile effect of synthetic this compound on isolated smooth muscle strips.
Materials:
-
Isolated smooth muscle strips (e.g., from rabbit duodenum)
-
Organ bath system with temperature control and oxygenation
-
Isotonic transducer and data acquisition system
-
Krebs-Ringer bicarbonate solution (or similar physiological salt solution)
-
Synthetic this compound stock solution
-
95% O2 / 5% CO2 gas mixture
Methodology:
-
Prepare the Krebs-Ringer solution and continuously bubble it with 95% O2 / 5% CO2 to maintain a pH of approximately 7.4.
-
Mount the smooth muscle strip in the organ bath containing the pre-warmed (37°C) and oxygenated Krebs-Ringer solution.
-
Allow the muscle strip to equilibrate for at least 60 minutes under a slight resting tension, with regular washes every 15-20 minutes.
-
After equilibration, record a stable baseline contractile activity.
-
Add synthetic this compound to the organ bath in a cumulative concentration-dependent manner, allowing the response to stabilize at each concentration before adding the next.
-
Record the changes in muscle tension in response to this compound.
-
At the end of the experiment, you can add a maximal dose of a standard contractile agent (e.g., acetylcholine (B1216132) or KCl) to determine the maximum contractile capacity of the tissue.
-
Analyze the data to determine the EC50 and maximal effect of this compound.
Visualizations
Caption: Simplified signaling pathway of this compound receptor activation.
Caption: Recommended experimental workflow for using synthetic this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. Does this compound stimulate the gastrointestinal motility of the pig? In vitro study using smooth muscle strips and dispersed muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Conflicting Data on Motilin's Central Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the conflicting data surrounding the central effects of motilin.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during experiments investigating this compound's central effects.
Q1: My intracerebroventricular (ICV) administration of this compound in rats did not alter food intake. What could be the reason?
A1: This is a common point of conflict in the literature. Several factors could contribute to this result:
-
Rat Strain and Supplier: Different rat strains may exhibit varied responses to this compound. Furthermore, it has been suggested that even within the same strain, genetic drift at different supplier colonies could lead to variations in the this compound system.[1] Most studies reporting effects use Sprague-Dawley or Wistar rats, but the source of the animals is a critical and often overlooked variable.
-
Presence of a Functional this compound Receptor: A significant body of evidence suggests that common laboratory rodents, including most strains of rats and mice, have this compound receptor pseudogenes, meaning they lack a functional receptor.[1][2][3][4][5] Therefore, any observed effects might be off-target or mediated by a different, yet-to-be-identified receptor with some affinity for this compound.[1]
-
Dosage and Administration Protocol: The effective dose of this compound for central administration can vary. While some studies report effects with doses as low as 1 µg, others have used higher concentrations.[6] The volume, speed of injection, and precise stereotaxic coordinates can also influence the outcome.
-
Feeding Paradigm: The feeding status of the animals (e.g., ad libitum fed, fasted, refed) at the time of injection can significantly impact the results. For instance, central administration of chicken this compound in chicks showed a tendency to suppress feeding in fasted chicks but not in ad libitum fed or refed chicks.[7]
-
Interaction with Other Systems: The central effects of this compound may be modulated by other signaling pathways, such as the ghrelin system.[2][8] The physiological state of the animal concerning these other systems could influence the response to this compound.
Q2: I am observing contradictory effects of central this compound on growth hormone (GH) secretion. How can I interpret this?
A2: The literature on this compound's effect on GH secretion is indeed conflicting. Here are potential explanations and troubleshooting steps:
-
Direct vs. Indirect Effects: this compound may have both direct and indirect effects on GH secretion. In vitro studies using dispersed anterior pituitary cells have shown that this compound can directly stimulate GH release.[9] However, in vivo studies involving ICV administration have reported a depression of GH levels, suggesting an indirect central mechanism, possibly involving an ultrashort feedback loop or stimulation of somatostatin (B550006) release.[9]
-
Site of Action: The precise brain region targeted by the ICV injection can influence the outcome. This compound immunoreactivity has been found in the median eminence and hypothalamus, suggesting these are key sites for its neuroendocrine effects.[9] Minor variations in injection placement could lead to different neuronal populations being activated.
-
Dose-Response Relationship: The effect of this compound on GH secretion may be dose-dependent. One study found that only large intravenous doses of this compound significantly increased circulating GH levels, while central administration led to a decrease.[9] It is crucial to perform a thorough dose-response study.
-
Physiological State: The baseline level of GH and the overall endocrine status of the animal can affect the response to this compound.
Q3: Should I use a this compound receptor antagonist to confirm the specificity of my findings?
A3: Yes, using a selective this compound receptor antagonist is a critical step to validate that the observed effects are mediated specifically through the this compound receptor. The this compound receptor antagonist GM-109 has been shown to attenuate the effects of this compound on food intake in mice.[10] However, the lack of commercially available, highly specific antagonists for central administration studies remains a challenge. When using an antagonist, it is essential to:
-
Confirm Antagonist Specificity: Ensure the antagonist does not have off-target effects on other receptors, particularly the ghrelin receptor, given the structural similarity between the two systems.[2]
-
Appropriate Controls: Include control groups that receive only the antagonist to assess its independent effects on the measured parameters.
Q4: Are there alternative animal models to rodents for studying the central effects of this compound?
A4: Yes, given the issues with the this compound system in many rodent species, researchers have turned to other models. The house musk shrew (Suncus murinus) is a valuable model as it possesses a functional this compound system and exhibits this compound-induced gastric motility and feeding behavior. Using such alternative models can help to clarify the physiological roles of central this compound.
Quantitative Data Summary
The following tables summarize the conflicting quantitative data on the central effects of this compound on food intake and growth hormone secretion from key studies.
Table 1: Central this compound Administration and Food Intake
| Species | This compound Type/Dose | Administration Route | Feeding Condition | Outcome | Reference |
| Mice | This compound (3 nmol/mouse) | ICV | Non-food-deprived | Significant increase in food intake at 1 and 2 hours | [10] |
| Rats | This compound (1 µg) | ICV | Ad libitum / Continuous light | Significant increase in food consumption at 2, 22, and 24 hours | [6] |
| Meat-type Chicks | Chicken this compound (0.1 & 0.2 µg) | ICV | Ad libitum & Refeeding | Tended to increase food intake at 60 min (not significant) | [7] |
| Meat-type Chicks | Chicken this compound (0.2 & 0.4 µg) | ICV | Fasted | Tended to suppress feeding | [7] |
Table 2: Central this compound Administration and Growth Hormone (GH) Secretion
| Species | This compound Type/Dose | Administration Route | Experimental Model | Outcome | Reference |
| Rats | Synthetic this compound (as low as 10⁻⁹ M) | In vitro | Dispersed anterior pituitary cells | Significant stimulation of GH release | [9] |
| Rats | This compound (dose not specified) | Infusion into the third ventricle | Conscious rats | Significant depression of GH levels | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to allow for critical comparison and replication.
Protocol 1: Intracerebroventricular (ICV) Injection in Rodents
This protocol is a generalized procedure based on common practices described in the literature.[11][12][13][14] Researchers should always adhere to their institution's IACUC-approved protocols.
Materials:
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 33-gauge needle
-
This compound solution in sterile saline
-
Analgesics (e.g., buprenorphine, ketoprofen)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[11] Shave the head and sterilize the surgical area. Administer pre-operative analgesics.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision to expose the skull.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (for mice, typically AP: -0.6 mm, ML: ±1.15 mm from bregma), drill a small burr hole through the skull.[11]
-
Injection: Slowly lower the injection needle to the target depth (for mice, typically DV: -1.6 mm from the pial surface).[11] Allow the needle to rest for a few minutes before injection to allow the brain tissue to settle.
-
Infusion: Infuse the this compound solution at a slow rate (e.g., 300 nL/min) to prevent backflow and tissue damage.[11] Leave the needle in place for a few minutes post-injection before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per approved protocols.
Protocol 2: Assessment of Feeding Behavior
This protocol outlines a standard method for measuring food intake in laboratory animals following central administration of a substance.[15]
Materials:
-
Standard laboratory chow
-
Sensitive scale for weighing food
-
Metabolic cages (optional, for precise measurement)
Procedure:
-
Acclimation: Acclimate the animals to the experimental conditions, including the type of food and caging.
-
Baseline Measurement: Measure baseline food intake for a set period (e.g., 24 hours) before the experiment to establish a control for each animal.
-
Experimental Intervention: Perform the ICV injection of this compound or vehicle.
-
Food Intake Measurement: Immediately after the injection, provide a pre-weighed amount of food. Measure the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours). To account for spillage, it is crucial to also weigh any food that has fallen through the cage floor.
-
Data Analysis: Calculate the cumulative food intake at each time point and compare the this compound-treated group to the vehicle-treated control group using appropriate statistical tests.
Visualizations
The following diagrams illustrate key concepts related to the central effects of this compound.
Caption: Logical relationship of conflicting data on central this compound's effect on food intake across species.
References
- 1. Why is this compound active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: from gastric motility stimulation to hunger signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Central administration of this compound stimulates feeding in rats [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular administration of chicken this compound does not induce hyperphagia in meat-type chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 9. This compound: a novel growth hormone releasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 13. alzet.com [alzet.com]
- 14. Intracerebroventricular injection [bio-protocol.org]
- 15. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize motilin degradation in plasma samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide hormone motilin. Our goal is to help you ensure the stability and integrity of your plasma samples for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to degradation in plasma samples?
This compound is a 22-amino acid peptide hormone with a short half-life of approximately five minutes in circulation.[1] Plasma contains various proteases and peptidases that can rapidly cleave this compound, leading to artificially low measurements if samples are not handled correctly.[2][3][4]
Q2: What is the best anticoagulant to use for blood collection for this compound analysis?
EDTA is the most commonly recommended anticoagulant for collecting blood samples for this compound measurement.[1][5][6] It helps to chelate divalent cations that are essential for the activity of some proteases.
Q3: Are protease inhibitors necessary, and which ones should I use?
Yes, the use of protease inhibitors is crucial to prevent the degradation of this compound. While a specific cocktail is not universally defined in the literature for this compound, a common approach for peptide hormones is to use a broad-spectrum protease inhibitor cocktail.[2][3][4] For ghrelin, a similar gut peptide, the serine protease inhibitor AEBSF has been used.[5][6] Aprotinin has also been mentioned for preserving peptide hormones.
Q4: What are the optimal conditions for processing and storing plasma samples for this compound analysis?
Immediate processing and proper storage are critical. Blood samples should be collected into pre-chilled EDTA tubes containing protease inhibitors, placed on ice immediately, and centrifuged at a low temperature (e.g., 4°C) within 30 minutes of collection.[5][6][7] The resulting plasma should be aliquoted into low-protein-binding tubes and immediately snap-frozen on dry ice, then stored at -70°C or -80°C for long-term stability.[5][6][8]
Q5: How many freeze-thaw cycles can my plasma samples withstand?
It is best practice to minimize freeze-thaw cycles.[8][9] Ideally, plasma should be aliquoted after the initial processing to avoid the need to thaw the entire sample multiple times. For each analysis, a fresh aliquot should be used. While specific data on this compound stability through freeze-thaw cycles is limited, for many peptides, more than one or two cycles can lead to significant degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in all samples | 1. Sample Degradation: Improper sample collection, handling, or storage without adequate protease inhibition.[2][3] 2. Assay Sensitivity: The analytical method may not be sensitive enough to detect the low physiological concentrations of this compound.[5][10] | 1. Review and strictly adhere to the recommended blood collection and processing protocol (see Experimental Protocols section). Ensure the use of pre-chilled tubes, an appropriate anticoagulant (EDTA), and a potent protease inhibitor cocktail.[5][6][7] 2. Consider using a highly sensitive analytical method such as LC-MS/MS.[5][10] |
| High variability in this compound concentrations between replicate samples | 1. Inconsistent Sample Handling: Variations in the time between blood collection and centrifugation, or temperature fluctuations.[2][7] 2. Pre-analytical Proteolysis: Inconsistent inhibition of proteases across samples.[3][4] | 1. Standardize the entire workflow from sample collection to storage. Ensure all samples are handled identically and promptly.[7] 2. Ensure the protease inhibitor cocktail is added to all collection tubes at the correct concentration and is thoroughly mixed with the blood immediately after collection. |
| This compound levels are lower in samples stored for a longer period | 1. Long-term Storage Instability: Degradation of this compound over time, even at low temperatures.[11] 2. Improper Storage Temperature: Storage at -20°C may not be sufficient to prevent degradation of sensitive peptides.[8][12][13] | 1. While long-term storage at -80°C is recommended, it's advisable to analyze samples within a reasonable timeframe. Studies on other plasma components show that even at -80°C, changes can occur over many years.[11] 2. Always store plasma intended for this compound analysis at -70°C or -80°C.[5][6][8] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing
This protocol is designed to maximize the stability of endogenous this compound in plasma samples.
Materials:
-
Pre-chilled vacuum blood collection tubes containing K2EDTA.
-
Protease inhibitor cocktail (e.g., a commercial cocktail designed for peptide preservation or a custom mix containing inhibitors like AEBSF, aprotinin, leupeptin, and pepstatin A).
-
Wet ice bucket.
-
Refrigerated centrifuge (4°C).
-
Low-protein-binding polypropylene (B1209903) microcentrifuge tubes for aliquoting.
-
Dry ice and an insulated container.
Procedure:
-
Add the protease inhibitor cocktail to the pre-chilled EDTA tubes immediately before blood collection.
-
Collect whole blood directly into these prepared tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.[9]
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.[5][7][8]
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer.
-
Aliquot the plasma into pre-chilled, labeled low-protein-binding polypropylene tubes.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.[8]
Visualizations
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to its receptor.[14]
Experimental Workflow for Plasma Sample Preparation
Caption: Recommended workflow for minimizing this compound degradation.
References
- 1. interscienceinstitute.com [interscienceinstitute.com]
- 2. bdj.co.jp [bdj.co.jp]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry [frontiersin.org]
- 7. pxbiovision.com [pxbiovision.com]
- 8. protavio.com [protavio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
Technical Support Center: Motilin Antibody Specificity in Immunohistochemistry
Welcome to the technical support center for motilin antibody validation in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the specificity and reliability of their IHC results.
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of my this compound antibody for IHC crucial?
Q2: What are the essential validation steps for a this compound antibody in IHC?
A2: A multi-pronged approach is recommended to ensure the specificity of a this compound antibody for IHC.[1] Key validation strategies include:
-
Western Blot (WB) Analysis: To confirm the antibody detects a protein of the correct molecular weight for this compound.
-
Peptide Absorption/Blocking: To ensure the antibody's binding is specific to the this compound peptide.[1][2]
-
IHC on Control Tissues: To verify specific staining in tissues with known this compound expression (positive control) and absence of staining in tissues that do not express this compound (negative control).[1]
-
Knockout (KO) Validation: This is considered the gold standard for antibody specificity, using tissue from a this compound knockout animal as a true negative control.[1][3][4][5]
Q3: My this compound antibody shows a different band size on Western Blot than the mature peptide. What could be the reason?
A3: this compound is synthesized as a larger precursor protein, prothis compound, which is then proteolytically processed to the mature 22-amino acid peptide (approximately 2.7 kDa).[1][6] Your antibody might be detecting the precursor form or other post-translationally modified forms of this compound, leading to a band of a higher molecular weight. It is crucial to check the immunogen sequence of your antibody to understand what form of the protein it was raised against.
Q4: Can I trust an antibody that is validated for other applications like ELISA or Western Blot for my IHC experiment?
A4: Not necessarily. Antibody performance can vary significantly between applications. An antibody that works well in Western Blot, where proteins are denatured, may not recognize the native protein conformation in IHC.[7] Therefore, it is essential to validate the antibody specifically for IHC using your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC experiments and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | 1. Primary antibody concentration too high. | 1. Titrate the primary antibody to determine the optimal concentration. |
| 2. Non-specific binding of primary or secondary antibodies. | 2. Use a blocking serum from the same species as the secondary antibody.[1][8] | |
| 3. Endogenous peroxidase or biotin (B1667282) activity. | 3. Include quenching steps for endogenous peroxidase (e.g., with 3% H2O2) and block for endogenous biotin if using an avidin-biotin detection system.[1][9] | |
| 4. Inadequate deparaffinization. | 4. Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times.[9] | |
| Weak or No Staining | 1. Primary antibody concentration too low. | 1. Increase the primary antibody concentration or incubation time.[10] |
| 2. Improper antigen retrieval. | 2. Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer conditions (pH).[1][9] | |
| 3. Poor tissue fixation. | 3. Ensure proper fixation time and fixative. Over- or under-fixation can mask the epitope.[11] | |
| 4. Inactive primary antibody. | 4. Use a fresh aliquot of the antibody and ensure proper storage conditions have been maintained.[10] | |
| Non-specific Staining in Negative Control Tissues | 1. Antibody cross-reactivity with other proteins. | 1. Perform a BLAST search with the immunogen sequence to check for homology with other proteins.[12] Consider using an antibody raised against a different epitope. |
| 2. Presence of endogenous Fc receptors. | 2. Use an Fc receptor blocking agent. | |
| 3. The "negative" control tissue may have low levels of this compound expression. | 3. Use a knockout-validated antibody and KO tissue as a true negative control if available.[1][3][4][5] |
Experimental Protocols
Here are detailed methodologies for key validation experiments.
Western Blot Analysis
Objective: To confirm the antibody detects a protein of the correct molecular weight for this compound.[1]
-
Protein Lysate Preparation: Prepare protein lysates from a positive control tissue known to express this compound (e.g., human duodenal mucosa) and a negative control tissue.[1]
-
SDS-PAGE: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the anti-motilin primary antibody at the recommended dilution overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
Peptide Absorption Control
Objective: To confirm that the antibody binding is specific to the this compound peptide.[1]
-
Pre-incubation: Pre-incubate the anti-motilin antibody with a molar excess of the immunizing this compound peptide for 1-2 hours at room temperature.[1]
-
IHC Staining: Perform the IHC protocol on parallel tissue sections using both the pre-incubated antibody and the antibody alone.
-
Analysis: A significant reduction or complete absence of staining in the peptide-blocked sections compared to the sections stained with the antibody alone indicates specificity.[1]
Knockout (KO) Validation
Objective: To provide the most definitive evidence of antibody specificity using a biological negative control.[1][3][4][5]
-
Sample Preparation: Obtain tissue sections from a this compound knockout (KO) animal model and a wild-type (WT) littermate control.
-
IHC Staining: Perform the IHC protocol on both the WT and KO tissue sections in parallel.
-
Analysis: The antibody is considered specific if it shows positive staining in the WT tissue and no staining in the KO tissue.
Visualization of Key Processes
Experimental Workflow for Antibody Validation
Caption: Workflow for validating this compound antibody specificity for IHC.
This compound Signaling Pathway in Smooth Muscle Contraction
Caption: this compound signaling cascade in gastrointestinal smooth muscle cells.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 4. go.biossusa.com [go.biossusa.com]
- 5. selectscience.net [selectscience.net]
- 6. This compound Polyclonal Antibody (PA5-76926) [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 免疫組織染色(IHC)のトラブルシューティング:うまくいくコツ [sigmaaldrich.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Troubleshooting Immunohistochemistry [nsh.org]
- 12. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Motilin Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for motilin receptor binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of assay for studying this compound receptor binding?
A1: The most common method is a competitive radioligand binding assay.[1][2] This technique measures the ability of a test compound to compete with a radiolabeled ligand (like [¹²⁵I]-Motilin) for binding to the this compound receptor.[1][3] These are typically filtration assays where cell membranes or tissue homogenates expressing the receptor are incubated with the radioligand and the test compound.[1][2]
Q2: What is a standard assay buffer composition for this compound receptor binding?
A2: A commonly used assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA), with a pH of 7.4.[1]
Q3: What are the primary signaling pathways activated by the this compound receptor?
A3: The this compound receptor predominantly couples to Gαq and Gα13 proteins.[4][5] Upon activation, it initiates a Gαq-mediated cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3).[4][6][7][8] This triggers the release of calcium (Ca²⁺) from intracellular stores, a key step in initiating smooth muscle contraction.[4][6][7][8]
Troubleshooting Guide
This section addresses common problems encountered during this compound receptor binding assays.
Problem 1: Low or No Specific Binding
-
Possible Cause: Degraded radioligand or test compound.
-
Solution: Aliquot the radioligand upon receipt and store it at -80°C to prevent repeated freeze-thaw cycles. Always verify the age and storage conditions of your compounds.[1]
-
-
Possible Cause: Inactive receptor preparation.
-
Possible Cause: Suboptimal assay buffer.
-
Solution: Optimize the buffer pH, which is typically around 7.4, and the ionic strength.[1]
-
-
Possible Cause: Incorrect incubation time or temperature.
-
Solution: Perform kinetic experiments to determine the time required to reach binding equilibrium. A common starting point is a 1-2 hour incubation at room temperature.[1]
-
-
Possible Cause: Insufficient receptor concentration.
-
Solution: Increase the amount of membrane protein in each well. Conduct a receptor saturation experiment to find the optimal concentration for a strong signal without depleting the radioligand.[1]
-
-
Possible Cause: Rapid dissociation of the ligand.
-
Solution: If the radioligand has a fast "off-rate," it may dissociate during the washing steps. Minimize wash times and use ice-cold wash buffer.[1]
-
Problem 2: High Non-Specific Binding (NSB)
-
Possible Cause: The radioligand is binding to the filter.
-
Solution: Pre-soak the filter plate in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence.[1]
-
-
Possible Cause: The radioligand concentration is too high.
-
Solution: In competition assays, use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-receptor sites.[1]
-
-
Possible Cause: Insufficient blocking agent in the assay buffer.
-
Solution: Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to the surfaces of the reaction tubes or plates.[1]
-
-
Possible Cause: The radioligand is highly lipophilic.
-
Solution: Highly lipophilic compounds can partition into cell membranes, which increases NSB. If possible, select a more hydrophilic radioligand.[1]
-
Problem 3: Inconsistent or Variable Results
-
Possible Cause: Receptor desensitization.
-
Possible Cause: Variability in tissue handling and viability.
-
Solution: Ensure consistent and careful dissection of intestinal tissue. Throughout the experiment, maintain the tissue in an oxygenated physiological salt solution at the appropriate temperature.[9]
-
-
Possible Cause: Pharmacokinetics and bioavailability in in-vivo studies.
-
Solution: The effective concentration at the target site in vivo may not be the same as the nominal concentration used in vitro. Consider the pharmacokinetic properties of your compound.[9]
-
-
Possible Cause: Species-specific differences.
-
Solution: The expression and function of this compound receptors can vary between species. Rodents, for instance, do not have a functional this compound system.[10][11] The potency of this compound agonists can also differ significantly between species, such as being up to 100 times lower in dogs compared to humans.[3]
-
Data Presentation: Buffer Optimization Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 7.4 | The optimal pH should be determined empirically for each experimental setup.[1] |
| Divalent Cations (e.g., Mg²⁺) | 5 mM | Divalent cations can influence receptor conformation and ligand binding. |
| Chelating Agents (e.g., EGTA) | 1 mM | Included to chelate divalent cations that might interfere with the assay.[1] |
| Blocking Agent (e.g., BSA) | 0.1% | Reduces non-specific binding to surfaces.[1] |
| Temperature | Room Temperature (20-25°C) | The optimal temperature should be determined through kinetic experiments.[1] |
| Incubation Time | 60 - 120 minutes | Should be sufficient to reach binding equilibrium.[1] |
Experimental Protocols
Competitive Radioligand Binding Assay Using Filtration
This protocol provides a generalized example for determining the affinity (Ki) of a test compound for the this compound receptor.
1. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [¹²⁵I]-Motilin.[1]
-
Unlabeled Ligand: this compound or Erythromycin (for determining non-specific binding).[1]
-
Membrane Preparation: Homogenized membranes from a cell line (e.g., HEK293) stably expressing the human this compound receptor or from tissues with high receptor expression like rabbit duodenum.[1][3]
-
Test Compounds: Serial dilutions of the compound of interest.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% PEI for at least 30 minutes.[1]
-
Cell Harvester
-
Scintillation Counter and Cocktail
2. Assay Procedure:
-
Dilute the membrane preparation and radioligand in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Add 50 µL of the diluted radioligand to all wells.[1]
-
To start the reaction, add 100 µL of the diluted membrane preparation to all wells.[1]
-
Incubate for 90 minutes at room temperature.[1]
-
Harvest the contents of the plate onto the pre-soaked filter plate using a cell harvester.[1]
-
Rapidly wash the filters three times with ice-cold wash buffer.[1]
-
Dry the filters, add the scintillation cocktail, and measure the radioactivity.[1]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts per minute (cpm) from the total binding cpm.[1]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[1]
Visualizations
Caption: this compound receptor Gq signaling pathway.
Caption: Workflow for a competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
troubleshooting low signal in motilin signaling assays
Welcome to the technical support center for motilin signaling assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low signal output.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its primary function?
This compound is a 22-amino acid peptide hormone secreted by endocrine cells (Mo cells) in the upper small intestine.[1] Its primary role is to regulate gastrointestinal motility.[1][2] It stimulates contractions in the stomach and small intestine, particularly during the fasting state, to move undigested food through the digestive tract. This process is known as the migrating motor complex (MMC).[1][2][3]
Q2: What type of receptor is the this compound receptor and what is its primary signaling pathway?
The this compound receptor (MTLR), also known as GPR38, is a Class A G-protein coupled receptor (GPCR).[2][4] It predominantly couples to Gαq and Gα13 proteins.[5] Upon activation by this compound or an agonist like erythromycin (B1671065), the receptor initiates a Gαq-mediated cascade.[1][5][6][7] This involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5][6][7] This increase in intracellular calcium is a key event leading to smooth muscle contraction.[1][5]
Troubleshooting Low Signal
Q3: I am not seeing any signal, or the signal is very weak in my calcium flux assay after adding a this compound agonist. What are the potential causes?
A low or absent signal in a this compound-activated calcium flux assay can stem from several factors related to the cells, reagents, or the assay protocol itself. Common causes include issues with cell health, low receptor expression, inactive ligands, or suboptimal assay conditions. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Below is a troubleshooting decision tree to guide your investigation.
Q4: My positive control (e.g., ATP or Ionomycin) gives a strong signal, but my this compound agonist does not. What does this indicate?
This is a common scenario that strongly suggests the issue lies with the this compound receptor itself or its specific signaling pathway, rather than with the downstream signal detection components (i.e., the calcium dye and instrumentation).
| Possible Cause | Recommended Solution |
| Low or No Receptor Expression | The cell line may not express the this compound receptor, or expression levels may be too low. Verify receptor expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.[8] |
| Inefficient G-protein Coupling | The this compound receptor may not be efficiently coupling to the endogenous Gαq protein in your cell line. Co-transfecting a "promiscuous" G-protein, such as Gα16, can force the receptor to signal through the calcium pathway and amplify the signal.[8][9] |
| Receptor Desensitization | If cells were exposed to agonists present in serum or media, the this compound receptors might be desensitized. Serum-starve the cells for several hours (4-24 hours) before the assay to allow receptors to reset.[10] |
| Inactive Agonist | The this compound or this compound-agonist (e.g., erythromycin) may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock and perform a full dose-response curve.[8] |
Q5: How can I optimize my cell handling and dye loading procedures to improve signal?
Proper cell culture and dye loading are critical for a successful assay. Small variations can lead to significant signal loss.
| Parameter | Optimization Strategy |
| Cell Health & Viability | Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase. Never allow cells to become over-confluent.[11] |
| Seeding Density | Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to over-confluence and altered cell physiology.[11] Perform a cell titration experiment to find the optimal density. |
| Dye Concentration | Titrate the concentration of your calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). The optimal concentration provides a robust signal without causing cellular toxicity.[12] |
| Dye Loading Time & Temp | Optimize the incubation time and temperature for dye loading. A common starting point is 30-60 minutes at 37°C, but this can vary by cell type.[13][14][15] After loading, allow 20-30 minutes for dye de-esterification at room temperature.[13][15] |
| Use of Probenecid (B1678239) | Include probenecid in the dye loading and assay buffer. Probenecid is an anion-exchange inhibitor that reduces the leakage of the de-esterified dye out of the cell, thereby improving signal retention.[14] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The this compound receptor (MTLR) is a Gq-coupled GPCR. Agonist binding initiates a cascade leading to increased intracellular calcium, which is the basis for many functional assays.
Protocol: Intracellular Calcium Flux Assay using Fura-2 AM
This protocol outlines a general procedure for measuring this compound receptor activation in a 96-well plate format using the ratiometric calcium indicator Fura-2 AM.[13][14][15]
Workflow Overview
Detailed Steps:
-
Cell Plating (Day 1):
-
Culture cells expressing the this compound receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Trypsinize and count the cells, ensuring high viability (>95%).
-
Seed cells into a black, clear-bottom 96-well plate at a pre-optimized density (e.g., 30,000 - 50,000 cells/well) in 100 µL of culture medium.[13]
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Dye Loading (Day 2):
-
Prepare Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Prepare Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute a DMSO stock into Assay Buffer containing 0.02% Pluronic F-127 and 2.5 mM probenecid.[13][14]
-
Gently remove the culture medium from the wells.
-
Wash cells once with 100 µL of warm Assay Buffer.
-
Add 50 µL of Fura-2 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[14]
-
-
Washing and De-esterification:
-
Measurement:
-
Prepare serial dilutions of your this compound agonist in Assay Buffer.
-
Set up the fluorescence plate reader to measure emission at ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.[13][14]
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using an automated injector, add 20-25 µL of the this compound agonist to the wells while continuously recording the fluorescence signal for 2-3 minutes.
-
As a positive control, add a calcium ionophore like Ionomycin at the end of the run to obtain a maximum signal for data normalization.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity from 340 nm excitation to 380 nm excitation (F340/F380) for each time point.[13]
-
Normalize the data by dividing the ratio at each time point by the average baseline ratio.
-
Plot the normalized ratio against time to visualize the calcium flux. The peak response is typically used for constructing dose-response curves.
-
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Structural basis for this compound and erythromycin recognition by this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Comparative Guide to Motilin and Ghrelin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways for two critical gastrointestinal peptides: motilin and ghrelin. While structurally related, their receptors and downstream signaling cascades exhibit key differences that are crucial for understanding their distinct physiological roles and for the development of targeted therapeutics.
Overview of this compound and Ghrelin
This compound and ghrelin are hormones primarily secreted by endocrine cells in the upper gastrointestinal tract. This compound is a 22-amino acid peptide that plays a crucial role in initiating the migrating motor complex (MMC), the cyclical pattern of smooth muscle contractions in the fasted state that helps clear the gut.[1][2] Ghrelin, a 28-amino acid peptide, is unique for its requirement of n-octanoylation for full activity and is widely known as the "hunger hormone" for its role in appetite stimulation.[3] However, ghrelin's functions are pleiotropic, extending to growth hormone (GH) secretion, glucose metabolism, and cardiovascular effects.[2][4][5]
The receptors for this compound (MLN-R) and ghrelin (GHS-R1a) are both G protein-coupled receptors (GPCRs) and share significant amino acid sequence homology (approximately 52%).[4][6][7] Despite this similarity, their ligands do not cross-react; this compound does not bind to the ghrelin receptor and vice versa.[6][7]
Receptor Activation and G-Protein Coupling
The initial step in signaling for both hormones is the binding to their respective GPCRs, which triggers a conformational change and subsequent activation of heterotrimeric G proteins. However, the repertoire of G proteins they engage differs, leading to divergent downstream signaling.
| Feature | This compound Receptor (MLN-R / GPR38) | Ghrelin Receptor (GHS-R1a) |
| Primary Ligand | This compound | Acyl-Ghrelin |
| Endogenous Antagonist | None known | Liver-Expressed Antimicrobial Peptide 2 (LEAP2)[3][8] |
| Primary G-Protein Coupling | Gαq, Gα13[9][10] | Gαq/11[3][8][11] |
| Other G-Protein Coupling | - | Gαi/o, Gα12/13[3][12][13] |
| Constitutive Activity | Low / Not reported | High (approx. 50% of maximal response)[3][11] |
Downstream Signaling Pathways
The primary signaling cascade for both this compound and ghrelin is the Gαq pathway. However, ghrelin's ability to couple to other G proteins and recruit β-arrestin results in a more complex and multifaceted signaling network.
This compound Signaling Pathway
The signaling cascade for this compound is relatively focused, primarily aimed at inducing smooth muscle contraction. Activation of the this compound receptor leads to the engagement of Gαq and Gα13.[9][10]
-
Gαq Pathway : The activated Gαq subunit stimulates phospholipase C (PLC).[1][9][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]
-
Contraction Machinery : The initial, transient muscle contraction is mediated by the Ca2+/calmodulin-dependent activation of Myosin Light Chain Kinase (MLCK).[9][10] The sustained contraction is mediated by a RhoA-dependent pathway (activated by both Gαq and Gα13), which leads to the inhibition of Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its regulatory subunits, CPI-17 (by PKC) and MYPT1 (by Rho Kinase).[9][10]
Ghrelin Signaling Pathway
Ghrelin signaling is considerably more diverse. While it shares the canonical Gαq pathway with this compound, its ability to engage other transducers broadens its physiological impact.
-
Gαq/11 Pathway : This is considered the canonical pathway for many of ghrelin's effects, including GH secretion.[3][8] It follows the same PLC-IP3/DAG-Ca2+ cascade as this compound.[8][11]
-
Other G-protein Pathways :
-
Gαi/o : In some tissues, such as pancreatic β-cells, GHS-R1a can couple to Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent suppression of insulin (B600854) secretion.[12]
-
Gα12/13 : Coupling to Gα12/13 can lead to the activation of the RhoA signaling pathway, which is involved in cytoskeletal rearrangement and gene transcription.[12]
-
-
β-Arrestin Pathway : Upon activation, GHS-R1a can recruit β-arrestin.[8] This leads to receptor internalization and desensitization but can also initiate G protein-independent signaling cascades, such as the activation of the ERK (extracellular signal-regulated kinase) pathway.[8]
-
PI3K/Akt Pathway : Ghrelin has also been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and mediates some of its cardioprotective effects.[5][8]
Quantitative Comparison of Receptor Activation
The following table summarizes key quantitative parameters for this compound and ghrelin receptor activation. Data is derived from studies on smooth muscle cells.
| Parameter | This compound | Ghrelin |
| Receptor Binding Affinity (IC50) | 0.7 ± 0.2 nM[9][10] | Data not available in cited sources |
| Contraction Potency (EC50) | 1.0 ± 0.2 nM[9] | Data not available in cited sources |
Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of a radiolabeled ligand, indicating binding affinity. EC50 (half maximal effective concentration) refers to the concentration required to elicit 50% of the maximal contractile response.
Experimental Protocols
Investigating the signaling pathways of this compound and ghrelin involves several key experimental techniques. Below are detailed methodologies for two fundamental assays.
Intracellular Calcium Imaging using Fura-2 AM
This method measures the increase in intracellular calcium ([Ca2+]i) following receptor activation, a key event in the Gαq pathway. Fura-2 AM is a ratiometric dye that changes its excitation wavelength upon binding to calcium, allowing for quantitative measurements.[15]
Workflow Diagram
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293 cells transfected with the receptor of interest, or primary smooth muscle cells) on glass coverslips 24-48 hours before the experiment.[16]
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).[17]
-
Wash the cells twice with a physiological recording buffer (e.g., HBSS).[16]
-
Dilute the Fura-2 AM stock into the recording buffer to a final concentration of 1-5 µM.[16][18]
-
Incubate the cells with the Fura-2 AM solution for 30 minutes at room temperature in the dark.[16][17]
-
-
De-esterification: Wash the cells twice with fresh recording buffer to remove extracellular dye.[16] Incubate for an additional 30 minutes to allow cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.[17]
-
Imaging:
-
Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped for ratiometric imaging.[16][17]
-
Continuously perfuse the cells with recording buffer.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.[15]
-
Introduce the agonist (this compound or ghrelin) into the perfusion buffer and record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm to 380 nm is calculated. This ratio is directly proportional to the intracellular calcium concentration and can be converted to absolute concentration values using a calibration curve.[18]
Inositol Trisphosphate (IP3) Accumulation Assay
This assay directly quantifies the production of IP3, a key second messenger in the Gαq pathway. It provides a more proximal readout of receptor activation than calcium imaging. The following protocol describes a competitive binding assay format, often utilizing ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology.[19][20]
Methodology:
-
Cell Culture: Grow cells expressing the target receptor in 96-well or 384-well plates.[20]
-
Cell Stimulation:
-
Wash the cells and replace the medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1 (a stable metabolite of IP3), allowing it to accumulate as a surrogate measure of IP3 production.[21]
-
Pre-incubate with any antagonists if required.[20]
-
Add the agonist (this compound or ghrelin) at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[20]
-
-
Cell Lysis: Lyse the cells using the detection reagent buffer provided with the assay kit. This releases the accumulated IP1 into the lysate.
-
Detection (HTRF Example):
-
Data Acquisition: Read the plate on a compatible HTRF plate reader. The reader excites the europium donor (at ~320 nm) and measures the emission at two wavelengths: 620 nm (internal reference) and 665 nm (energy transfer to the acceptor).[20]
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. This ratio is inversely proportional to the amount of IP1 produced by the cells. A standard curve is generated using known concentrations of IP1 to quantify the amount in the cell lysates.[19][22]
Conclusion
While this compound and ghrelin receptors share a common evolutionary origin and a primary Gαq signaling cascade, their signaling networks diverge significantly. This compound signaling is a more focused pathway, primarily dedicated to regulating gastrointestinal smooth muscle contraction via Gαq and Gα13. In contrast, ghrelin signaling is highly pleiotropic. The GHS-R1a receptor's ability to couple to multiple G-protein subtypes (Gαq/11, Gαi/o, Gα12/13) and engage β-arrestin pathways allows it to regulate a wide array of physiological processes, from appetite and metabolism to cardiovascular function.[12][13] These differences underscore the importance of detailed pathway analysis in the development of specific agonists or antagonists for therapeutic intervention in metabolic and gastrointestinal disorders.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ghs-r1a.com [ghs-r1a.com]
- 4. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. brainvta.tech [brainvta.tech]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Motilin and Ghrelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of agonists for the motilin receptor (MLNR) and the ghrelin receptor (GHSR). Despite their structural similarities and related roles in gastrointestinal motility, experimental evidence points to a high degree of specificity for their respective endogenous and synthetic ligands. This document summarizes key binding and functional data, outlines common experimental protocols, and visualizes the distinct signaling pathways.
Introduction
The this compound and ghrelin receptors are both G protein-coupled receptors (GPCRs) that play crucial roles in regulating gastrointestinal function. They share significant structural homology, with approximately 52% overall amino acid identity and up to 86% identity within their transmembrane domains.[1][2][3] This similarity has prompted investigations into the potential for cross-reactivity of their respective agonists. However, numerous studies have demonstrated that despite their structural resemblance, the two receptors exhibit a high degree of ligand selectivity.[1][4][5][6] Ghrelin does not readily bind to or activate the this compound receptor, and this compound does not significantly interact with the ghrelin receptor.[1][5][6]
This guide will delve into the available quantitative data, experimental methodologies used to assess cross-reactivity, and the distinct signaling mechanisms of these two important receptors.
Data Presentation: Quantitative Comparison of Agonist Performance
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of various agonists at the this compound and ghrelin receptors. It is important to note that a direct head-to-head comparison of a wide range of agonists under identical experimental conditions is not extensively available in the current literature. The data presented here are compiled from various studies and highlight the general lack of cross-reactivity.
Table 1: Binding Affinity (Ki) of Agonists at this compound and Ghrelin Receptors
| Agonist | Receptor | Ki (nM) | Cell Line/Tissue |
| This compound | This compound Receptor | 2.3 | Chinese Hamster Ovary (CHO) cells |
| Erythromycin | This compound Receptor | 19,000 | Chinese Hamster Ovary (CHO) cells |
| Ulimorelin (TZP-101) | Ghrelin Receptor | 16 | Human Ghrelin Receptor |
| Ghrelin | This compound Receptor | Very Weak Interaction | Rabbit antrum membranes |
Table 2: Functional Potency (EC50) of Agonists at this compound and Ghrelin Receptors
| Agonist | Receptor | EC50 (nM) | Assay | Cell Line/Tissue |
| This compound | This compound Receptor | 0.3 | Calcium Mobilization | Chinese Hamster Ovary (CHO) cells |
| Erythromycin | This compound Receptor | 920 | Calcium Mobilization | Chinese Hamster Ovary (CHO) cells |
| Ulimorelin (TZP-101) | Ghrelin Receptor | 29 | Calcium Mobilization (Aequorin) | Human Ghrelin Receptor |
Signaling Pathways
Both this compound and ghrelin receptors are coupled to G proteins, initiating intracellular signaling cascades upon agonist binding. However, their primary signaling pathways differ, contributing to their distinct physiological effects.
The This compound receptor is predominantly coupled to the Gαq/11 subunit.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10][11][12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9][10][11][12] This increase in intracellular calcium is a key mechanism for smooth muscle contraction in the gastrointestinal tract.
Figure 1: this compound receptor signaling pathway.
The ghrelin receptor also couples to Gαq/11 , leading to a similar calcium mobilization cascade. However, the ghrelin system is more complex, with evidence of biased agonism, where different agonists can preferentially activate certain signaling pathways over others.[13][14] Additionally, the ghrelin receptor exhibits high constitutive activity, meaning it can signal even in the absence of a bound agonist.[13]
Figure 2: Ghrelin receptor signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the binding and functional activity of this compound and ghrelin receptor agonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Figure 3: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably or transiently expressing the this compound or ghrelin receptor.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-motilin or [¹²⁵I]-ghrelin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).[15][16][17][18][19]
Methodology:
-
Cell Culture: Cells stably expressing the this compound or ghrelin receptor (e.g., CHO or HEK293 cells) are cultured in 96-well or 384-well plates.[15][17]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17][18]
-
Agonist Addition: Varying concentrations of the agonist are added to the wells.
-
Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader (e.g., FLIPR).[15][18]
-
Data Analysis: A dose-response curve is generated by plotting the peak fluorescence response against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
The available evidence strongly indicates that despite the structural homology between the this compound and ghrelin receptors, there is a high degree of ligand specificity. Agonists for the this compound receptor do not significantly activate the ghrelin receptor, and vice versa. This lack of cross-reactivity is crucial for the development of targeted therapeutics for gastrointestinal disorders. The distinct signaling pathways and the potential for biased agonism, particularly at the ghrelin receptor, offer exciting avenues for the design of novel drugs with improved efficacy and side-effect profiles. Further research, including direct comparative studies of a broader range of agonists under standardized conditions, will continue to refine our understanding of the pharmacology of these important receptor systems.
References
- 1. Effects of this compound Receptor Agonists and Ghrelin in Human this compound receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. youtube.com [youtube.com]
- 11. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Video: IP3/DAG Signaling Pathway [jove.com]
- 13. Ghrelin and this compound Control Systems in GI Physiology and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ghrelin and this compound receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. youtube.com [youtube.com]
The Role of Motilin in Interdigestive Motility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of motilin's role in regulating interdigestive gastrointestinal motility against other prokinetic agents. Supported by experimental data, this document delves into the signaling pathways, comparative efficacy of this compound agonists, and detailed methodologies for key experiments, offering a comprehensive resource for researchers in gastroenterology and pharmacology.
The interdigestive migrating motor complex (MMC) is a crucial housekeeping process of the gastrointestinal (GI) tract, responsible for clearing undigested food and preventing bacterial overgrowth in the small intestine during fasting periods.[1][2] this compound, a 22-amino acid peptide hormone, is a key regulator of the MMC, particularly initiating its powerful contractile Phase III in the stomach.[3][4] This guide explores the validation of this compound's physiological role and evaluates the performance of its agonists in comparison to other classes of prokinetic drugs.
Comparative Performance of Prokinetic Agents
The prokinetic effects of this compound agonists are most relevant when compared to other classes of drugs that also enhance gastrointestinal motility. The following tables summarize quantitative data from in vitro and in vivo studies, offering a side-by-side comparison of their performance.
Table 1: In Vitro Potency and Efficacy of Prokinetic Agents on Gastric Smooth Muscle
| Compound | Target Receptor | Potency (EC50/IC50) | Efficacy (Emax) | Species/Tissue | Reference |
| This compound | This compound Receptor | ~1.0 nM (EC50) | High | Guinea Pig Gastric Smooth Muscle Cells | [5] |
| [Nle13]this compound | This compound Receptor | 0.003–0.3 µM | High | Rabbit Stomach | [1] |
| Erythromycin | This compound Receptor | 0.3–10 µM | High | Rabbit Stomach | [1] |
| Tegaserod (B130379) | 5-HT4 Receptor | 0.1–10 µM | Moderate | Rabbit Stomach | [1] |
| Metoclopramide | D2 Antagonist/5-HT4 Agonist | - | 95 ± 29% (facilitation of EFS-evoked contractions) | Human Stomach | [2] |
| Prucalopride | 5-HT4 Receptor | - | 42 ± 9% (facilitation of EFS-evoked contractions) | Human Stomach | [2] |
Table 2: In Vivo Effects of Prokinetic Agents on Gastrointestinal Motility
| Agent | Dose & Route | Effect on Gastric Emptying/Transit | Animal Model | Reference |
| Erythromycin | 6 mg/kg (p.o.) | No significant effect on postoperative ileus | Rat | [6] |
| Cisapride | 10 mg/kg (p.o.) | Increased transit after surgery | Rat | [6] |
| Metoclopramide | 20 mg/kg (p.o.) | Decreased transit after surgery | Rat | [6] |
| Prucalopride | - | Tended to increase transit post-surgery | Rat | [6] |
| Cisapride | 10 mg/kg (p.o.) | Most effective in reversing morphine-induced SIT delay | Mouse | [7][8] |
| Metoclopramide | 20 mg/kg (p.o.) | Most effective in reversing morphine-induced GE delay | Mouse | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to validate them, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for assessing prokinetic agents.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound's role in interdigestive motility.
In Vitro Smooth Muscle Contraction Assay
This assay directly measures the contractile response of GI smooth muscle to a prokinetic agent.
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in inducing smooth muscle contraction.
Materials:
-
Isolated gastrointestinal tissue (e.g., rabbit stomach strips, guinea pig ileum).
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).
-
Krebs-Ringer bicarbonate solution.
-
Force-displacement transducer and data acquisition system.
-
Test compounds (e.g., this compound, erythromycin) and control substances (e.g., acetylcholine, carbachol).
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired gastrointestinal segment in cold Krebs-Ringer solution. Prepare longitudinal or circular muscle strips (e.g., 2 mm x 10 mm).
-
Mounting: Suspend the muscle strips in the organ baths containing Krebs-Ringer solution, with one end attached to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Viability Check: Elicit a maximal contraction with a high concentration of KCl or a standard agonist like carbachol (B1668302) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Compound Addition: Add the test compound in a cumulative, concentration-dependent manner to the organ bath. Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Record the isometric contractions at each concentration.
-
Data Analysis: Normalize the responses to the maximal contraction induced by the standard agonist. Plot the concentration-response curve and calculate the EC50 and Emax values using non-linear regression.[9]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound for the this compound receptor.
Materials:
-
Cell membranes expressing the this compound receptor (from cell culture or tissue homogenates).
-
Radiolabeled ligand (e.g., ¹²⁵I-motilin).
-
Unlabeled test compound.
-
Binding buffer.
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plates. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. Calculate the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]
In Vivo Gastrointestinal Manometry
This technique measures pressure changes within the GI tract to assess motor activity, including the MMC.
Objective: To evaluate the effect of a prokinetic agent on the frequency, amplitude, and propagation of the MMC in a conscious animal model.
Materials:
-
Animal model (e.g., dog, with chronically implanted strain gauge transducers or a manometry catheter).
-
Manometry catheter with multiple pressure sensors.
-
Data acquisition system.
-
Test compound and vehicle control.
Procedure:
-
Animal Preparation: The animal is fasted overnight to ensure an interdigestive state.
-
Catheter Placement: A manometry catheter is passed through the nose or a fistula into the stomach and small intestine.
-
Baseline Recording: Record baseline motor activity for a sufficient period to observe at least one full MMC cycle.
-
Compound Administration: Administer the test compound or vehicle intravenously or orally.
-
Post-Dose Recording: Continue to record GI motility for several hours to observe any changes in the MMC pattern (e.g., induction of a premature Phase III, increased frequency of MMCs).
-
Data Analysis: Analyze the manometry tracings to quantify the characteristics of the MMC, including the frequency of Phase III, the amplitude of contractions, and the propagation velocity along the small intestine. Compare the data from the treatment period to the baseline and vehicle control periods.[12]
Conclusion
The validation of this compound's role in interdigestive motility is well-established, with substantial evidence supporting its function as a primary initiator of Phase III of the migrating motor complex in the stomach. This compound receptor agonists, such as erythromycin, have demonstrated prokinetic effects by mimicking the action of endogenous this compound. However, comparative studies reveal that the efficacy of these agents can vary depending on the specific context and animal model.[6] Furthermore, alternatives such as 5-HT4 receptor agonists present a different mechanism of action with varying degrees of effectiveness.[1][13] For drug development professionals, a thorough understanding of the distinct signaling pathways and a rigorous application of the described experimental protocols are essential for the successful development of novel and effective prokinetic therapies.
References
- 1. Differences between the abilities of tegaserod and this compound receptor agonists to stimulate gastric motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs acting at 5-HT4 , D2 , this compound, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs acting at 5‐HT4, D2, this compound, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach | Semantic Scholar [semanticscholar.org]
- 4. Brief guidelines for beginners on how to perform and analyze esophageal high-resolution manometry | Gastroenterología y Hepatología [elsevier.es]
- 5. This compound receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different prokinetic agents and a novel enterokinetic agent on postoperative ileus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. High-Resolution Manometry in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences between the abilities of tegaserod and this compound receptor agonists to stimulate gastric motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Motilin Fragments on Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of motilin and its fragments, focusing on their receptor binding affinities and subsequent functional activities. The information presented is supported by experimental data from peer-reviewed literature to aid in the design of novel therapeutics targeting gastrointestinal motility disorders.
This compound, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal motility, most notably for its role in initiating the migrating motor complex (MMC).[1][2] Its biological effects are mediated through the this compound receptor (MTLR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[3][4][5] Understanding the structure-activity relationship of this compound is crucial for developing potent and specific agonists for this receptor.
Structure-Function Relationship of this compound
In vitro studies have consistently shown that the biological activity of this compound is primarily located in its N-terminal region.[1][2] Truncated N-terminal fragments retain significant receptor binding affinity and efficacy in stimulating downstream signaling and smooth muscle contraction.[1][6] Conversely, the C-terminal portion of the peptide is less critical for receptor activation but may play a role in receptor desensitization and internalization.[1][3] Structure-function relationship studies suggest three distinct regions within the this compound sequence: the N-terminal [1-7] region, which is the minimum basic structure for binding and biological activity; a transit region [8-9]; and the C-terminal [10-22] region, which is thought to form an α-helix that stabilizes the binding of the N-terminus to the receptor.[7][8]
Comparative Analysis of this compound Fragment Activity
The binding affinity and functional potency of various this compound fragments have been evaluated using several in vitro assays. Competitive binding assays are typically used to determine the affinity of these fragments for the this compound receptor, expressed as the inhibition constant (Ki) or dissociation constant (Kd).[1] Functional potency is often assessed by measuring the fragment's ability to elicit a biological response, such as intracellular calcium mobilization or smooth muscle contraction, and is quantified by the half-maximal effective concentration (EC50).[1]
Table 1: Comparative Receptor Binding Affinity and Functional Potency of this compound Fragments
| Fragment Description | Assay Type | Species | Receptor Binding Affinity (Ki/Kd/pIC50) | Functional Potency (EC50/pA2) | Reference |
| This compound (1-22) (Full-Length) | Radioligand Binding | Human, Rabbit | High | High | [9][10] |
| This compound (1-19) | Radioligand Binding | Human, Rabbit | Similar to this compound (1-22) | - | [9] |
| This compound (1-15) | Radioligand Binding | Human, Rabbit | Similar to this compound (1-22) | - | [9] |
| This compound (1-12) | Radioligand Binding | Human, Rabbit | Reduced affinity compared to this compound (1-22) | - | [9] |
| This compound (1-9) | Radioligand Binding | Human, Rabbit | Significantly reduced affinity | Devoid of contractile capacity | [6][9] |
| This compound (2-22) | Muscle Contraction | Rabbit | - | >1000 times less potent than this compound (1-22) | [6] |
| This compound (3-22) | Muscle Contraction | Rabbit | - | >1000 times less potent than this compound (1-22) | [6] |
| Cyclic Peptide Antagonists (derived from [1-4] fragment) | Muscle Contraction | Rabbit | - | Potent antagonists (pA2 > 7) | [11] |
Note: Specific quantitative values for Ki, Kd, and EC50 are often reported in individual studies and can vary based on experimental conditions. This table provides a qualitative summary based on the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound fragments to the this compound receptor.[1]
Protocol:
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the this compound receptor, such as rabbit antrum smooth muscle or Chinese Hamster Ovary (CHO) cells stably expressing the human this compound receptor.[1]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]-motilin) and varying concentrations of the unlabeled this compound fragment being tested.[1][7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled fragment that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay
This assay measures the ability of this compound fragments to induce contraction in isolated smooth muscle strips.[1]
Protocol:
-
Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from the rabbit duodenum or other suitable gastrointestinal tissues.[1]
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[1]
-
Isometric Tension Recording: The muscle strips are connected to an isometric force transducer to record changes in muscle tension.[1]
-
Drug Application: After an equilibration period, cumulative concentrations of the this compound fragment are added to the organ bath.[1]
-
Data Analysis: The increase in muscle tension at each concentration is measured, and a concentration-response curve is constructed to determine the EC50 value and the maximum contractile response.[1]
Intracellular Calcium Mobilization Assay
This assay quantifies the ability of this compound fragments to stimulate an increase in intracellular calcium concentration, a key second messenger in this compound receptor signaling.[1]
Protocol:
-
Cell Culture and Loading: Cells stably expressing the this compound receptor (e.g., CHO-MTLR cells) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The loaded cells are stimulated with varying concentrations of the this compound fragment.
-
Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The increase in intracellular calcium concentration in response to different concentrations of the this compound fragment is calculated to determine the EC50 value.[1]
Signaling Pathways
The binding of this compound and its agonist fragments to the this compound receptor initiates a cascade of intracellular events.[1] The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1][12] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][12] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which is a key event in smooth muscle contraction.[1][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for this compound and erythromycin recognition by this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-terminal portion of this compound determines its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The rabbit this compound receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of this compound antagonists derived from the [1-4] fragment of porcine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Motilin and Erythromycin: Unraveling Their Prokinetic Effects on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous hormone motilin and the macrolide antibiotic erythromycin (B1671065), both potent agonists of the this compound receptor, and their subsequent effects on gastrointestinal (GI) motility. This analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to aid in research and drug development.
Mechanism of Action: A Shared Target
Both this compound, a 22-amino acid peptide hormone, and erythromycin, a macrolide antibiotic, exert their prokinetic effects by binding to and activating the this compound receptor (MTLR), a G protein-coupled receptor (GPCR).[1][2] This receptor is predominantly expressed on smooth muscle cells and in the myenteric plexus of the GI tract.[3][4] Activation of the MTLR initiates a signaling cascade that leads to smooth muscle contraction, a key component of the migrating motor complex (MMC), which is the characteristic pattern of GI motility during the fasting state.[5]
While both molecules act as agonists, their structural differences lead to variations in binding affinity and potency, which are reflected in their physiological effects.[1][2]
Quantitative Comparison of Performance
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and erythromycin's performance in key assays.
Table 1: Receptor Binding Affinity and Functional Potency
| Agonist | Parameter | Value | Assay | System | Reference(s) |
| This compound | Ki | 0.31 nM | Radioligand Binding | Rabbit colon muscle homogenates | [6] |
| EC50 (Ca2+ Mobilization) | 36 nM | Calcium Mobilization | CHO cells expressing human this compound receptor | [7] | |
| EC50 (Muscle Contraction) | 92 nM | In vitro Muscle Contraction | Human colon circular muscle strips | [8] | |
| Erythromycin | Ki | 84.0 nM | Radioligand Binding | Rabbit colon muscle homogenates | [6] |
| Ki | 19 µM | Radioligand Binding | CHO cells expressing human this compound receptor | [7] | |
| EC50 (Ca2+ Mobilization) | 0.92 µM | Calcium Mobilization | CHO cells expressing human this compound receptor | [7] | |
| EC50 (Muscle Contraction) | 2 pM | In vitro Muscle Contraction | Rabbit colon myocytes | [6] | |
| EC50 (Muscle Contraction) | 31 µM | In vitro Muscle Contraction | Human colon circular muscle strips | [8] |
Table 2: Physiological Effects on Gut Motility
| Agonist | Parameter | Effect | Model/Population | Reference(s) |
| Erythromycin | Lower Esophageal Sphincter (LES) Pressure | Increase from 21.1 to 37.5 mm Hg | Healthy volunteers | [9] |
| Lower Esophageal Sphincter (LES) Pressure | Increase from 13.9 to 28.9 mm Hg | Patients with GERD | [10] | |
| Gastric Emptying | Significantly promoted in hMTLR-Tg mice | Transgenic mice expressing human this compound receptor | [3] |
Signaling Pathways
The activation of the this compound receptor by either this compound or erythromycin triggers a Gq/11 protein-coupled signaling cascade. This pathway is pivotal in translating the agonist binding into a physiological response, namely smooth muscle contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for this compound and erythromycin recognition by this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the gastric motility response to human this compound and erythromycin in human this compound receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Erythromycin contracts rabbit colon myocytes via occupation of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antibiotic azithromycin is a this compound receptor agonist in human stomach: comparison with erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contractile effects and intracellular Ca2+ signalling induced by this compound and erythromycin in the circular smooth muscle of human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin, this compound, and the esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin strengthens the defective lower esophageal sphincter in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Case for Motilin: Validating a Prokinetic Target for Gastroparesis
For researchers, scientists, and drug development professionals, the quest for effective gastroparesis treatments has been a long and challenging journey. This debilitating disorder, characterized by delayed gastric emptying, presents a significant unmet medical need. Among the various therapeutic avenues explored, the motilin receptor has emerged as a compelling target. This guide provides a comprehensive comparison of this compound-targeted therapies against other alternatives, supported by experimental data and detailed methodologies, to validate its position in the gastroparesis treatment landscape.
This compound, a 22-amino acid peptide hormone, plays a crucial role in gastrointestinal motility.[1] It is secreted by enteroendocrine cells in the upper small intestine and initiates the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food from the stomach and small intestine during the fasting state.[1][2] The prokinetic effects of this compound are mediated through its G protein-coupled receptor, the this compound receptor (MLNR), which is found on smooth muscle cells and enteric neurons.[3] This intrinsic mechanism of action makes the this compound receptor a logical and promising target for therapeutic intervention in gastroparesis.
This compound Receptor Agonists: A Historical and Clinical Perspective
The prokinetic properties of the macrolide antibiotic erythromycin, a potent this compound receptor agonist, were discovered serendipitously.[4] This discovery paved the way for the development of specific this compound agonists, known as "motilides," designed to stimulate gastric emptying without the antibiotic effects of erythromycin.[4]
While early motilides like ABT-229 showed initial promise, they ultimately failed in large clinical trials due to a lack of efficacy in relieving symptoms.[4] More recent developments have focused on non-macrolide, small-molecule this compound receptor agonists with improved pharmacological profiles, such as mitemcinal (B139708) and camicinal (B1668245) (GSK962040).
Clinical studies have demonstrated that this compound receptor agonists can significantly accelerate gastric emptying in patients with both diabetic and idiopathic gastroparesis.[5][6] For instance, mitemcinal was shown to be capable of accelerating gastric emptying in these patient populations.[5] Similarly, the small molecule this compound receptor agonist camicinal (GSK962040) has been shown to be well-tolerated and effective in increasing gastric emptying in healthy volunteers and patients with type 1 diabetes and gastroparesis.[7][8]
Quantitative Comparison of Therapeutic Agents
To provide a clear comparison of the efficacy of various prokinetic agents, the following table summarizes key quantitative data from clinical trials.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | This compound Receptor Agonist | Gastric half-emptying time (t½) for liquids and solids | Liquids: t½ reduced from 51 ± 6 min to 22 ± 11 min (P < 0.01). Solids: t½ reduced from 111 ± 4 min to 51 ± 12 min (P < 0.01) in patients with diabetic gastroparesis. | [6] |
| Mitemcinal | This compound Receptor Agonist | Meal retention at 240 minutes | Significant improvement in meal retention even at the lowest dose, with the greatest improvement in the 30 mg bid group (75% vs. 10% in placebo). | [5] |
| Camicinal (GSK962040) | This compound Receptor Agonist | Gastric emptying | Accelerated gastric emptying in healthy volunteers and in patients with type 1 diabetes and gastroparesis. Maintained effect over 14 days of repeat dosing. | [7][8][9] |
| Relamorelin | Ghrelin Receptor Agonist | Gastric emptying, nausea, and vomiting | Mixed results on gastric emptying in diabetic gastroparesis; however, it reduced nausea and vomiting. | [10][11] |
| Prucalopride | 5-HT4 Receptor Agonist | Gastric emptying | Considered a promising investigational therapy for gastroparesis. | [12][13] |
| Aprepitant | Neurokinin-1 (NK1) Receptor Antagonist | Nausea and vomiting | Considered a promising investigational therapy for gastroparesis, primarily targeting symptoms. | [12][13] |
Experimental Protocols: Measuring Gastric Emptying
A cornerstone for evaluating the efficacy of prokinetic agents is the accurate measurement of gastric emptying. The most widely accepted and utilized method is gastric emptying scintigraphy .
Gastric Emptying Scintigraphy Protocol
-
Patient Preparation: Patients are required to fast overnight. Any medications that could affect gastric motility are discontinued (B1498344) prior to the study. For diabetic patients, blood glucose levels are monitored and controlled as hyperglycemia can delay gastric emptying.[14]
-
Radiolabeled Meal: The patient consumes a standardized meal, typically a low-fat, egg-based meal, labeled with a radioactive isotope (e.g., Technetium-99m sulfur colloid).
-
Imaging: Immediately after meal ingestion, and at standardized time points thereafter (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying. The results are often expressed as the percentage of the meal retained at specific times or as the gastric half-emptying time (t½).
Visualizing the Validation Pathway
To better understand the scientific rationale and experimental workflow, the following diagrams illustrate key processes.
Caption: this compound receptor signaling pathway in smooth muscle cells.
Caption: Workflow for validating a therapeutic target for gastroparesis.
Comparison with Alternative Therapeutic Strategies
While this compound receptor agonists present a targeted approach to improving gastric motility, other therapeutic strategies for gastroparesis exist, each with its own mechanism and clinical profile.
-
Ghrelin Receptor Agonists (e.g., Relamorelin): Ghrelin, structurally related to this compound, also stimulates gastric emptying.[10] However, its role in appetite stimulation and potential for off-target effects differentiate it from the more GI-focused this compound.[10][11] Clinical trials with ghrelin agonists have shown mixed results on gastric emptying but have demonstrated efficacy in reducing nausea and vomiting.[10][11]
-
Serotonin 5-HT4 Receptor Agonists (e.g., Prucalopride): These agents enhance acetylcholine (B1216132) release from enteric neurons, thereby stimulating gastrointestinal motility. Prucalopride is an emerging therapeutic option for gastroparesis.[12][13]
-
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone): These have been the mainstay of treatment but are associated with significant side effects, including tardive dyskinesia with metoclopramide, limiting their long-term use.[15]
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant): These agents primarily target the symptoms of nausea and vomiting rather than the underlying delayed gastric emptying.[12][13]
-
Non-Pharmacological Interventions: For refractory cases, more invasive options such as gastric electrical stimulation (GES) and gastric per-oral endoscopic myotomy (G-POEM) are being utilized.[12] GES involves the implantation of a device that delivers electrical pulses to the stomach muscles, while G-POEM is an endoscopic procedure to cut the pyloric muscle.[12]
Conclusion: The Validated Promise of this compound Agonists
The validation of this compound as a therapeutic target for gastroparesis is supported by a strong physiological rationale and accumulating clinical evidence. This compound receptor agonists directly address the core pathophysiological issue of impaired gastric motility. While the journey of motilides has had its setbacks, the development of new-generation, non-macrolide agonists with improved safety and efficacy profiles holds significant promise.
Compared to other therapeutic options, this compound agonists offer a targeted prokinetic effect. As our understanding of the complex pathophysiology of gastroparesis deepens, a multi-faceted approach to treatment is likely to be the most effective. In this context, this compound receptor agonists are poised to become a valuable and validated tool in the therapeutic arsenal (B13267) for managing this challenging condition. Further research and ongoing clinical trials will continue to refine their role and optimize patient outcomes.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial: effect of mitemcinal (a this compound agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on gastric emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin and this compound receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current and Emerging Therapeutic Options for Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gastroparesis: a review of current and emerging treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
A Comparative Guide to the Efficacy of Motilin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various motilin receptor agonists, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these prokinetic agents.
The this compound receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility. Its activation initiates the migrating motor complex (MMC), a series of coordinated contractions that move food through the digestive tract.[1][2] Agonists of this receptor have been developed to treat conditions characterized by delayed gastric emptying, such as gastroparesis.[3][4] This guide compares the efficacy of several key this compound receptor agonists: the endogenous peptide this compound, the macrolide antibiotic erythromycin (B1671065), and the newer generation small molecule agonist, camicinal (B1668245) (GSK962040).
Quantitative Comparison of Agonist Performance
The following table summarizes the quantitative data on the binding affinity and functional potency of various this compound receptor agonists from preclinical and clinical studies. Direct head-to-head comparisons under identical experimental conditions are limited in the literature, and values can vary depending on the specific assay and tissue used.
| Agonist | Parameter | Value | Species/System | Reference |
| This compound | IC50 (Binding Affinity) | 0.7 ± 0.2 nM | Rabbit gastric and intestinal smooth muscle cells | [5][6] |
| EC50 (Contraction) | 1.0 ± 0.2 nM | Rabbit gastric and intestinal smooth muscle cells | [6] | |
| EC50 (Intracellular Ca2+) | 36 nM | CHO cells expressing human this compound receptor | [7] | |
| Erythromycin | pEC50 (Agonist Activity) | 7.3 | Human this compound receptor | [8] |
| Ki (Binding Affinity) | 19 µM | CHO cells expressing human this compound receptor | [7] | |
| EC50 (Intracellular Ca2+) | 0.92 µM | CHO cells expressing human this compound receptor | [7] | |
| IC50 (Binding Displacement) | 1.3 x 10-7 M | Rabbit duodenal smooth muscle | [9] | |
| EC50 (Contraction) | 2.0 x 10-6 M | Rabbit duodenal smooth muscle | [9] | |
| Azithromycin (B1666446) | Ki (Binding Affinity) | 20 µM | CHO cells expressing human this compound receptor | [7] |
| EC50 (Intracellular Ca2+) | 2.9 µM | CHO cells expressing human this compound receptor | [7] | |
| Camicinal (GSK962040) | pEC50 (Agonist Activity) | 7.9 | Human this compound receptor | [8] |
| Gastric Emptying Time (GET) Reduction | -115.4 min (vs. placebo) | Healthy male subjects (125 mg single dose) | [10][11] | |
| Gastric Emptying Half-Time (GE t½) Reduction | 22-43% (vs. placebo) | Healthy volunteers (50-150 mg single doses) | [12] | |
| Gastric Emptying BTt1/2 | 117 min (pre-treatment) vs. 76 min (post-treatment) | Critically ill feed-intolerant patients (50 mg enteral dose) | [13][14][15] | |
| Mitemcinal (B139708) | Improvement in Meal Retention at 240 min | 75% (30 mg bid) vs. 10% (placebo) | Patients with idiopathic and diabetic gastroparesis | [16] |
Signaling Pathways
Activation of the this compound receptor on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated through the coupling of the receptor to Gq and G13 proteins.[5]
Caption: this compound receptor signaling pathway leading to smooth muscle contraction.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and interpretation of related research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the this compound receptor.
-
Cell/Tissue Preparation: Membranes are prepared from cells stably expressing the human this compound receptor (e.g., CHO or HEK293 cells) or from gastrointestinal smooth muscle tissue homogenates.[1][7][9][17]
-
Radioligand: Iodinated this compound ([¹²⁵I]-motilin) is used as the radioligand.[7]
-
Assay Procedure:
-
Cell membranes or tissue homogenates are incubated with a fixed concentration of [¹²⁵I]-motilin and varying concentrations of the competitor compound (e.g., erythromycin, camicinal).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
-
Data Analysis: The amount of bound radioactivity is measured, and the data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).[1]
-
Cell Culture: Cells stably expressing the this compound receptor (e.g., CHO cells) are cultured in 96-well plates.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
-
Agonist Addition: Varying concentrations of the agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
In Vitro Muscle Strip Contraction Assay
This assay assesses the direct effect of this compound agonists on the contractility of gastrointestinal smooth muscle.
-
Tissue Preparation: Smooth muscle strips are prepared from the desired region of the gastrointestinal tract (e.g., rabbit duodenum, human gastric antrum).[8][9][18]
-
Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the muscle strips is recorded using an isometric force transducer.
-
Experimental Protocol:
-
After an equilibration period, the viability of the tissue is confirmed by stimulation with a known contractile agent (e.g., acetylcholine).
-
Cumulative concentration-response curves are generated by the stepwise addition of the this compound agonist.
-
-
Data Analysis: The contractile response is measured as the increase in tension from the baseline. The EC50 and maximum effect (Emax) are determined from the concentration-response curve.
In Vivo Gastric Emptying Studies
These studies evaluate the prokinetic effect of this compound agonists in living organisms.
-
Subjects: Studies are conducted in various species, including mice, rabbits, and humans (healthy volunteers or patients with gastroparesis).[8][10][16][19]
-
Methodology (Scintigraphy - Human):
-
Subjects ingest a standardized meal labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).
-
Serial images of the stomach are acquired using a gamma camera at specified time points.
-
The rate of gastric emptying is determined by measuring the amount of radioactivity remaining in the stomach over time.[16]
-
-
Methodology (Breath Test - Human):
-
Subjects ingest a meal containing a non-radioactive isotope (e.g., ¹³C-octanoic acid).
-
The labeled substrate is metabolized in the liver after being absorbed in the small intestine, and the labeled CO₂ is exhaled.
-
Breath samples are collected at regular intervals, and the ¹³CO₂/¹²CO₂ ratio is measured to determine the rate of gastric emptying.[14][15]
-
-
Data Analysis: The primary endpoint is typically the gastric emptying half-time (t½), which is the time it takes for 50% of the meal to empty from the stomach.
Discussion
The available data indicate that while endogenous this compound exhibits high potency in preclinical models, the clinical utility of macrolide agonists like erythromycin has paved the way for the development of novel prokinetic agents.[1] Erythromycin and the related antibiotic azithromycin act as this compound receptor agonists, but their long-term use is limited by the risk of antibiotic resistance and potential side effects.[1][3][7]
Newer, non-motilide, small molecule agonists such as camicinal (GSK962040) have been designed to have high selectivity for the this compound receptor and to minimize receptor desensitization, a phenomenon observed with repeated administration of macrolides.[3][12][20] Clinical trials with camicinal have demonstrated its ability to accelerate gastric emptying in both healthy volunteers and patients with feed intolerance.[10][11][13][14][15] Mitemcinal, another orally active this compound agonist, has also shown prokinetic activity in patients with gastroparesis.[16]
The efficacy of this compound receptor agonists can also be dependent on the region of the gastrointestinal tract and the specific neuronal pathways they modulate.[18][19][20] For instance, at low concentrations, some agonists appear to facilitate cholinergic neurotransmission, while at higher concentrations, they may directly stimulate smooth muscle contraction.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. reprocell.com [reprocell.com]
- 3. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin: a this compound agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antibiotic azithromycin is a this compound receptor agonist in human stomach: comparison with erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK962040: a small molecule, selective this compound receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin is a this compound receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of camicinal, a novel this compound agonist, on gastro-esophageal function in healthy humans-a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. d-nb.info [d-nb.info]
- 14. The effect of camicinal (GSK962040), a this compound agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical trial: effect of mitemcinal (a this compound agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythromycin contracts rabbit colon myocytes via occupation of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regional- and agonist-dependent facilitation of human neurogastrointestinal functions by this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound Receptor Agonists and Ghrelin in Human this compound receptor Transgenic Mice [mdpi.com]
- 20. Can small non-peptide this compound agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Motilin's Effects Across Gastrointestinal Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of motilin across different segments of the gastrointestinal (GI) tract. This compound, a 22-amino acid polypeptide hormone, is a key regulator of GI motility, primarily known for its role in initiating the migrating motor complex (MMC) during the interdigestive state.[1][2][3] Understanding its differential effects along the GI tract is crucial for the development of prokinetic agents and therapies for motility disorders.
Overview of this compound's Actions
This compound is secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[2][4] Its plasma levels rise cyclically during fasting, triggering the characteristic Phase III contractions of the MMC.[3][5] This "housekeeping" wave of contractions sweeps undigested material from the stomach and small intestine into the large intestine, preventing bacterial overgrowth.[2][6] this compound's effects are mediated through its G protein-coupled receptor (GPCR), the this compound receptor (MTLR or GPR38), which is found on smooth muscle cells and enteric neurons.[1][7][8]
Comparative Effects of this compound on Gastrointestinal Motility
The responsiveness of different GI segments to this compound varies, reflecting the distribution of its receptors and the specific physiological roles of each segment. The following tables summarize the quantitative effects of this compound on various parts of the GI tract.
Esophagus
While this compound does not affect the contractility of the esophageal body, it has a significant impact on the lower esophageal sphincter (LES).[2]
| Parameter | Species | This compound Dose | Effect | Citation |
| LES Pressure | Dog (unanesthetized) | 0.009 - 0.05 µg/kg | Significant rise in resting pressure and contractions | [9][10] |
| LES Pressure | Dog (unanesthetized) | > 0.05 µg/kg | Repetitive high-amplitude contractions | [9][10] |
| LES Pressure | Opossum (unanesthetized) | 25 - 400 ng/kg | Dose-related contractile response mimicking MMC-related phasic contractions | [11] |
| LES Pressure | Human (healthy volunteers) | Erythromycin (B1671065) (this compound agonist) | Significant increase in LES pressure | [12] |
| Esophageal Peristalsis | Human (healthy volunteers) | Atilmotin (this compound agonist) 150 µg IV | Disruption of esophageal peristalsis, lower amplitude, and failed contractions | [13] |
Stomach
The stomach is a primary target for this compound, where it initiates powerful contractions to clear residual contents during fasting. This compound receptors are highly concentrated in the pyloric antrum.[6]
| Parameter | Species | This compound/Agonist Dose | Effect | Citation |
| Gastric Motility | Human, Dog, Suncus murinus | Endogenous/Exogenous this compound | Initiates Phase III of the migrating motor complex (MMC) | [1][8] |
| Gastric Contractions | Dog | 2 µg/kg IV | Marked increase in frequency and strength of antral and fundal contractions | [14] |
| Gastric Pressure | Human (healthy volunteers) | Atilmotin 150 µg IV | Increased proximal gastric pressure by 6.5 mmHg | [13] |
| Gastric Emptying | Human | Erythromycin | Accelerates gastric emptying | [3] |
| Pepsin Production | General | - | Stimulates the production of pepsin | [2][6] |
Small Intestine
This compound's effects continue into the small intestine, propagating the contractile wave of the MMC to move contents towards the colon.
| Parameter | Species | This compound/Agonist Effect | Citation |
| Motility | Human, Dog | Induces Phase III of the MMC, which migrates from the stomach through the small intestine | [3] |
| Contractions | Dog (in vitro) | Increased amplitude of electrically induced cholinergic contractions in isolated intestinal strips | [1] |
| Transit | General | Accelerates intestinal transit | [1] |
Large Intestine
The effects of this compound on the large intestine are less pronounced and can be species-dependent.
| Parameter | Species | This compound Effect | Citation |
| Motility | Rabbit (in vivo, anesthetized) | Caused contractions of the colon | [15] |
| Motility | Pig (in vitro) | Ineffective in producing contraction in isolated colon muscle strips | [16] |
Signaling Pathways of this compound
This compound initiates its effects by binding to the this compound receptor, a GPCR coupled to Gαq and Gα13 proteins.[5][17] This binding triggers a cascade of intracellular events leading to smooth muscle contraction.
Experimental Protocols
The investigation of this compound's effects on the GI tract employs a variety of in vivo and in vitro techniques.
In Vivo Manometry
Objective: To measure pressure changes and contractile activity in different segments of the GI tract in a conscious animal or human subject.
Methodology:
-
Catheter Placement: A manometry catheter with multiple pressure sensors is passed through the nose or mouth into the desired GI segment (e.g., esophagus, stomach, duodenum).
-
Fasting State: Subjects are typically studied in a fasted state to observe the interdigestive MMC.
-
Baseline Recording: A baseline recording of intraluminal pressure is obtained to establish the resting state and spontaneous motor activity.
-
This compound/Agonist Administration: this compound or a this compound receptor agonist (e.g., erythromycin, atilmotin) is administered intravenously as a bolus or infusion.[9][13]
-
Data Acquisition: Pressure changes are continuously recorded and analyzed to determine the effects on sphincter pressure, and the amplitude, frequency, and propagation of contractions.[9][13][14]
In Vitro Muscle Strip Studies
Objective: To directly assess the contractile response of isolated GI smooth muscle to this compound and to investigate the underlying mechanisms of action.
Methodology:
-
Tissue Preparation: Smooth muscle strips are dissected from the desired region of the GI tract (e.g., stomach, duodenum, colon) of an animal model.[16] The strips are typically oriented in the longitudinal or circular muscle direction.
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: The strips are connected to force-displacement transducers to record isometric contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until spontaneous contractile activity stabilizes.
-
Drug Application: this compound or other pharmacological agents are added to the organ bath in a cumulative or non-cumulative manner.[16]
-
Data Analysis: The changes in contractile force (amplitude and frequency) are measured to determine the effect of the applied substance.
Conclusion
This compound exerts distinct and segment-specific effects on the gastrointestinal tract, primarily promoting motility in the upper GI tract to facilitate the interdigestive migrating motor complex. Its potent prokinetic effects on the stomach and small intestine have made the this compound receptor an attractive target for the development of drugs to treat disorders of gastric emptying, such as gastroparesis.[3][4] However, the variable responses in the esophagus and large intestine, as well as species-specific differences, highlight the need for targeted therapeutic strategies and careful preclinical evaluation. Further research into the nuanced roles of this compound across the GI tract will continue to inform the development of novel and effective treatments for gastrointestinal motility disorders.
References
- 1. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 2. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Receptor for this compound identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Effect of this compound on the lower oesophageal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a mechanism incorporating the opossum lower esophageal sphincter into the migrating motor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound agonist erythromycin increases human lower esophageal sphincter pressure by stimulation of cholinergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of atilmotin, a this compound receptor agonist, on esophageal, lower esophageal sphincter, and gastric pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. Frontiers | Regulation of Gastrointestinal Motility by this compound and Ghrelin in Vertebrates [frontiersin.org]
- 16. Does this compound stimulate the gastrointestinal motility of the pig? In vitro study using smooth muscle strips and dispersed muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Motilin in Lower Esophageal Sphincter Pressure: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of motilin's efficacy in regulating lower esophageal sphincter (LES) pressure against other therapeutic alternatives. Drawing on experimental data, we delve into the mechanisms, quantitative effects, and methodologies behind this compound-based interventions and competing agents.
This compound and its Agonists: A Potent Stimulator of LES Pressure
This compound, a 22-amino acid polypeptide hormone, plays a significant role in gastrointestinal motility, including the regulation of the lower esophageal sphincter (LES), the muscular valve that prevents the backflow of stomach contents into the esophagus.[1] Its effects are primarily mediated through the this compound receptor, a G protein-coupled receptor found on smooth muscle cells and enteric neurons.
The administration of this compound has been shown to significantly increase resting LES pressure.[2][3] This effect is largely attributed to its action on preganglionic cholinergic neurons, leading to the release of acetylcholine (B1216132), which in turn excites other cholinergic neurons supplying the circular muscle of the LES.[2][3]
Erythromycin (B1671065), a macrolide antibiotic, is a well-documented this compound receptor agonist.[4][5][6][7] It mimics the action of this compound, leading to a profound increase in LES pressure in both healthy individuals and patients with gastroesophageal reflux disease (GERD).[5][6] Studies have demonstrated that this effect is a direct agonistic action and not mediated by the release of endogenous this compound.[5][6]
Quantitative Effects of this compound and its Agonists on LES Pressure
The following table summarizes the quantitative data from key studies on the effects of this compound and its agonists on LES pressure.
| Agent | Dose | Subject Group | Baseline LES Pressure (mmHg) | Post-administration LES Pressure (mmHg) | Percentage Increase | Citation(s) |
| This compound | 0.009-0.05 µg/kg | Healthy Dogs | - | Significant rise in resting pressure | - | [2][3] |
| Erythromycin | 150 mg (IV) | Healthy Volunteers | - | 16.8 ± 4.7 (delta change) | - | [4] |
| Erythromycin | 500 mg (IV) | Healthy Volunteers | 21.1 ± 2.6 | 37.5 ± 3.8 | 77.7% | [5] |
| Erythromycin | 500 mg (IV) | GERD Patients | 13.9 ± 2.9 | 28.9 ± 3.6 | 107.9% | [6][7] |
| Atilmotin | 30 µg (IV) | Healthy Volunteers | 24 ± 2 | 34 ± 4 | 41.7% | [8][9] |
The Cholinergic Pathway: A Key Mediator
The stimulatory effect of this compound and its agonists on the LES is significantly mediated by the cholinergic nervous system. The administration of atropine (B194438), a muscarinic receptor antagonist, has been shown to abolish or significantly reduce the LES pressure increase induced by this compound and erythromycin.[2][3][4] This indicates that the final step in the signaling cascade involves acetylcholine acting on muscarinic receptors on the LES smooth muscle.
Hexamethonium (B1218175), a nicotinic receptor antagonist that blocks ganglionic transmission, also diminishes the this compound-induced rise in LES pressure.[2][3] The combination of hexamethonium and atropine completely abolishes the LES response to this compound, further solidifying the role of a cholinergic pathway involving both nicotinic and muscarinic receptors.[2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound in regulating LES pressure.
Caption: Signaling pathway of this compound's action on LES pressure.
Comparison with Other Prokinetic Agents
While this compound agonists are effective, other classes of prokinetic agents also influence LES pressure. The following table provides a comparison.
| Drug Class | Examples | Mechanism of Action on LES | Supporting Data | Citation(s) |
| This compound Agonists | Erythromycin, Atilmotin | Directly stimulate this compound receptors on enteric neurons, leading to cholinergic activation of LES smooth muscle. | Significant increase in LES pressure in healthy subjects and GERD patients. | [4][5][6][7][8][9] |
| Dopamine (B1211576) Antagonists | Metoclopramide, Domperidone | Block dopamine D2 receptors, which enhances cholinergic nerve activity and increases LES pressure. | Shown to increase LES pressure. | [10][11] |
| Serotonin Agonists | Prucalopride, Tegaserod | Activate 5-HT4 receptors on enteric neurons, facilitating acetylcholine release and increasing LES pressure. | Can increase LES pressure and improve esophageal peristalsis. | [10][12] |
| Cholinergic Agonists | Bethanechol | Directly stimulate muscarinic receptors on LES smooth muscle. | Increases LES pressure and improves esophageal peristaltic pressures. | [10][11] |
| GABA-B Agonists | Baclofen | Reduces the frequency of transient LES relaxations (TLESRs), a major cause of reflux, without significantly affecting basal LES pressure. | Effective in reducing gastroesophageal reflux. | [13] |
Experimental Protocols: A Closer Look
The validation of this compound's role and the comparison with other agents rely on robust experimental methodologies. A common experimental workflow is outlined below.
Caption: A typical experimental workflow for assessing LES pressure.
Key Methodological Details:
-
Esophageal Manometry: This is the gold standard for measuring LES pressure. A catheter with pressure sensors is passed through the nose into the esophagus and stomach.[5][6][14]
-
Drug Administration: this compound agonists like erythromycin are often administered intravenously to ensure rapid and complete bioavailability.[4][5][6] Antagonists such as atropine are also typically given intravenously.[4][14]
-
Study Design: Many studies employ a randomized, double-blind, placebo-controlled design to minimize bias.[4]
-
Subject Population: Studies often include both healthy volunteers and patients with specific conditions like GERD to assess the drug's effect in different physiological and pathological states.[4][6]
Conclusion
The available evidence strongly supports the role of this compound and its agonists in increasing lower esophageal sphincter pressure. This effect is primarily mediated through a cholinergic pathway. When compared to other prokinetic agents, this compound agonists demonstrate a potent and direct stimulatory effect on the LES. For drug development professionals, the this compound receptor remains a promising target for therapies aimed at improving LES function and managing conditions such as GERD. Future research may focus on developing this compound agonists with improved oral bioavailability and fewer side effects.
References
- 1. The Roles of this compound and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the lower oesophageal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. This compound agonist erythromycin increases human lower esophageal sphincter pressure by stimulation of cholinergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin, this compound, and the esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin strengthens the defective lower esophageal sphincter in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 8. Effect of Atilmotin, a this compound Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of atilmotin, a this compound receptor agonist, on esophageal, lower esophageal sphincter, and gastric pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Management of Ineffective Esophageal Hypomotility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approach to esophageal absent contractility: can we do better? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuro-regulation of lower esophageal sphincter function as treatment for gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of atropine on esophageal motor function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies of motilin function in health and disease states
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of motilin's physiological roles in healthy individuals and its altered function in various disease states. The information presented is supported by experimental data to aid in research and therapeutic development.
Comparative Analysis of Plasma this compound Levels
This compound, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal (GI) motility, particularly during the interdigestive period.[1] Its levels and patterns of secretion are significantly altered in several GI disorders.
Data Presentation: Plasma this compound Concentrations
The following tables summarize the quantitative data on plasma this compound levels in healthy subjects and patients with various disease states.
Table 1: Fasting Plasma this compound Levels in Health and Disease
| Condition | Subject Group | Mean Fasting this compound Concentration (pg/mL) | Key Findings | Reference(s) |
| Healthy | Healthy Volunteers | 50 - 545 (considerable variation due to cyclic fluctuations)[2] | Levels fluctuate cyclically during fasting.[2] | [2] |
| Healthy Volunteers | 180 ± 19.4 | Large oscillations in plasma this compound were observed.[3] | [3] | |
| Healthy Volunteers | Trough: 185 ± 199; Amplitude (baseline to peak): 504 ± 311 | This compound levels fluctuate with an average period between peaks of 109.5 minutes.[4] | [4] | |
| Irritable Bowel Syndrome (IBS) | IBS Patients vs. Healthy Controls | Higher in IBS patients (P < 0.05) | This compound levels are elevated in IBS patients during both interdigestive and postprandial periods.[5][6] | [5][6] |
| IBS Patients | Reduced this compound secretion after water and fat intake. | Disturbed this compound release may contribute to intestinal dysmotility in IBS.[7] | [7] | |
| Functional Dyspepsia (FD) | Postprandial Distress Syndrome (PDS) | 9605.47 ± 167.64 | Fasting this compound concentration is higher in PDS compared to EPS.[8] | [8] |
| Epigastric Pain Syndrome (EPS) | 8780.67 ± 232.27 | Different gut peptide profiles characterize EPS and PDS.[9] | [8][9] | |
| Diabetic Gastroparesis | Diabetic Patients | Significantly elevated | Fasting plasma this compound levels are higher in diabetic patients.[2] | [2] |
| Diabetic Patients with GI symptoms | No significant difference in postprandial increase compared to controls | Plasma this compound concentrations vary with abnormalities of esophageal motility but not with gastric emptying in diabetics.[10] | [10] |
Table 2: Postprandial Plasma this compound Levels in Health and Disease
| Condition | Subject Group | Postprandial this compound Response | Key Findings | Reference(s) |
| Healthy | Healthy Volunteers | Transient increase followed by a progressive decrease after a meal.[2] | A mixed meal did not significantly affect plasma this compound levels in another study.[11] | [2][11] |
| Healthy Volunteers | Ingestion of fat significantly increased plasma this compound. | Ingested fat is a potent stimulus for this compound release.[11] | [11] | |
| Healthy Volunteers | A liquid mixed meal interrupted cyclical fluctuations and increased this compound concentrations. | The meal response disrupts the fasting this compound pattern.[12] | [12] | |
| Irritable Bowel Syndrome (IBS) | IBS Patients vs. Healthy Controls | Higher in IBS patients (P < 0.05) | Elevated postprandial this compound levels are observed in IBS.[5][6] | [5][6] |
| Diabetes Mellitus | Diabetic Patients | Rise to a higher peak than in normal subjects and remained higher for up to 120 minutes. | Altered postprandial this compound response in diabetes.[2] | [2] |
This compound Signaling Pathways
The biological effects of this compound are mediated through its G protein-coupled receptor (GPCR), the this compound receptor (MTLR).[13] Activation of the MTLR initiates a signaling cascade that leads to smooth muscle contraction.
This compound Receptor Signaling in Health
In healthy individuals, this compound binding to its receptor on gastrointestinal smooth muscle cells triggers a cascade involving the activation of Gq protein and phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[13][14]
Figure 1: this compound signaling pathway in healthy gastrointestinal smooth muscle cells.
Altered this compound Signaling in Disease States
In disease states such as gastroparesis, alterations in this compound receptor density or downstream signaling components may contribute to impaired gastrointestinal motility. While the exact changes in the signaling pathway in various diseases are still under investigation, it is hypothesized that reduced receptor sensitivity or a blunted response to this compound could lead to decreased smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound function.
This compound Radioimmunoassay (RIA)
This protocol outlines the measurement of this compound concentrations in human plasma.
Principle: This is a competitive binding assay where unlabeled this compound in a sample competes with a fixed amount of radiolabeled this compound for binding to a limited amount of anti-motilin antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.[15][16]
Materials:
-
Anti-motilin antibody (e.g., raised in rabbits or guinea pigs)[15][16]
-
¹²⁵I-labeled this compound (tracer)
-
This compound standard solutions (for standard curve)
-
Plasma samples (collected in EDTA tubes and stored at -20°C or lower)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Separating agent (e.g., dextran-coated charcoal or second antibody)[2]
-
Gamma counter
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Assay Setup:
-
Pipette assay buffer, standard or sample, anti-motilin antibody, and ¹²⁵I-labeled this compound into labeled tubes.
-
Include tubes for total counts (only tracer and buffer) and non-specific binding (tracer, buffer, and separating agent, but no primary antibody).
-
-
Incubation: Incubate the tubes at 4°C for 12-24 hours.
-
Separation: Add the separating agent to all tubes except the total counts tubes to separate antibody-bound this compound from free this compound. Centrifuge the tubes.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Calculate the percentage of bound tracer for each standard and sample.
-
Plot a standard curve of % bound tracer versus this compound concentration.
-
Determine the this compound concentration in the samples from the standard curve.
-
This compound Receptor Binding Assay
This protocol is for determining the binding affinity of compounds to the this compound receptor.[17]
Principle: A competitive binding assay where a test compound competes with a radiolabeled ligand for binding to this compound receptors present in a membrane preparation.[17]
Materials:
-
Membrane preparation from cells expressing the this compound receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., [¹²⁵I]-Motilin)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)[17]
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Plate Preparation: Add assay buffer, radioligand, and either unlabeled this compound (for non-specific binding), test compound, or buffer (for total binding) to the wells of a 96-well plate.
-
Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Figure 2: Experimental workflow for a competitive this compound receptor binding assay.
In Vitro Smooth Muscle Contraction Assay
This protocol assesses the contractile response of isolated gastrointestinal smooth muscle strips to this compound.[18]
Principle: The contractility of isolated smooth muscle strips from the gastrointestinal tract is measured in an organ bath in response to the addition of this compound.[18]
Materials:
-
Animal tissue (e.g., rabbit or human gastric antrum)[18]
-
Krebs-Ringer bicarbonate solution
-
This compound solutions of varying concentrations
-
Organ bath with a force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Obtain fresh GI tissue and place it in ice-cold Krebs-Ringer solution.
-
Dissect smooth muscle strips (circular or longitudinal).
-
-
Mounting:
-
Mount the muscle strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Connect one end of the strip to a fixed point and the other to a force transducer.
-
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Stimulation:
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
-
Record the contractile force generated by the muscle strip.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Plot the contractile response as a function of this compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
This guide provides a foundational understanding of the comparative function of this compound in health and disease, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the complex role of this compound in the pathophysiology of gastrointestinal disorders and to develop novel therapeutic strategies targeting the this compound system.
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Plasma this compound levels in normal subjects and patients with diabetes mellitus and certain other diseases. Fasting levels and responses to food and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diurnal profile of plasma this compound concentrations during fasting and feeding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry [frontiersin.org]
- 5. High interdigestive and postprandial this compound levels in patients with the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.hi.is [iris.hi.is]
- 7. Disturbed this compound and cholecystokinin release in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infl uence of blood motylin concentration on clinical symptomatics of functional dyspepsy | Shklyaev | Experimental and Clinical Gastroenterology [nogr.org]
- 9. Gastric Activity and Gut Peptides in Patients With Functional Dyspepsia: Postprandial Distress Syndrome Versus Epigastric Pain Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound concentrations in relation to gastro intestinal dysmotility in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in plasma this compound concentration in response to manipulation of intragastric and intraduoduenal contents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry. [repository.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of radioimmunoassay for this compound (Journal Article) | OSTI.GOV [osti.gov]
- 16. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Direct effects of this compound on isolated smooth muscle from various regions of the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hunger Hormone: A Comparative Guide to Plasma Motilin Levels and Hunger Sensation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of plasma motilin in hunger signaling, supported by experimental data and detailed methodologies. We delve into the molecular pathways and compare this compound's effects with its structural analog, ghrelin.
Unveiling the Connection: this compound and the Cravings of Hunger
The cyclical sensation of hunger pangs between meals is a familiar physiological experience. Scientific evidence increasingly points to the gastrointestinal hormone this compound as a key orchestrator of this feeling. Secreted by endocrine cells in the upper small intestine, this compound's plasma concentration fluctuates in a cyclical pattern, peaking during the late phase of the migrating motor complex (MMC), a series of powerful contractions of the stomach and small intestine that occur during fasting. This peak in this compound is strongly associated with increased hunger ratings.
A study in healthy volunteers demonstrated that mean hunger ratings were significantly higher during the gastric phase III of the MMC (62.5 ± 7.5) compared to phase I (27.4 ± 4.7) and phase II (37 ± 4.5)[1][2]. Furthermore, a significant correlation has been observed between plasma this compound levels and hunger ratings[1][2]. The administration of this compound or its agonists, such as erythromycin, can induce premature gastric phase III contractions and a corresponding increase in hunger scores, further solidifying this link[1][2].
Quantitative Analysis: this compound Levels and Hunger Scores
To provide a clear comparison, the following table summarizes quantitative data from key studies investigating the relationship between plasma this compound levels and hunger scores.
| Condition | Mean Hunger Score (± SEM) | Corresponding Plasma this compound Level/State | Study Population | Reference |
| Fasting State - MMC Phase I | 27.4 ± 4.7 | Low this compound levels | Healthy Volunteers | [1][2] |
| Fasting State - MMC Phase II | 37.0 ± 4.5 | Rising this compound levels | Healthy Volunteers | [1][2] |
| Fasting State - MMC Phase III (Gastric) | 62.5 ± 7.5 | Peak this compound levels | Healthy Volunteers | [1][2] |
| Erythromycin (this compound Agonist) Infusion | 61.7 ± 8.0 | Pharmacologically induced this compound receptor activation | Healthy Volunteers | [1][2] |
| Obese Patients - MMC Phase III | Significantly lower than controls | Higher basal this compound, but blunted peak | Obese Patients | [3] |
| Obese Patients - Post-Erythromycin | Restored to control levels | Pharmacologically induced this compound receptor activation | Obese Patients | [3] |
The Molecular Mechanism: this compound Signaling Pathway
This compound exerts its effects by binding to the this compound receptor (GPR38), a G-protein coupled receptor (GPCR) predominantly found on smooth muscle cells and enteric neurons[4][5]. The activation of the this compound receptor initiates a downstream signaling cascade that ultimately leads to the physiological responses of gastric contraction and the sensation of hunger.
References
- 1. This compound-induced gastric contractions signal hunger in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Higher plasma this compound levels in obese patients decrease after Roux-en-Y gastric bypass surgery and regulate hunger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Roles of Endothelial this compound Receptor and Its Signal Transduction Pathway in this compound-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of Motilin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of various motilin agonists, offering valuable insights for researchers and professionals in the field of gastrointestinal motility. This compound, a 22-amino acid peptide hormone, plays a crucial role in regulating the migrating motor complex (MMC), which is essential for gastric emptying and intestinal housekeeping. This compound agonists, by mimicking the action of endogenous this compound, represent a promising therapeutic class for treating disorders characterized by delayed gastric emptying, such as gastroparesis. This document presents a detailed analysis of their effects, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
The this compound Receptor Signaling Pathway
Activation of the this compound receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to smooth muscle contraction in the gastrointestinal tract.[1] The binding of a this compound agonist to its receptor triggers the activation of Gαq and Gα13 proteins.[2][3] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[2][5] The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to smooth muscle contraction.[2]
Quantitative Comparison of this compound Agonists: In Vitro Data
The following tables summarize the quantitative data for various this compound agonists from key in vitro assays. These assays are fundamental in determining the potency and binding affinity of these compounds, providing a basis for their comparison.
Table 1: this compound Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Cell Line/Tissue | Reference |
| This compound (26-47) | 2.3 | Chinese Hamster Ovary (CHO) cells | [6][7] |
| RWJ-68023 | 9 | Rabbit antrum membranes | [8] |
| RWJ-68023 | 82 | Rabbit duodenum membranes | [8] |
| RWJ-68023 | 18 | Rabbit colon membranes | [8] |
Table 2: Potency in Calcium Mobilization Assays (EC50)
| Compound | EC50 (nM) | Cell Line | Reference |
| This compound (26-47) | 0.3 | Chinese Hamster Ovary (CHO) cells | [6][7] |
| This compound | 36 | Human recombinant this compound receptor | [5] |
| Azithromycin (B1666446) | 2900 | Human recombinant this compound receptor | [5] |
| Erythromycin (B1671065) | 920 | Human recombinant this compound receptor | [5] |
Table 3: Potency in Smooth Muscle Contraction Assays (EC50/IC50)
| Compound | EC50/IC50 (nM) | Tissue | Reference |
| This compound | 1.0 ± 0.2 | Dispersed smooth muscle cells | [9] |
| This compound | 0.7 ± 0.2 (IC50) | Smooth muscle cells | [9] |
| Erythromycin | 480 | Rabbit duodenum | [10] |
Quantitative Comparison of this compound Agonists: In Vivo Data
In vivo studies are critical for evaluating the physiological effects of this compound agonists, particularly their ability to accelerate gastric emptying.
Table 4: Effects on Gastric Emptying
| Agonist | Dose | Model | Effect | Reference |
| This compound | 10 pmol/kg/min | Patients with diabetic gastroparesis | Reduced liquid half-emptying time from 51 to 22 min; solids from 111 to 51 min | [11] |
| Mitemcinal (B139708) | 10, 20, 30 mg bid or 20 mg tid | Patients with gastroparesis | Significant improvement in meal retention at 240 min | [12] |
| GSK962040 (camicinal) | 125 mg (single dose) | Healthy volunteers | Decreased gastric half-emptying time by 95 minutes (65% improvement) | [13] |
| Erythromycin | Low dose (0.5-1mg/kg) | Humans | Increases peristalsis resembling phase III of the MMC | [14] |
| Erythromycin | High dose (3mg/kg) | Humans | Rapid stomach emptying | [14] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity of a compound to the this compound receptor.
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., CHO cells stably expressing the human this compound receptor) or tissues (e.g., rabbit antrum smooth muscle) by homogenization and centrifugation.[2][15]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]-motilin) and varying concentrations of the unlabeled test compound.[2][15]
-
Separation: Receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[2][15]
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.[2][15]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]
2. Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium.
-
Cell Culture: Cells stably expressing the this compound receptor (e.g., CHO-MTLR cells) are cultured in a suitable medium.[15]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[15]
-
Stimulation and Measurement: The baseline fluorescence is measured before the addition of the test compound. Changes in fluorescence intensity are continuously monitored after the addition of the agonist.[15]
-
Data Analysis: The increase in intracellular calcium concentration in response to different concentrations of the agonist is calculated to determine the EC50 value.[15]
3. Isolated Smooth Muscle Contraction Assay
This assay directly measures the contractile response of gastrointestinal smooth muscle to a this compound agonist.
-
Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from a suitable gastrointestinal tissue, such as the rabbit duodenum.[15]
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) at 37°C, aerated with 95% O₂ and 5% CO₂.[15]
-
Isometric Tension Recording: The muscle strips are connected to an isometric force transducer to record changes in muscle tension.[15]
-
Data Analysis: A concentration-response curve is generated by cumulatively adding the agonist to the organ bath. The EC50 value and the maximal contractile response are determined from this curve.
In Vivo Assay
1. Gastric Emptying Scintigraphy
This is the gold standard method for measuring gastric emptying in a clinical and research setting.[16][17]
-
Meal Preparation: The patient or animal subject fasts overnight. A standardized meal (e.g., scrambled eggs) is labeled with a radiotracer, typically Technetium-99m sulfur colloid.[16][17]
-
Image Acquisition: After ingestion of the radiolabeled meal, images of the stomach are acquired using a gamma camera at various time points (e.g., 0, 1, 2, and 4 hours).[16][18]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. The half-emptying time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach, is calculated.[16][17] A retention of more than 10% of the meal at 4 hours is often indicative of gastroparesis.[18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing this compound agonists, from initial in vitro screening to in vivo validation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Gastric sequential scintigraphy. Methodology with liquid isotonic meal. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. The antibiotic azithromycin is a this compound receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of a nonpeptide this compound receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on gastric emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial: effect of mitemcinal (a this compound agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reprocell.com [reprocell.com]
- 15. benchchem.com [benchchem.com]
- 16. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastric emptying study - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Unlocking the Gut: A Comparative Guide to the Validation of Motilin Receptor Antagonists in Disease Models
For Researchers, Scientists, and Drug Development Professionals
The motilin receptor, a key player in gastrointestinal (GI) motility, presents a promising target for therapeutic intervention in disorders characterized by gut hypermotility, such as irritable bowel syndrome (IBS) and functional dyspepsia. This guide provides an objective comparison of this compound receptor antagonists, detailing their performance in various disease models and supported by experimental data. We delve into the essential experimental protocols used for their validation and visualize the underlying biological and methodological frameworks.
The this compound Receptor Signaling Cascade
This compound initiates its effects by binding to the this compound receptor (MLNR), a G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons.[1] Activation of the MLNR primarily couples to Gαq/11 proteins, triggering a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to the contraction of smooth muscle.[2] This signaling pathway is the primary mechanism through which this compound regulates the migrating motor complex (MMC), the cyclical pattern of GI motility in the fasted state.[1]
Comparative Analysis of this compound Receptor Antagonists
The validation of this compound receptor antagonists relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The table below summarizes key quantitative data for several antagonists that have been evaluated in preclinical models.
| Antagonist | Chemical Class | Potency Metric | Value | Species/System | Key Findings & Reference(s) |
| MA-2029 | Small Molecule | pA2 | 9.17 ± 0.01 | Rabbit (Duodenum) | Competitively inhibited this compound-induced contractions. Orally active and inhibited this compound-induced visceral pain in rabbits.[2] |
| pKi | 8.58 ± 0.04 | Rabbit (Colon) | High affinity for rabbit this compound receptors.[2] | ||
| pKi | 8.39 | Human (HEK293 cells) | Demonstrates high affinity for human this compound receptors.[2] | ||
| IC50 | 4.9 nM | - | Potent inhibitor of this compound receptor binding.[3] | ||
| [Phe3,Leu13]porcine this compound | Peptide Analogue | pKd | 9.26 ± 0.04 | Rabbit (Antrum) | Competitive antagonist with high affinity for the this compound receptor.[4] |
| pA2 | 7.79 ± 0.08 | Rabbit (Duodenum) | Blocked this compound-induced contractions in rabbit and human antrum.[4] | ||
| ANQ-11125 | Peptide Fragment | pKd | 8.24 | Rabbit (Antrum) | Potent and selective antagonist.[4][5][6] |
| pA2 | 7.03 ± 0.05 | Rabbit (Duodenum) | Competitively antagonized this compound-induced contractions.[7] | ||
| RWJ-68023 | Non-peptide | Ki | 9 nM | Rabbit (Antrum) | Potent inhibitor of radiolabelled this compound binding.[8] |
| IC50 | 32 nM | Human (Endogenous) | Strongly inhibits this compound binding to human receptors.[8] | ||
| IC50 | 114 nM | Human (Cloned) | Effective on cloned human this compound receptors.[8] |
Key Experimental Protocols for Antagonist Validation
Reproducible and rigorous experimental design is crucial for the validation of this compound receptor antagonists. Below are detailed methodologies for key in vitro and in vivo assays.
Experimental Workflow: From Binding to In Vivo Efficacy
The validation process for a potential this compound receptor antagonist typically follows a structured workflow. It begins with in vitro binding assays to determine the compound's affinity for the receptor. This is followed by in vitro functional assays to assess its ability to block this compound-induced cellular responses. Promising candidates are then advanced to ex vivo tissue preparations to confirm their antagonistic effects on smooth muscle contraction. Finally, in vivo studies in relevant animal models are conducted to evaluate the compound's efficacy, oral bioavailability, and potential therapeutic utility in disease states like gastroparesis or IBS.
Radioligand Binding Assay
-
Objective: To determine the affinity (Ki) and inhibitory concentration (IC50) of an antagonist for the this compound receptor.
-
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., rabbit antral smooth muscle) or cultured cells (e.g., HEK293) expressing the human this compound receptor.[2] Isolate the membrane fraction containing the receptors via centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled this compound analogue (e.g., [125I]this compound) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled this compound. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the antagonist concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Isolated Tissue Bath (Schild Analysis)
-
Objective: To assess the functional antagonism (pA2 value) of a compound by measuring its ability to inhibit this compound-induced contractions of intestinal smooth muscle.
-
Methodology:
-
Tissue Preparation: Isolate longitudinal muscle strips from the rabbit duodenum and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[2]
-
Contraction Measurement: Connect the tissue strips to isometric force transducers to record contractile activity.
-
Concentration-Response Curve (Agonist): After an equilibration period, generate a cumulative concentration-response curve for this compound to establish the baseline agonist effect.
-
Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of the antagonist for a predetermined period.
-
Concentration-Response Curve (Agonist + Antagonist): Obtain a second cumulative concentration-response curve for this compound in the presence of the antagonist.
-
Data Analysis: A competitive antagonist will cause a parallel rightward shift of the this compound concentration-response curve. The pA2 value, a measure of antagonist potency, is calculated from a Schild plot, which is a linear regression of log(concentration ratio - 1) versus the negative log of the molar concentration of the antagonist.[7]
-
In Vivo Models of Gastrointestinal Motility
-
Objective: To evaluate the efficacy of an antagonist in a living organism, often in a model that mimics a human disease state.
-
Methodology (Conscious Rabbit Model):
-
Animal Preparation: Surgically implant force transducers on the serosal surface of the colon to monitor contractile activity in conscious, unrestrained rabbits.[2]
-
Drug Administration: Administer the antagonist orally (p.o.) or intravenously (i.v.).
-
This compound Challenge: After a suitable absorption period for the antagonist, induce GI contractions by administering this compound intravenously.
-
Measurement: Record the frequency and amplitude of colonic contractions.
-
Data Analysis: Compare the this compound-induced contractile response in animals pre-treated with the antagonist to a vehicle control group to determine the degree of inhibition.
-
-
Methodology (Visceral Pain Model):
-
Model Induction: In conscious rabbits, induce visceral pain, measured by abdominal muscle contractions, through colorectal distension combined with an intravenous infusion of this compound.[2]
-
Antagonist Treatment: Administer the antagonist orally prior to the induction of pain.
-
Assessment: Quantify the number of abdominal muscle contractions during the challenge period.
-
Data Analysis: Evaluate the dose-dependent ability of the antagonist to reduce the number of this compound-induced abdominal contractions.[2]
-
Alternatives to this compound Receptor Antagonists
While this compound receptor antagonists are being explored for hypermotility disorders, the current therapeutic landscape for motility disorders is dominated by prokinetic agents that enhance gut transit. These agents often target different receptors and include:
-
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone): These agents increase esophageal peristalsis, lower esophageal sphincter pressure, and enhance gastric emptying.
-
Serotonin 5-HT4 Receptor Agonists (e.g., Prucalopride): These drugs stimulate peristalsis and are primarily used for chronic constipation.
-
This compound Receptor Agonists (e.g., Erythromycin): At low doses, this macrolide antibiotic acts as a this compound agonist, stimulating gastric emptying. It is used off-label for gastroparesis.
The development of selective this compound receptor antagonists offers a targeted approach to normalize gut motility, potentially providing a better side-effect profile compared to existing therapies for conditions driven by this compound pathway overactivity. Continued validation in robust disease models is essential to translate these promising preclinical findings into effective clinical treatments.
References
- 1. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of MA-2029, a novel selective and competitive this compound receptor antagonist, inhibits this compound-induced intestinal contractions and visceral pain in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonistic properties of [Phe3,Leu13]porcine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The this compound antagonist ANQ-11125 blocks motilide-induced contractions in vitro in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a nonpeptide this compound receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Motilin Signaling Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of motilin signaling across different species is critical for preclinical research and the development of effective prokinetic agents. This guide provides a comprehensive comparative analysis of this compound signaling, highlighting key differences in receptor pharmacology, physiological responses, and the underlying molecular mechanisms.
This compound, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal (GI) motility, particularly the initiation of the migrating motor complex (MMC) during the interdigestive state.[1][2] However, the structure of this compound and its receptor (MLN-R), as well as the physiological responses they mediate, exhibit significant variation across the animal kingdom.[1] This guide synthesizes experimental data to provide a clear comparison of this compound signaling in various species.
Quantitative Comparison of this compound Receptor Pharmacology
The binding affinity and functional potency of this compound and its agonists differ substantially between species. These differences are primarily attributed to variations in the amino acid sequence of the this compound receptor. For instance, the canine this compound receptor shares only 71% protein identity with the human receptor, resulting in a lower sensitivity to certain agonists.[3][4] In contrast, the rabbit receptor exhibits 84% identity with its human counterpart and a more comparable pharmacological profile.[3][4] Notably, a functional this compound system is absent in rodents like rats, mice, and guinea pigs, where the genes for this compound and its receptor have become pseudogenes.[3][4]
| Parameter | Species/System | Ligand | Value | Reference |
| Binding Affinity (Ki) | CHO cells (human receptor) | This compound (26-47) | 2.3 nM | [5][6] |
| Binding Affinity (IC50) | Smooth muscle cells | This compound | 0.7 ± 0.2 nM | [6] |
| Functional Potency (EC50) - Ca2+ Mobilization | CHO cells (human receptor) | This compound (26-47) | 0.3 nM | [5][6] |
| Functional Potency (EC50) - Contraction | Rabbit duodenum | Human this compound | 4.2 ± 1.8 nM | [6] |
| Functional Potency (EC50) - Contraction | Human recombinant receptor | This compound | 36 nM | [6] |
Table 1: Quantitative data on the binding affinity and functional potency of this compound and its analogs in different species and experimental systems.
This compound Signaling Pathways: A Comparative Overview
Activation of the this compound receptor, a G protein-coupled receptor (GPCR), predominantly triggers the Gq/11 signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.[8] While this core pathway is conserved, the relative contributions of different downstream effectors and the involvement of neural pathways can vary between species.
In some species, this compound's effects are mediated not only by direct action on smooth muscle cells but also through the activation of enteric neurons and vago-vagal reflexes.[9] The complexity of these interactions contributes to the observed species-specific differences in GI motility patterns in response to this compound.
Figure 1: Generalized this compound Receptor Signaling Pathway.
Experimental Protocols for Studying this compound Signaling
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize this compound signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the this compound receptor.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rabbit duodenum) or cells expressing the this compound receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.[10][11]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]-Motilin) and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled this compound).[11]
-
Separation: Terminate the incubation by rapid filtration through a glass fiber filter plate to separate receptor-bound from free radioligand.[10][11]
-
Detection: Wash the filters and measure the retained radioactivity using a gamma counter.[10][11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10][11]
In Vitro Smooth Muscle Contraction Assay
This assay measures the ability of this compound agonists to induce contraction in isolated GI smooth muscle strips.
Figure 3: Experimental Workflow for In Vitro Muscle Contraction Assay.
Protocol:
-
Tissue Preparation: Dissect longitudinal or circular smooth muscle strips from the desired region of the GI tract (e.g., rabbit duodenum).[6][10]
-
Mounting: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2. Connect one end of the strip to a fixed hook and the other to an isometric force transducer.[6][10]
-
Equilibration: Allow the tissue to equilibrate under a slight tension.
-
Stimulation: Add the this compound agonist in a cumulative manner to generate a concentration-response curve.[6]
-
Recording: Record the changes in muscle tension.[10]
-
Data Analysis: Measure the amplitude of contraction and calculate the EC50 value from the concentration-response curve.[6]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound receptor activation, typically in a cell-based system.
Figure 4: Experimental Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Plate cells stably expressing the this compound receptor (e.g., CHO cells) in a multi-well plate.[5]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][10]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.[10]
-
Stimulation: Add the this compound agonist and continuously monitor the changes in fluorescence intensity using a fluorescence plate reader.[10]
-
Data Analysis: Calculate the increase in intracellular calcium concentration in response to different concentrations of the agonist and determine the EC50 value.[10]
Conclusion
The significant species-specific differences in this compound signaling underscore the importance of careful model selection in preclinical drug development. While the fundamental signaling pathway through the Gq/11-PLC-Ca2+ axis appears to be a common thread, variations in receptor structure, ligand affinity, and the involvement of neural pathways lead to diverse physiological outcomes. The data and protocols presented in this guide offer a valuable resource for researchers aiming to navigate these complexities and advance the understanding of this compound's role in gastrointestinal physiology and pathophysiology.
References
- 1. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis for this compound and erythromycin recognition by this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | this compound Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Motilin: A Guide for Laboratory Professionals
The meticulous management of bioactive peptides like motilin is fundamental to ensuring laboratory safety and environmental protection. As a regulator of gastrointestinal motility, this compound's biological activity necessitates strict adherence to disposal protocols to prevent unintended environmental release or biological effects.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any work that will require the disposal of this compound, it is crucial to consult the manufacturer's Safety Data Sheet (SDS). If an SDS is not available, the substance should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against accidental exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) | Prevents skin contact.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and eye exposure.[1][3] |
| Body Protection | A buttoned lab coat | Protects skin and personal clothing.[1][3] |
| Respiratory Protection | Use a fume hood or biosafety cabinet | Recommended when handling lyophilized powder to prevent inhalation. |
All handling of this compound, especially during preparation and disposal, should be confined to a designated and well-ventilated laboratory area.
Step-by-Step Disposal Procedures
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection.[1] As a bioactive peptide, it must not be disposed of in regular trash or down the drain.[1] The following process outlines the recommended disposal protocol.
Step 1: Waste Segregation
The first critical step is the proper segregation of waste streams. All materials that have come into contact with this compound must be segregated as chemical or, if applicable, biological waste, according to your institution's guidelines.[1]
This includes:
-
Unused or expired peptide.[1]
-
Solutions containing the peptide.[1]
-
Contaminated consumables (e.g., pipette tips, vials, tubes, gloves).[1][4]
-
Contaminated sharps (e.g., needles, syringes).[1]
Step 2: Disposal of Different Waste Forms
-
Unused and Expired Solid Peptide: The solid, lyophilized form of this compound should be disposed of in a designated chemical waste container.[1] Do not dispose of the solid peptide in regular trash.[1]
-
Liquid Waste: Liquid waste, such as stock solutions or experimental media containing this compound, should be collected in a clearly labeled, leak-proof hazardous waste container.[1] Drain disposal is not recommended.[1] If the solution is also considered biohazardous (e.g., from cell culture), follow your institution's protocol for biological waste, which may include decontamination before final disposal.[1]
-
Contaminated Solid Waste: Consumables such as gloves, pipette tips, and empty vials should be placed in a designated hazardous waste bag or container.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[1][5]
Step 3: Chemical Inactivation Protocol (Optional)
For liquid waste, chemical inactivation may be a required or recommended step prior to disposal, depending on institutional policies and the nature of the research. This procedure should be performed in a chemical fume hood.
Experimental Protocol: Peptide Inactivation
-
Prepare Inactivation Solution: Prepare a fresh 10% bleach solution (0.5-1.0% final concentration of sodium hypochlorite).
-
Inactivate Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts of the 10% bleach solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization: If required by local wastewater regulations, neutralize the solution to a pH between 5.5 and 9.0 using a suitable neutralizing agent like sodium bicarbonate for acidic solutions.
-
Dispose: Dispose of the neutralized solution as hazardous chemical waste, following institutional guidelines.
| Reagent | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | Minimum 30-60 minutes |
Step 4: Final Disposal
All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Ensure all waste containers are properly labeled with the contents and associated hazards.[1]
Summary of Disposal Guidelines
Specific quantitative limits for the disposal of this compound are not publicly available and are subject to local and institutional regulations.[1] The following table summarizes the general guidelines.
| Waste Type | Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Designated Chemical Waste Container | Do not dispose of in regular trash.[1] |
| Liquid Waste (Solutions) | Labeled, Leak-Proof Hazardous Waste Container | Drain disposal is not recommended.[1] Decontaminate if biohazardous.[1] |
| Contaminated Consumables | Designated Hazardous Waste Bag/Container | Segregate from regular trash.[1] |
| Contaminated Sharps | Puncture-Resistant Sharps Container | Do not overfill containers.[6] |
| Regulatory Compliance | Adherence to all local, state, and federal regulations | Consult your institution's EHS office.[1] |
This compound Disposal Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (human, porcine) | this compound Receptor | Tocris Bioscience [tocris.com]
- 3. fishersci.es [fishersci.es]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Motilin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent peptide hormones like Motilin. Adherence to strict handling and disposal protocols is essential not only for personal safety but also for maintaining the integrity of your research. This guide provides detailed, step-by-step procedures for the safe handling of this compound, from receipt to disposal, ensuring a secure and efficient laboratory environment.
Essential Safety and Handling Protocols
When working with this compound, a systematic approach to safety minimizes risks of exposure and contamination. The following procedures outline the necessary personal protective equipment (PPE), handling guidelines, and storage requirements.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of PPE. Before handling this compound, ensure the following are worn:
-
Eye Protection : Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1]
-
Hand Protection : Chemical-resistant disposable gloves, such as nitrile, are mandatory. It is crucial to inspect gloves for any tears or perforations before use and to change them immediately if they become contaminated.[1][2]
-
Laboratory Coat : A lab coat or a protective gown should be worn over personal clothing to protect the skin from potential spills.[1][2]
-
Respiratory Protection : When handling this compound in its lyophilized powder form, which can be easily aerosolized, work within a fume hood or a biosafety cabinet to prevent inhalation.[2]
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound to be aware of its specific hazards and safety measures.[2]
-
Designate a specific, clean, and organized area within the laboratory for all this compound handling activities.[2]
-
Ensure all necessary equipment, such as sterile pipettes, vials, and syringes, are readily available to prevent cross-contamination.[2]
-
-
Handling Lyophilized Powder :
-
Reconstitution :
-
Reconstitute this compound using a sterile, low-pH buffer or solvent as recommended by the supplier.
-
When reconstituting, avoid shaking the vial vigorously to prevent denaturation of the peptide. Instead, gently swirl or pipette the solution to dissolve the powder.
-
-
Handling Solutions :
-
Clearly label all vials containing this compound solutions with the peptide name, concentration, and date of preparation.
-
For solutions, it is best to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
-
Storage and Stability
Proper storage is critical for maintaining the biological activity and integrity of this compound.
-
Lyophilized Powder : Store in a freezer at -20°C.[1][5] The container should be tightly sealed to protect it from moisture and light.[6]
-
Reconstituted Solutions : For short-term storage, keep refrigerated. For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[4][6] The pH of the storage buffer should ideally be between 5 and 6 for optimal stability.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C120H188N34O35S | [1] |
| Molecular Weight | 2699.07 g/mol | [5][7] |
| Purity | ≥95% (HPLC) | [5][7] |
| Solubility | Soluble to 1 mg/ml in water | [5] |
| Storage Temperature | -20°C | [1][5] |
Operational and Disposal Plan
A clear plan for routine operations and waste disposal is essential for a safe laboratory environment.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Evacuate personnel from the immediate spill area. Remove all sources of ignition.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Cleanup :
-
For small spills of lyophilized powder, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Collect the absorbed material and any contaminated items into a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.
-
-
Personal Decontamination :
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation : Collect all used vials, contaminated PPE, and other chemical waste in designated, clearly labeled hazardous waste containers.[2]
-
Disposal : Adhere strictly to your institution's environmental health and safety (EH&S) protocols for the disposal of chemical waste.[2] Never dispose of this compound waste in regular trash or down the drain.[2] Arrange for disposal through a licensed hazardous waste disposal contractor.[2]
Experimental Workflow Visualization
To provide a clear, at-a-glance understanding of the safe handling workflow for this compound, the following diagram illustrates the process from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
